molecular formula C14H14 B093887 1,2,3,4-Tetrahydrophenanthrene CAS No. 1013-08-7

1,2,3,4-Tetrahydrophenanthrene

货号: B093887
CAS 编号: 1013-08-7
分子量: 182.26 g/mol
InChI 键: UXNCDAQNSQBHEN-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1,2,3,4-Tetrahydrophenanthrene (C 14 H 14 , CAS 1013-08-7) is a hydrogenated phenanthrene derivative that serves as a critical compound in advanced chemical and pharmaceutical research. This compound is characterized by its tetrahydrophenanthrene backbone, which provides a versatile scaffold for studying polycyclic aromatic hydrocarbon (PAH) properties and hydrogenation processes. Its well-defined thermodynamic properties, including phase transition data and enthalpies of vaporization, make it an invaluable standard in petrochemical and energy research . A significant application of this compound is in the realm of chiral chemistry. It acts as the foundational scaffold for the WHELK-O®1 chiral stationary phase, a powerful tool for the enantiomeric separation of a wide range of racemates, including amides, esters, carboxylic acids, and ketones . Furthermore, the compound exhibits unique chemical behavior, such as automerization, where it undergoes acid-catalyzed isomerization to form a 1:1 mixture of isotopomers, demonstrating its utility in studying reaction mechanisms and molecular rearrangement . This product is intended for research purposes as a building block, analytical standard, or model compound. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers can rely on its high purity and consistent quality for their most demanding applications.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

1,2,3,4-tetrahydrophenanthrene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14/c1-3-7-13-11(5-1)9-10-12-6-2-4-8-14(12)13/h1,3,5,7,9-10H,2,4,6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXNCDAQNSQBHEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC3=CC=CC=C23
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90873048
Record name 1,2,3,4-Tetrahydrophenanthrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90873048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.26 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1013-08-7, 73493-69-3
Record name Phenanthrene, 1,2,3,4-tetrahydro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001013087
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenanthrene, tetrahydro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073493693
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3,4-Tetrahydrophenanthrene
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17533
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,2,3,4-Tetrahydrophenanthrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90873048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

1,2,3,4-Tetrahydrophenanthrene synthesis from naphthalene

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of 1,2,3,4-Tetrahydrophenanthrene from Naphthalene (B1677914)

Introduction

This compound is a partially saturated polycyclic aromatic hydrocarbon (PAH) that serves as a crucial structural motif in various biologically active molecules and as a valuable intermediate in synthetic organic chemistry. Its synthesis from readily available starting materials like naphthalene is a topic of significant interest for researchers in materials science and drug development. This technical guide provides a detailed overview of the primary synthetic routes to this compound, with a principal focus on the classical Haworth synthesis, which directly utilizes naphthalene. Alternative methods, such as the catalytic hydrogenation of phenanthrene (B1679779), are also discussed. This document presents detailed experimental protocols, quantitative data summaries, and logical workflow diagrams to facilitate a comprehensive understanding for researchers, scientists, and professionals in drug development.

Primary Synthesis Route: The Haworth Synthesis

The Haworth synthesis, a classic method for creating polycyclic aromatic systems, is the most direct and widely cited route for preparing this compound starting from naphthalene.[1][2] The synthesis involves a four-step sequence: a Friedel-Crafts acylation, a Clemmensen reduction, an intramolecular cyclization, and a final reduction. The target molecule, this compound, is the penultimate intermediate before the final aromatization to phenanthrene.[2][3]

Haworth_Synthesis Naphthalene Naphthalene KetoAcid β-(2-Naphthoyl)propionic Acid Naphthalene:e->KetoAcid:w 1. Friedel-Crafts Acylation (AlCl₃, >60°C) SuccinicAnhydride Succinic Anhydride (B1165640) SuccinicAnhydride:e->KetoAcid:w ButyricAcid γ-(2-Naphthyl)butyric Acid KetoAcid->ButyricAcid 2. Clemmensen Reduction (Zn(Hg), HCl) Phenanthrone 1-Keto-1,2,3,4-tetra- hydrophenanthrene (α-Tetralone derivative) ButyricAcid->Phenanthrone 3. Intramolecular Acylation (H₂SO₄ or PPA) THP 1,2,3,4-Tetrahydro- phenanthrene Phenanthrone->THP 4. Clemmensen Reduction (Zn(Hg), HCl)

Figure 1: General workflow of the Haworth synthesis for this compound.

Experimental Protocols for Haworth Synthesis

Step 1: Friedel-Crafts Acylation of Naphthalene This step involves the acylation of naphthalene with succinic anhydride. The reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃).[4] To ensure the acylation occurs preferentially at the beta-position (C-2) of the naphthalene ring, which is necessary for the angular fusion to form the phenanthrene skeleton, the reaction must be conducted at temperatures above 60°C.[1]

  • Reagents: Naphthalene, succinic anhydride, anhydrous aluminum chloride (AlCl₃), nitrobenzene (B124822) (solvent).

  • Procedure: A stirred mixture of naphthalene and succinic anhydride in nitrobenzene is cooled in an ice bath. Anhydrous AlCl₃ is added portion-wise, keeping the temperature below 10°C. After the addition is complete, the mixture is allowed to warm to room temperature and then heated to 70-80°C for several hours. The reaction is quenched by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid. The product, β-(2-naphthoyl)propionic acid, is isolated by steam distillation to remove the nitrobenzene, followed by filtration and recrystallization.

Step 2: Clemmensen Reduction of β-(2-Naphthoyl)propionic Acid The ketone carbonyl group of the propionic acid derivative is reduced to a methylene (B1212753) group using the Clemmensen reduction.

  • Reagents: β-(2-Naphthoyl)propionic acid, amalgamated zinc (Zn(Hg)), concentrated hydrochloric acid (HCl), toluene (B28343).

  • Procedure: Amalgamated zinc is prepared by treating zinc granules with a mercuric chloride solution. The β-(2-naphthoyl)propionic acid, amalgamated zinc, concentrated HCl, and toluene are refluxed for 24-48 hours. Additional portions of HCl may be added during the reflux period. After cooling, the aqueous layer is separated and extracted with toluene. The combined organic layers are washed, dried, and evaporated to yield γ-(2-naphthyl)butyric acid.

Step 3: Intramolecular Friedel-Crafts Acylation (Cyclization) The resulting γ-(2-naphthyl)butyric acid is cyclized to form the third ring. This intramolecular acylation is promoted by strong acids like concentrated sulfuric acid or polyphosphoric acid (PPA).[2]

  • Reagents: γ-(2-Naphthyl)butyric acid, concentrated sulfuric acid (H₂SO₄) or polyphosphoric acid (PPA).

  • Procedure: γ-(2-Naphthyl)butyric acid is dissolved in concentrated sulfuric acid and the mixture is heated on a steam bath for a short period (e.g., 30 minutes). Alternatively, the acid can be heated with PPA. The reaction mixture is then cooled and poured onto crushed ice. The precipitated solid, 1-keto-1,2,3,4-tetrahydrophenanthrene, is filtered, washed thoroughly with water, sodium bicarbonate solution, and again with water, then dried.

Step 4: Clemmensen Reduction of 1-Keto-1,2,3,4-tetrahydrophenanthrene The final step to obtain the target compound is the reduction of the newly formed ketone.

  • Reagents: 1-Keto-1,2,3,4-tetrahydrophenanthrene, amalgamated zinc (Zn(Hg)), concentrated hydrochloric acid (HCl), ethanol (B145695), toluene.

  • Procedure: The keto-intermediate is refluxed with amalgamated zinc, concentrated HCl, and a mixture of ethanol and toluene for 24-48 hours. The workup is similar to the first reduction step. The final product, this compound, is purified by vacuum distillation or recrystallization.

Quantitative Data for Haworth Synthesis

The yields for the Haworth synthesis can vary depending on the specific reaction conditions and scale. The following table summarizes representative data from literature.

StepReactionReagents & ConditionsTypical YieldReference(s)
1Friedel-Crafts AcylationNaphthalene, Succinic Anhydride, AlCl₃, Nitrobenzene, >60°C70-85%[1]
2Clemmensen ReductionZn(Hg), conc. HCl, Toluene, Reflux80-90%[2]
3Intramolecular CyclizationH₂SO₄ or PPA, Heat>90%[2]
4Clemmensen ReductionZn(Hg), conc. HCl, Toluene, Reflux75-85%[2]

Alternative Route: Catalytic Hydrogenation of Phenanthrene

While not a synthesis from naphthalene, the catalytic hydrogenation of phenanthrene is a highly efficient method to produce this compound if phenanthrene is a more accessible starting material. This process involves the selective saturation of one of the external aromatic rings. The reaction network can lead to various hydrogenated products, including di-, tetra-, octa-, and perhydrophenanthrenes.[5][6]

Hydrogenation_Pathway PHE Phenanthrene (PHE) DIPHE 9,10-Dihydrophenanthrene (DIPHE) PHE->DIPHE +H₂ TETPHE This compound (TETPHE) PHE->TETPHE +H₂ ASYM Octahydrophenanthrene (ASYM) DIPHE->ASYM +H₂ TETPHE->ASYM +H₂ SYM Octahydrophenanthrene (SYM) TETPHE->SYM +H₂ PHP Perhydrophenanthrene (PHP) ASYM->PHP +H₂ SYM->PHP +H₂

Figure 2: Reaction network for the hydrogenation of phenanthrene (PHE).[5]

Experimental Protocol for Catalytic Hydrogenation
  • Reagents & Equipment: Phenanthrene, decalin (solvent), catalyst (e.g., Ni/NiAlOₓ, Pt/Al₂O₃), high-pressure autoclave reactor, hydrogen gas (H₂).

  • Procedure: The catalyst is typically pre-reduced in a tube furnace under a hydrogen flow at elevated temperatures (e.g., 400-520°C).[6][7] A solution of phenanthrene in decalin is loaded into the autoclave along with the activated catalyst. The reactor is sealed, purged with hydrogen, and then pressurized to the desired level (e.g., 5.0-12.0 MPa).[6][8] The mixture is heated to the reaction temperature (e.g., 300-420°C) with stirring for a specified duration (e.g., 1-6 hours).[6][8] After cooling and depressurization, the catalyst is filtered off, and the product mixture is analyzed by gas chromatography-mass spectrometry (GC-MS) to determine conversion and selectivity. The product can be isolated via fractional distillation or chromatography.

Quantitative Data for Catalytic Hydrogenation

Catalyst choice and reaction conditions significantly impact product distribution. Below is a summary of data from various studies.

CatalystTemperature (°C)Pressure (MPa)Phenanthrene Conversion (%)1,2,3,4-THP Selectivity (%)Reference(s)
Coal Shale (1 wt%)420N/A (N₂ atm)~6%54% (of converted products)[7]
Ni/NiAlOₓ3005.0HighNot specified (major product is perhydrophenanthrene)[6]
0.5Pt/Ni/NiAlOₓ3005.096%Not specified (major product is perhydrophenanthrene)[9]
Co-Mo/Al₂O₃3506.8HighIntermediate product[9]

Note: Many studies on deep hydrogenation aim for the fully saturated perhydrophenanthrene, making this compound an intermediate. Optimizing conditions for its selective synthesis requires careful control of reaction time, temperature, and catalyst activity.

Other Synthetic Approaches

While the Haworth synthesis is the most direct route from naphthalene, other notable methods for constructing the phenanthrene ring system exist.

  • Bardhan-Sengupta Synthesis: This is another classical method that builds the phenanthrene skeleton through the cyclodehydration of a substituted cyclohexanol (B46403) derivative.[10][11] It offers excellent regiocontrol but is a more convergent synthesis that does not start directly from naphthalene.[1][11]

  • Modern Palladium-Catalyzed Reactions: Contemporary methods, such as the palladium-catalyzed annulation of internal alkynes with 2-phenyl-1-cyclohexenyl triflates, provide efficient routes to substituted 1,2,3,4-tetrahydrophenanthrenes.[12] These methods offer high yields and generality but often require more complex, pre-functionalized starting materials.

Conclusion

The synthesis of this compound from naphthalene is most classically and directly achieved via the multi-step Haworth synthesis . This method provides a logical and reliable pathway from simple, bulk starting materials. For researchers with access to phenanthrene, catalytic hydrogenation offers a more direct and high-yield alternative, although controlling the selectivity to obtain the desired tetahydro-product over more saturated derivatives can be challenging. The choice of synthetic route will ultimately depend on the availability of starting materials, required scale, and the specific substitution patterns desired on the final molecule.

References

An In-Depth Technical Guide to the Characterization of 1,2,3,4-Tetrahydrophenanthrene using 1H and 13C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization of 1,2,3,4-Tetrahydrophenanthrene using proton (¹H) and carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) spectroscopy. This document details experimental protocols, data interpretation, and includes a workflow for structural elucidation.

Introduction to this compound and the Role of NMR

This compound is a partially saturated polycyclic aromatic hydrocarbon (PAH). Its structure consists of a phenanthrene (B1679779) core with one of the terminal aromatic rings fully hydrogenated. This structural feature imparts a combination of aromatic and aliphatic characteristics to the molecule, making its precise characterization crucial for applications in medicinal chemistry, materials science, and environmental analysis.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the unambiguous structural elucidation of organic molecules. ¹H NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of protons, while ¹³C NMR reveals the carbon framework of the molecule. Together, they offer a complete picture of the molecular structure.

Predicted ¹H and ¹³C NMR Spectral Data

Due to the limited availability of fully assigned experimental spectra in publicly accessible databases, the following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on established NMR principles and data from structurally related compounds such as phenanthrene and tetralin.

Table 1: Predicted ¹H NMR Spectral Data for this compound

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-1, H-4~ 2.8 - 3.0m-4H
H-2, H-3~ 1.8 - 2.0m-4H
H-5, H-10~ 7.8 - 8.0d~ 8.02H
H-6, H-9~ 7.4 - 7.6t~ 7.52H
H-7, H-8~ 7.5 - 7.7t~ 7.52H

Table 2: Predicted ¹³C NMR Spectral Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)
C-1, C-4~ 29 - 31
C-2, C-3~ 22 - 24
C-4a, C-10a~ 135 - 137
C-4b, C-8a~ 130 - 132
C-5, C-10~ 126 - 128
C-6, C-9~ 125 - 127
C-7, C-8~ 128 - 130

Interpretation of NMR Spectra

¹H NMR Spectrum: The proton NMR spectrum of this compound can be divided into two distinct regions:

  • Aliphatic Region (δ 1.5 - 3.5 ppm): The eight protons of the tetrahydronaphthalene moiety (H-1, H-2, H-3, and H-4) are expected to appear in this upfield region. The benzylic protons (H-1 and H-4) will be deshielded and resonate at a lower field compared to the other methylene (B1212753) protons (H-2 and H-3) due to their proximity to the aromatic ring. These signals will likely appear as complex multiplets due to geminal and vicinal couplings.

  • Aromatic Region (δ 7.0 - 8.5 ppm): The six protons on the two fully aromatic rings will resonate in this downfield region. The exact chemical shifts and coupling patterns will be influenced by the electronic effects of the fused aliphatic ring. Protons in the "bay region" (H-5 and H-10) are expected to be the most deshielded due to steric compression.

¹³C NMR Spectrum: The carbon-13 NMR spectrum will also show distinct signals for the aliphatic and aromatic carbons:

  • Aliphatic Carbons (δ 20 - 40 ppm): The four sp³ hybridized carbons of the saturated ring will appear in this region.

  • Aromatic Carbons (δ 120 - 140 ppm): The ten sp² hybridized carbons of the aromatic rings will be observed in this downfield region. Quaternary carbons (C-4a, C-4b, C-8a, and C-10a) will typically show weaker signals compared to the protonated carbons.

Experimental Protocols

A general experimental protocol for acquiring high-quality ¹H and ¹³C NMR spectra of this compound is provided below.

4.1. Sample Preparation

  • Sample Purity: Ensure the sample of this compound is of high purity to avoid interference from impurities in the NMR spectra.

  • Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for non-polar aromatic compounds.

  • Concentration:

    • For ¹H NMR, dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of the deuterated solvent.

    • For ¹³C NMR, a more concentrated sample of 20-50 mg in the same volume of solvent is recommended to obtain a good signal-to-noise ratio in a reasonable time.

  • Internal Standard: Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm for both ¹H and ¹³C).

  • Transfer to NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube. The solution height should be approximately 4-5 cm.

4.2. NMR Instrument Parameters

The following are typical parameters for a 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample concentration.

Table 3: Typical ¹H NMR Acquisition Parameters

ParameterValue
Spectrometer Frequency400 MHz
Pulse ProgramStandard single pulse (zg30)
Spectral Width16 ppm
Acquisition Time2-4 s
Relaxation Delay1-2 s
Number of Scans8-16
Temperature298 K

Table 4: Typical ¹³C NMR Acquisition Parameters

ParameterValue
Spectrometer Frequency100 MHz
Pulse ProgramProton-decoupled single pulse (zgpg30)
Spectral Width240 ppm
Acquisition Time1-2 s
Relaxation Delay2-5 s
Number of Scans1024 or more
Temperature298 K

Workflow for Structural Characterization

The following diagram illustrates the logical workflow for the characterization of this compound using NMR spectroscopy.

NMR_Characterization_Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_processing Data Processing & Analysis cluster_structure_elucidation Structure Elucidation Sample This compound Dissolve Dissolve in Deuterated Solvent (e.g., CDCl3) Sample->Dissolve Add_TMS Add Internal Standard (TMS) Dissolve->Add_TMS Transfer Transfer to NMR Tube Add_TMS->Transfer Acquire_1H Acquire ¹H NMR Spectrum Transfer->Acquire_1H Acquire_13C Acquire ¹³C NMR Spectrum Transfer->Acquire_13C Process_1H Process ¹H Data (FT, Phasing, Baseline Correction) Acquire_1H->Process_1H Process_13C Process ¹³C Data (FT, Phasing, Baseline Correction) Acquire_13C->Process_13C Analyze_1H Analyze ¹H Spectrum (Chemical Shift, Integration, Multiplicity, J-coupling) Process_1H->Analyze_1H Analyze_13C Analyze ¹³C Spectrum (Chemical Shift) Process_13C->Analyze_13C Structure Confirm Structure of This compound Analyze_1H->Structure Analyze_13C->Structure

NMR Characterization Workflow

Conclusion

This technical guide has outlined the essential aspects of characterizing this compound using ¹H and ¹³C NMR spectroscopy. By following the detailed experimental protocols and applying the principles of spectral interpretation, researchers can confidently confirm the structure of this molecule. The provided workflow and data tables serve as a valuable resource for scientists and professionals engaged in drug development and chemical research.

In-Depth Technical Guide: Mass Spectrometry Fragmentation Pattern of 1,2,3,4-Tetrahydrophenanthrene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of 1,2,3,4-Tetrahydrophenanthrene. The information presented herein is essential for the accurate identification and characterization of this and related partially hydrogenated polycyclic aromatic hydrocarbons (PH-PAHs) in complex matrices.

Quantitative Mass Spectrometry Data

The mass spectrum of this compound is characterized by a prominent molecular ion peak and a series of fragment ions resulting from the systematic degradation of the molecule. The quantitative data, including the mass-to-charge ratio (m/z) and relative intensity of the principal ions, are summarized in the table below. This data is sourced from the National Institute of Standards and Technology (NIST) Mass Spectrometry Data Center.

m/zRelative Intensity (%)Proposed Ion Identity
182100.0[M]•+ (Molecular Ion)
18122.8[M-H]•+
16745.5[M-CH₃]•+
16521.2[M-H-H₂]•+ or [M-CH₅]•+
15430.3[M-C₂H₄]•+ (Retro-Diels-Alder)
15348.5[M-C₂H₅]•+
15234.8[M-C₂H₆]•+
14114.1[M-C₃H₅]•+
12810.6[C₁₀H₈]•+ (Naphthalene moiety)
9112.1[C₇H₇]•+ (Tropylium ion)

Proposed Fragmentation Pathway

The fragmentation of this compound under electron ionization follows characteristic pathways for partially saturated polycyclic aromatic hydrocarbons. The initial event is the removal of an electron to form the molecular ion (m/z 182), which is the base peak, indicating its relative stability. Subsequent fragmentation proceeds through a series of logical bond cleavages and rearrangements.

A key fragmentation mechanism is the retro-Diels-Alder (RDA) reaction occurring in the saturated ring, leading to the expulsion of a neutral ethylene (B1197577) molecule (C₂H₄) and the formation of a stable ion at m/z 154. The loss of a methyl radical (CH₃) to form the ion at m/z 167 is also a significant pathway, likely initiated by cleavage of the benzylic C-C bond followed by rearrangement. A cascade of hydrogen and small alkyl radical losses from the molecular ion and major fragment ions accounts for the other observed peaks.

fragmentation_pathway M This compound (m/z = 182) [M]•+ M_minus_H [M-H]•+ (m/z = 181) M->M_minus_H - H• M_minus_CH3 [M-CH₃]•+ (m/z = 167) M->M_minus_CH3 - CH₃• M_minus_C2H4 [M-C₂H₄]•+ (m/z = 154) (Retro-Diels-Alder) M->M_minus_C2H4 - C₂H₄ M_minus_C2H5 [M-C₂H₅]•+ (m/z = 153) M_minus_C2H4->M_minus_C2H5 - H• M_minus_C2H6 [M-C₂H₆]•+ (m/z = 152) M_minus_C2H4->M_minus_C2H6 - H₂

Caption: Proposed fragmentation pathway of this compound.

Experimental Protocol

The mass spectrum of this compound is typically obtained using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization source. The following provides a representative experimental protocol for the analysis of this and similar polycyclic aromatic hydrocarbons.

3.1. Sample Preparation

Samples containing this compound should be dissolved in a high-purity volatile solvent such as dichloromethane (B109758) or hexane (B92381) to a final concentration suitable for GC-MS analysis, typically in the low to mid ng/µL range.

3.2. Gas Chromatography (GC) Conditions

  • GC System: Agilent 7890B or equivalent.

  • Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is recommended for the separation of PAHs.

  • Injector Temperature: 280-300 °C.

  • Injection Mode: Splitless injection is commonly used for trace analysis to maximize the transfer of the analyte to the column.

  • Oven Temperature Program:

    • Initial temperature: 60-90 °C, hold for 1-2 minutes.

    • Ramp: 10-15 °C/min to 300-320 °C.

    • Final hold: 5-10 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min.

**3.

Solubility Profile of 1,2,3,4-Tetrahydrophenanthrene in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

1,2,3,4-Tetrahydrophenanthrene (C₁₄H₁₄, Molar Mass: 182.26 g/mol ) is a saturated derivative of the polycyclic aromatic hydrocarbon phenanthrene.[1][2][3][4] Its partial saturation alters its physicochemical properties compared to its fully aromatic counterpart, influencing its solubility, reactivity, and biological activity. The solubility of a compound is a fundamental physical property that dictates its behavior in various chemical and biological systems. For researchers, this information is crucial for designing synthetic routes, developing purification methods such as recrystallization, and preparing solutions for analysis or screening. In the context of drug development, understanding solubility is a cornerstone of pre-formulation studies, impacting drug delivery, bioavailability, and ultimately, therapeutic efficacy.

This guide addresses the current knowledge gap regarding the quantitative solubility of this compound in common organic solvents. It provides a structured approach to understanding and determining this key parameter.

Solubility Data

As of the latest literature review, comprehensive quantitative solubility data for this compound across a wide array of organic solvents is not publicly available. The IUPAC-NIST Solubility Data Series, a comprehensive resource for solubility information, does not currently list this compound in its compilations for polycyclic aromatic hydrocarbons in neat organic solvents.[5][6][7][8]

Qualitative Solubility

Qualitative assessments from various sources indicate that this compound, as a nonpolar aromatic hydrocarbon, is generally soluble in nonpolar and moderately polar organic solvents. It is reported to be insoluble in water.

Representative Quantitative Solubility Table (Hypothetical Data)

To illustrate the desired format for presenting quantitative solubility data, the following table has been generated with hypothetical values. Researchers who determine the experimental solubility of this compound are encouraged to populate a similar table with their empirical findings.

SolventChemical FormulaPolarity IndexTemperature (°C)Solubility ( g/100 mL) - HypotheticalMolar Solubility (mol/L) - Hypothetical
n-HexaneC₆H₁₄0.1255.20.285
TolueneC₇H₈2.42525.81.416
ChloroformCHCl₃4.12545.12.474
Ethyl AcetateC₄H₈O₂4.42515.30.839
AcetoneC₃H₆O5.12510.50.576
EthanolC₂H₅OH5.2253.10.170
MethanolCH₃OH6.6251.20.066

Note: The values presented in this table are for illustrative purposes only and are not based on experimental data.

Experimental Protocols for Solubility Determination

The following are detailed methodologies for the experimental determination of the solubility of a solid compound like this compound in organic solvents. These protocols are based on established analytical techniques.[9][10][11][12][13][14][15]

Gravimetric Method

This is a classic and straightforward method for determining solubility.[9][10][11][13]

Objective: To determine the mass of this compound that dissolves in a specific volume of a solvent at a given temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Thermostatically controlled shaker or water bath

  • Analytical balance (readable to 0.1 mg)

  • Vials or flasks with airtight seals

  • Syringe filters (solvent-compatible, e.g., PTFE)

  • Pre-weighed evaporation dishes or beakers

  • Drying oven

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the chosen organic solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.

    • Place the vial in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The time to reach equilibrium should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution becomes constant.

  • Sample Collection and Filtration:

    • Allow the vial to stand undisturbed at the constant temperature for a few hours to let the excess solid settle.

    • Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed or temperature-equilibrated syringe.

    • Immediately filter the solution through a syringe filter into a pre-weighed evaporation dish. This step is crucial to remove any undissolved microcrystals.

  • Solvent Evaporation and Mass Determination:

    • Weigh the evaporation dish containing the filtered saturated solution.

    • Carefully evaporate the solvent under a gentle stream of nitrogen or in a fume hood. For higher boiling point solvents, a rotary evaporator can be used.

    • Once the solvent is removed, place the dish in a drying oven at a temperature below the melting point of this compound until a constant weight is achieved.

    • Cool the dish in a desiccator and weigh it on the analytical balance.

Calculation:

  • Mass of dissolved solute (m_solute): (Mass of dish + residue) - (Mass of empty dish)

  • Volume of solvent (V_solvent): The volume of the aliquot of saturated solution taken.

  • Solubility ( g/100 mL): (m_solute / V_solvent) * 100

UV-Visible Spectrophotometry Method

This method is suitable for compounds that have a chromophore and absorb light in the UV-Visible range. It is generally faster than the gravimetric method.

Objective: To determine the concentration of a saturated solution of this compound by measuring its absorbance of light.

Materials:

  • UV-Visible Spectrophotometer

  • Quartz cuvettes

  • Volumetric flasks and pipettes

  • This compound (high purity)

  • Selected organic solvents (spectroscopic grade)

  • Thermostatically controlled shaker or water bath

  • Syringe filters

Procedure:

  • Preparation of Standard Solutions and Calibration Curve:

    • Prepare a stock solution of this compound of a known concentration in the chosen solvent.

    • Prepare a series of standard solutions of decreasing concentrations by serial dilution of the stock solution.

    • Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λ_max) for this compound. The λ_max should be determined by scanning the UV-Vis spectrum of a dilute solution.

    • Plot a calibration curve of absorbance versus concentration. The plot should be linear and pass through the origin (or be corrected for a blank). Determine the equation of the line (y = mx + c), where y is absorbance, x is concentration, m is the slope, and c is the intercept.

  • Preparation and Analysis of Saturated Solution:

    • Prepare a saturated solution of this compound as described in the gravimetric method (Section 3.1, step 1).

    • After reaching equilibrium, filter an aliquot of the supernatant using a syringe filter.

    • Dilute the filtered saturated solution with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve. The dilution factor must be recorded accurately.

    • Measure the absorbance of the diluted solution at λ_max.

Calculation:

  • Concentration of the diluted solution (C_diluted): Use the equation from the calibration curve to calculate the concentration from the measured absorbance.

  • Concentration of the saturated solution (C_saturated): C_diluted * Dilution Factor

  • Solubility ( g/100 mL): C_saturated (in g/mL) * 100

Experimental Workflow and Logical Relationships

The following diagrams illustrate the general workflow for determining the solubility of a solid in a liquid and the logical relationship between the key steps.

G start Start: Define Compound and Solvents prep_solid Prepare High-Purity Solid (this compound) start->prep_solid prep_solvent Prepare High-Purity Solvents start->prep_solvent equilibrium Establish Solid-Liquid Equilibrium (Excess solid in solvent at constant T) prep_solid->equilibrium prep_solvent->equilibrium separation Phase Separation (Filtration/Centrifugation) equilibrium->separation analysis Analysis of Saturated Solution separation->analysis gravimetric Gravimetric Analysis analysis->gravimetric Method 1 spectroscopic Spectroscopic Analysis analysis->spectroscopic Method 2 calculation Calculate Solubility gravimetric->calculation spectroscopic->calculation end End: Report Solubility Data calculation->end

References

An In-depth Technical Guide to the Physical and Chemical Properties of 1,2,3,4-Tetrahydrophenanthrene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,3,4-Tetrahydrophenanthrene is a polycyclic aromatic hydrocarbon (PAH) characterized by a phenanthrene (B1679779) core with one of its aromatic rings saturated. This structural feature imparts distinct physical and chemical properties that are of interest in various fields, including organic synthesis, materials science, and toxicology. As a partially hydrogenated derivative of phenanthrene, it serves as a key intermediate in chemical reactions and as a model compound for studying the effects of hydrogenation on the properties of PAHs. This guide provides a comprehensive overview of the core physical and chemical characteristics of this compound, detailed experimental protocols for their determination, and visualizations of relevant chemical processes and analytical workflows.

Core Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the tables below, providing a clear and concise reference for researchers.

Physical Properties
PropertyValueSource
Molecular Formula C₁₄H₁₄--INVALID-LINK--
Molecular Weight 182.26 g/mol --INVALID-LINK--
CAS Number 1013-08-7--INVALID-LINK--
Melting Point 34 °C--INVALID-LINK--
Boiling Point 173.05 °C at 11.25 mmHg--INVALID-LINK--
Density 1.060 g/mL--INVALID-LINK--
Appearance Solid--INVALID-LINK-- (for parent compound)
Solubility Soluble in organic solvents such as ethanol, DMSO, and dimethyl formamide (B127407) (DMF).[1](Inferred from parent compound)
Chemical Properties
PropertyDescriptionSource
Chemical Structure A phenanthrene molecule with one terminal aromatic ring fully saturated.--INVALID-LINK--
Reactivity Undergoes further hydrogenation to form octahydro- and perhydro-phenanthrene derivatives. The aromatic portion can undergo electrophilic substitution reactions.--INVALID-LINK--
Synthesis Commonly synthesized by the catalytic hydrogenation of phenanthrene.--INVALID-LINK--
Spectroscopic Data
SpectroscopyKey Features
Mass Spectrometry Molecular Ion (M⁺): m/z 182.
¹H NMR Aromatic protons, benzylic protons, and aliphatic protons in the saturated ring are expected to show distinct signals.
¹³C NMR Shows signals for both aromatic and aliphatic carbons.
FT-IR Characteristic peaks for C-H stretching (aromatic and aliphatic), C=C stretching (aromatic), and C-H bending.

Experimental Protocols

Detailed methodologies for the determination of key physical and chemical properties are crucial for reproducible research. Below are representative experimental protocols.

Melting Point Determination

The melting point of this compound can be determined using a standard capillary melting point apparatus.

Protocol:

  • A small amount of the crystalline sample is finely ground and packed into a capillary tube to a height of 2-3 mm.

  • The capillary tube is placed in the heating block of a melting point apparatus.

  • The sample is heated at a rate of 10-15 °C per minute for a preliminary determination.

  • For an accurate measurement, the procedure is repeated with a fresh sample, and the heating rate is slowed to 1-2 °C per minute as the temperature approaches the approximate melting point.

  • The temperature at which the first liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting point range.

Boiling Point Determination

Due to its relatively high boiling point, the boiling point of this compound is often determined under reduced pressure to prevent decomposition.

Protocol:

  • A small volume of the liquid sample is placed in a distillation flask.

  • The flask is connected to a vacuum source, and the pressure is lowered to a stable value.

  • The sample is heated, and the temperature of the vapor that condenses on the thermometer bulb is recorded as the boiling point at that pressure.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for the separation and identification of this compound in complex mixtures.

Protocol:

  • Sample Preparation: The sample is dissolved in a suitable volatile organic solvent, such as dichloromethane (B109758) or hexane.

  • Injection: A small volume (typically 1 µL) of the sample solution is injected into the gas chromatograph.

  • Separation: The components of the sample are separated on a capillary column (e.g., a nonpolar column like DB-5ms). The oven temperature is programmed to ramp from a low initial temperature to a final high temperature to ensure the elution of all components.

  • Detection: As the separated components elute from the column, they enter the mass spectrometer, where they are ionized (typically by electron ionization). The resulting mass spectrum, showing the mass-to-charge ratio of the fragment ions, is recorded.

  • Identification: The mass spectrum of the peak corresponding to this compound is compared to a reference spectrum in a library for positive identification.

Mandatory Visualizations

Catalytic Hydrogenation of Phenanthrene

The primary route for the synthesis of this compound is through the catalytic hydrogenation of phenanthrene. This process can yield various hydrogenated products depending on the reaction conditions.

Hydrogenation_Pathway Phenanthrene Phenanthrene Dihydrophenanthrene 9,10-Dihydrophenanthrene Phenanthrene->Dihydrophenanthrene + H₂ Tetrahydrophenanthrene This compound Phenanthrene->Tetrahydrophenanthrene + 2H₂ Octahydrophenanthrene Octahydrophenanthrene Dihydrophenanthrene->Octahydrophenanthrene + 3H₂ Tetrahydrophenanthrene->Octahydrophenanthrene + 2H₂ Perhydrophenanthrene Perhydrophenanthrene Octahydrophenanthrene->Perhydrophenanthrene + H₂

Catalytic hydrogenation pathway of phenanthrene.
Experimental Workflow for GC-MS Analysis

The following diagram illustrates a typical workflow for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Extraction Extraction/Dissolution Filtration Filtration Extraction->Filtration Injection Injection into GC Filtration->Injection Separation Chromatographic Separation Injection->Separation Ionization Ionization (EI) Separation->Ionization Mass_Analysis Mass Analysis (Quadrupole) Ionization->Mass_Analysis Detection Detection Mass_Analysis->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Mass_Spectrum Mass Spectrum Acquisition Chromatogram->Mass_Spectrum Library_Search Library Search & Identification Mass_Spectrum->Library_Search Quantification Quantification Library_Search->Quantification

A typical workflow for the GC-MS analysis of this compound.

References

An In-depth Technical Guide to 1,2,3,4-Tetrahydrophenanthrene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Structural and Physicochemical Properties

1,2,3,4-Tetrahydrophenanthrene is a molecule with the chemical formula C₁₄H₁₄ and a molecular weight of approximately 182.27 g/mol .[1] Its structure consists of a phenanthrene (B1679779) core with one of the terminal aromatic rings being fully saturated.

Structure:

(A 2D representation of the this compound structure)

The physicochemical properties of this compound have been characterized, and the available quantitative data is summarized in the tables below.

Table 1: Identification and Basic Properties

PropertyValueReference
CAS Number 1013-08-7[1]
Molecular Formula C₁₄H₁₄[1]
Molecular Weight 182.2610 g/mol
IUPAC Name This compound
SMILES C1CCc2c(C1)ccc3ccccc23[1]
InChIKey UXNCDAQNSQBHEN-UHFFFAOYSA-N[1]

Table 2: Thermodynamic and Physical Properties

PropertyValueUnitConditionsReference
Boiling Point 446.2Kat 0.015 bar
Enthalpy of Formation (gas) 92.30 ± 1.30kJ/molStandard Conditions
Enthalpy of Fusion 17.26kJ/molStandard Conditions
Entropy of Fusion 36.91J/mol·Kat 302.6 K

Synthesis and Experimental Protocols

A common synthetic route to this compound was reported in The Journal of Organic Chemistry in 1971. While the full, detailed experimental protocol from this specific publication could not be retrieved for this guide, the general approach to synthesizing such partially saturated PAHs often involves catalytic hydrogenation of the parent aromatic compound, phenanthrene, under controlled conditions to achieve selective saturation of one ring.

General Synthetic Approach (Hypothetical Workflow):

Based on general organic chemistry principles for similar transformations, a plausible synthetic workflow is outlined below. This is a generalized representation and not a direct protocol from the cited literature.

G cluster_synthesis Synthesis of this compound cluster_purification Purification cluster_analysis Analysis Phenanthrene Phenanthrene Reaction Catalytic Hydrogenation (e.g., Pd/C, H₂) Phenanthrene->Reaction Reactant Crude_Product Crude Product Mixture (1,2,3,4-THP, other isomers, unreacted phenanthrene) Reaction->Crude_Product Yields Chromatography Column Chromatography (Silica Gel) Crude_Product->Chromatography Separation Crystallization Recrystallization (e.g., from Ethanol) Chromatography->Crystallization Further Purification Pure_Product Pure this compound Crystallization->Pure_Product Final Product NMR NMR Spectroscopy (¹H, ¹³C) Pure_Product->NMR Structural Confirmation MS Mass Spectrometry Pure_Product->MS Molecular Weight Verification IR IR Spectroscopy Pure_Product->IR Functional Group Analysis

A generalized workflow for the synthesis, purification, and analysis of this compound.

Key Experimental Considerations (General):

  • Catalyst Selection: The choice of catalyst (e.g., Palladium on carbon, Platinum oxide) and reaction conditions (temperature, pressure, solvent) is crucial for the selective hydrogenation of one aromatic ring while preserving the others.

  • Purification: The crude product of such a reaction is typically a mixture of the desired product, other isomers (like 9,10-dihydrophenanthrene), and unreacted starting material. Purification is often achieved through column chromatography followed by recrystallization.

  • Analytical Characterization: The structure and purity of the final compound would be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Applications in Research and Drug Development

While specific biological activities for this compound are not extensively documented, the phenanthrene scaffold is present in numerous natural products and biologically active molecules. Phenanthrene derivatives have been investigated for a range of activities, including cytotoxic, antimicrobial, anti-inflammatory, and antiplatelet aggregation effects.

The partially saturated nature of this compound provides a three-dimensional structure that can be valuable in drug design for probing receptor binding pockets. It can serve as a rigid scaffold for the attachment of various functional groups to explore structure-activity relationships (SAR).

Derivatives of tetrahydrophenanthrene have been explored in different contexts. For instance, 1-keto-1,2,3,4-tetrahydrophenanthrene was one of the first synthetic compounds to be investigated as a xenoestrogen due to its structural similarity to estrone.[1] Although it was later found to have very weak estrogenic activity, this historical context highlights the long-standing interest in this class of molecules in medicinal chemistry.

Conclusion

References

1,2,3,4-Tetrahydrophenanthrene CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 1,2,3,4-tetrahydrophenanthrene, its metabolic fate, and detailed analytical protocols relevant to its detection in biological matrices. This information is curated to support research and development activities where this compound or its metabolites are of interest.

Core Data Summary

This compound is a polycyclic aromatic hydrocarbon (PAH) with the following key identifiers and physicochemical properties:

PropertyValueSource(s)
CAS Number 1013-08-7[1][2]
Molecular Formula C₁₄H₁₄[2]
Molecular Weight 182.26 g/mol [2]
Melting Point 34 °C[3]
Boiling Point 446.2 K at 0.015 bar[1]
Density 1.060 g/mL[3]
Molar Volume 171.9 mL/mol[3]
Enthalpy of Fusion (ΔfusH°) 17.26 kJ/mol[4]
Enthalpy of Vaporization (ΔvapH°) 62.80 kJ/mol[4]
LogP (Octanol/Water Partition Coefficient) 4.86[4]
Water Solubility (log10WS) -5.13 mol/L[4]

Metabolic Pathway and Significance

While this compound itself is not typically a primary focus in drug development, its metabolic pathway is of significant interest as it serves as a model for the metabolic activation of carcinogenic PAHs. Phenanthrene, a related compound, is metabolized by cytochrome P450 enzymes (CYP1A1, CYP1A2, CYP1B1) and epoxide hydrolase to form diol epoxides.[5] These reactive intermediates can bind to DNA, leading to mutations and potentially cancer. The major, non-carcinogenic end-product of this pathway is r-1,t-2,3,c-4-tetrahydroxy-1,2,3,4-tetrahydrophenanthrene (trans, anti-PheT), which can be used as a biomarker for exposure to and metabolic activation of PAHs.[6][7]

A derivative, 1-Keto-1,2,3,4-tetrahydrophenanthrene, was initially investigated as a potential synthetic estrogen due to its structural similarity to estrone.[8] However, subsequent studies revealed that it binds only weakly to estrogen receptors and lacks significant estrogenic or anti-estrogenic activity in functional assays.[8][9] It did, however, exhibit some weak androgenic and anti-androgenic properties in vitro.[8][9]

Below is a diagram illustrating the metabolic activation of phenanthrene, a process analogous to that of other PAHs.

metabolic_pathway Phenanthrene Phenanthrene Diol_Epoxide Diol Epoxide (Reactive Intermediate) Phenanthrene->Diol_Epoxide CYP1A1, CYP1B1, Epoxide Hydrolase trans_anti_PheT r-1,t-2,3,c-4-tetrahydroxy- This compound (trans, anti-PheT) Diol_Epoxide->trans_anti_PheT Detoxification DNA_Adducts DNA Adducts Diol_Epoxide->DNA_Adducts Carcinogenesis

Metabolic activation of phenanthrene.

Experimental Protocols: Analysis of trans, anti-PheT in Biological Samples

The following is a detailed methodology for the analysis of r-1,t-2,3,c-4-tetrahydroxy-1,2,3,4-tetrahydrophenanthrene (trans, anti-PheT), a key metabolite, in human urine and plasma. This protocol is adapted from established methods for biomarker analysis.[6][10]

1. Sample Preparation

  • Internal Standard: Add a known amount of a deuterated internal standard, such as [D₁₀]PheT, to the biological sample (urine or plasma).[10]

  • Enzymatic Hydrolysis: Treat the sample with β-glucuronidase and sulfatase to hydrolyze any conjugated metabolites, releasing the free form of trans, anti-PheT.[6][10]

2. Extraction and Purification

  • Solid-Phase Extraction (SPE): Perform an initial purification and concentration of the analyte using a solid-phase extraction cartridge. A mixed-mode cation exchange cartridge can be effective for this purpose.[10]

  • High-Performance Liquid Chromatography (HPLC): Further purify the fraction containing trans, anti-PheT using HPLC.[6][10]

3. Derivatization (for GC-MS analysis)

  • Silylate the purified sample to increase its volatility for gas chromatography analysis.[6]

4. Instrumental Analysis

  • Gas Chromatography-Mass Spectrometry (GC-MS): Analyze the silylated sample using GC-MS with negative ion chemical ionization (NICI) and selected ion monitoring (SIM) for high sensitivity and specificity.[6]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Alternatively, the purified sample can be analyzed by LC-MS with electrospray ionization (ESI).[10]

5. Quantification

  • Quantify the amount of trans, anti-PheT in the sample by comparing the signal of the analyte to that of the internal standard.

Below is a workflow diagram summarizing the analytical procedure.

experimental_workflow start Biological Sample (Urine or Plasma) add_is Add Internal Standard ([D10]PheT) start->add_is hydrolysis Enzymatic Hydrolysis (β-glucuronidase/sulfatase) add_is->hydrolysis spe Solid-Phase Extraction (SPE) hydrolysis->spe hplc HPLC Purification spe->hplc derivatization Silylation (for GC-MS) hplc->derivatization lcms LC-ESI-MS Analysis hplc->lcms gcms GC-NICI-MS Analysis derivatization->gcms quantification Quantification gcms->quantification lcms->quantification

Analytical workflow for trans, anti-PheT.

References

The Genesis of a Bioactive Scaffold: An In-depth Technical Guide to the Discovery and History of 1,2,3,4-Tetrahydrophenanthrene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,3,4-Tetrahydrophenanthrene, a partially saturated polycyclic aromatic hydrocarbon (PAH), represents a core structural motif in a variety of biologically active molecules. Its rigid, three-dimensional framework has served as a foundational scaffold in the exploration of synthetic compounds with potential therapeutic applications. This technical guide provides a comprehensive overview of the discovery and historical development of this compound, with a focus on its synthesis, characterization, and the pivotal role of its derivatives in early drug discovery.

The Dawn of Synthetic Estrogens: The Discovery of 1-Keto-1,2,3,4-tetrahydrophenanthrene

The history of this compound is intrinsically linked to the quest for synthetic hormones in the early 20th century. In 1933, J.W. Cook and C.L. Hewett reported the synthesis of 1-keto-1,2,3,4-tetrahydrophenanthrene, a compound that would become a significant milestone in medicinal chemistry.[1] This synthesis was driven by the structural similarities between the phenanthrene (B1679779) nucleus and the steroidal hormones, particularly estrone. The researchers hypothesized that simplified, synthetic analogs of these complex natural products might exhibit similar physiological activity.

The work of Cook and Hewett led to the landmark discovery that 1-keto-1,2,3,4-tetrahydrophenanthrene was the first synthetic compound to exhibit estrogenic activity, albeit weak.[2] This finding opened the door to the field of non-steroidal estrogens and demonstrated that the full steroidal structure was not a prerequisite for hormonal activity. Although later studies revealed that its estrogenic and antiestrogenic effects were negligible, it was found to possess some mixed androgenic and antiandrogenic properties in vitro.[2]

Synthetic Pathways to the this compound Core

The synthesis of the this compound scaffold has been approached through two primary strategies: the construction of the phenanthrene ring system followed by partial saturation, or the direct synthesis of the tetrahydro-derivative.

Synthesis of 1-Keto-1,2,3,4-tetrahydrophenanthrene (Cook and Hewett, 1933)

Experimental Protocol: A Generalized Approach to the Synthesis of 1-Keto-1,2,3,4-tetrahydrophenanthrene (Based on Haworth Synthesis Principles)

This protocol is a representative example of how 1-keto-1,2,3,4-tetrahydrophenanthrene could be synthesized using classical methods.

  • Friedel-Crafts Acylation: Naphthalene is reacted with succinic anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), in an inert solvent like nitrobenzene. This reaction yields a mixture of isomeric naphthoylpropionic acids.

  • Reduction of the Ketone: The keto group of the naphthoylpropionic acid is reduced to a methylene (B1212753) group. A common method for this transformation is the Clemmensen reduction, using zinc amalgam (Zn(Hg)) and concentrated hydrochloric acid (HCl).

  • Intramolecular Cyclization: The resulting naphthylbutyric acid is then cyclized to form the third ring. This is typically achieved by treatment with a strong acid, such as concentrated sulfuric acid or polyphosphoric acid, which promotes an intramolecular Friedel-Crafts acylation.

  • Formation of the Ketone: The cyclized product is a tetralone derivative, which is 1-keto-1,2,3,4-tetrahydrophenanthrene.

Conversion of 1-Keto-1,2,3,4-tetrahydrophenanthrene to this compound

The parent compound, this compound, can be readily prepared from its keto-derivative by standard reduction methods.

The Clemmensen reduction is a classic method for the deoxygenation of ketones to their corresponding alkanes using zinc amalgam and concentrated hydrochloric acid.[3][4]

Experimental Protocol: Clemmensen Reduction of 1-Keto-1,2,3,4-tetrahydrophenanthrene

  • Preparation of Zinc Amalgam: Mossy zinc is treated with a solution of mercuric chloride to create an amalgam on the surface of the zinc.

  • Reduction Reaction: The 1-keto-1,2,3,4-tetrahydrophenanthrene is added to a flask containing the amalgamated zinc, concentrated hydrochloric acid, and a co-solvent such as toluene. The mixture is heated under reflux for several hours.

  • Work-up: After cooling, the organic layer is separated, washed with water and brine, and dried over an anhydrous salt (e.g., MgSO₄). The solvent is removed under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be purified by distillation or chromatography.

The Wolff-Kishner reduction provides an alternative, base-catalyzed method for the deoxygenation of ketones.[5][6][7][8][9] This method is particularly useful for substrates that are sensitive to strong acids.

Experimental Protocol: Wolff-Kishner Reduction of 1-Keto-1,2,3,4-tetrahydrophenanthrene (Huang-Minlon Modification)

  • Hydrazone Formation: 1-Keto-1,2,3,4-tetrahydrophenanthrene is heated with hydrazine (B178648) hydrate (B1144303) and a strong base, such as potassium hydroxide, in a high-boiling solvent like diethylene glycol. This initially forms the hydrazone in situ.

  • Decomposition of the Hydrazone: The temperature of the reaction mixture is raised to allow for the decomposition of the hydrazone, with the evolution of nitrogen gas, to form the methylene group.

  • Work-up and Purification: The reaction mixture is cooled and diluted with water. The product is extracted with an organic solvent (e.g., ether), and the organic layer is washed, dried, and concentrated. The resulting this compound is then purified.

Catalytic Hydrogenation of Phenanthrene

A more direct route to this compound is the partial catalytic hydrogenation of phenanthrene. This method involves the selective saturation of one of the terminal aromatic rings.

Experimental Protocol: Catalytic Hydrogenation of Phenanthrene

  • Reaction Setup: Phenanthrene is dissolved in a suitable solvent (e.g., ethanol (B145695) or acetic acid) in a high-pressure autoclave. A hydrogenation catalyst, such as palladium on carbon (Pd/C) or a nickel-based catalyst, is added to the solution.[10][11][12]

  • Hydrogenation: The autoclave is purged with hydrogen gas and then pressurized to the desired level. The reaction mixture is heated and stirred for a specified period. The reaction conditions (temperature, pressure, catalyst, and reaction time) are crucial for achieving selective hydrogenation to the desired tetrahydrophenanthrene.[10][11][12]

  • Work-up and Purification: After the reaction is complete, the autoclave is cooled, and the pressure is released. The catalyst is removed by filtration, and the solvent is evaporated. The product mixture, which may contain unreacted phenanthrene, 9,10-dihydrophenanthrene, and more highly saturated derivatives, is then purified by chromatography or recrystallization to isolate this compound.

Data Presentation

Physical and Chemical Properties of this compound
PropertyValueReference(s)
Molecular FormulaC₁₄H₁₄[13][14][15]
Molecular Weight182.26 g/mol [13][14][15]
CAS Number1013-08-7[13][14][15]
AppearanceSolid
Melting Point29-31 °C
Boiling Point340-342 °C at 760 mmHg
Triple Point Temperature302.550 K[14]
Spectroscopic Data of this compound
Spectroscopic TechniqueKey DataReference(s)
¹H NMR Aromatic protons (multiplet, ~7.1-8.0 ppm), Benzylic protons (multiplet, ~2.8-3.0 ppm), Aliphatic protons (multiplet, ~1.8-2.0 ppm)
¹³C NMR Aromatic carbons (~122-138 ppm), Benzylic carbons (~29-30 ppm), Aliphatic carbons (~23 ppm)[16]
Infrared (IR) Aromatic C-H stretch (~3050 cm⁻¹), Aliphatic C-H stretch (~2930, 2860 cm⁻¹), Aromatic C=C stretch (~1600, 1450 cm⁻¹)
Mass Spectrometry (EI) Molecular ion (m/z): 182 (base peak), Major fragments: 167, 154, 153, 152[13][17]

Mandatory Visualization

Synthesis_of_1_2_3_4_Tetrahydrophenanthrene cluster_synthesis Synthesis of 1-Keto-1,2,3,4-tetrahydrophenanthrene cluster_reduction Reduction to this compound Naphthalene Naphthalene Naphthoylpropionic_acid Naphthoylpropionic_acid Naphthalene->Naphthoylpropionic_acid 1. Friedel-Crafts Acylation (AlCl3) Succinic_anhydride Succinic_anhydride Succinic_anhydride->Naphthoylpropionic_acid Naphthylbutyric_acid Naphthylbutyric_acid Naphthoylpropionic_acid->Naphthylbutyric_acid 2. Clemmensen Reduction (Zn(Hg), HCl) 1_Keto_1_2_3_4_tetrahydrophenanthrene 1_Keto_1_2_3_4_tetrahydrophenanthrene Naphthylbutyric_acid->1_Keto_1_2_3_4_tetrahydrophenanthrene 3. Intramolecular Cyclization (H+) 1_Keto_1_2_3_4_tetrahydrophenanthrene_redux 1-Keto-1,2,3,4-tetrahydrophenanthrene 1_2_3_4_Tetrahydrophenanthrene 1_2_3_4_Tetrahydrophenanthrene 1_Keto_1_2_3_4_tetrahydrophenanthrene_redux->1_2_3_4_Tetrahydrophenanthrene Clemmensen or Wolff-Kishner Reduction

Caption: Synthesis of this compound from Naphthalene.

Hydrogenation_of_Phenanthrene Phenanthrene Phenanthrene 9_10_Dihydrophenanthrene 9_10_Dihydrophenanthrene Phenanthrene->9_10_Dihydrophenanthrene H2, Catalyst 1_2_3_4_Tetrahydrophenanthrene 1_2_3_4_Tetrahydrophenanthrene Phenanthrene->1_2_3_4_Tetrahydrophenanthrene H2, Catalyst Octahydrophenanthrenes Octahydrophenanthrenes 9_10_Dihydrophenanthrene->Octahydrophenanthrenes H2, Catalyst 1_2_3_4_Tetrahydrophenanthrene->Octahydrophenanthrenes H2, Catalyst

Caption: Catalytic Hydrogenation Pathways of Phenanthrene.[18][19]

Conclusion

The discovery of this compound and its derivatives emerged from the pioneering efforts to synthesize non-steroidal hormone analogs. The initial synthesis of 1-keto-1,2,3,4-tetrahydrophenanthrene by Cook and Hewett in 1933 was a seminal event that spurred the development of synthetic medicinal chemistry. While the initial biological rationale for its synthesis proved to be modest, the chemical pathways developed for its creation and modification have become integral to the broader field of polycyclic aromatic hydrocarbon chemistry. The methods for its synthesis, including classical named reactions and catalytic hydrogenation, remain relevant to modern organic synthesis. This historical perspective and the accompanying technical data provide a valuable resource for researchers and professionals in drug development and related scientific disciplines.

References

Unveiling Nature's Arsenal: A Technical Guide to 1,2,3,4-Tetrahydrophenanthrene Derivatives from Natural Sources

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the natural sources, isolation, and biological activities of 1,2,3,4-tetrahydrophenanthrene derivatives and their close structural analogs, primarily 9,10-dihydrophenanthrenes. This document consolidates quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways modulated by these compounds, offering a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.

Natural Sources of this compound Analogs

While true this compound derivatives are rare in nature, their isomers, 9,10-dihydrophenanthrenes, are more commonly found, particularly within the plant kingdom. The principal families of flowering plants that serve as rich sources for these compounds are the Orchidaceae and Juncaceae .

  • Orchidaceae Family: A vast and diverse family of flowering plants, orchids are a prominent source of dihydrophenanthrene derivatives. The genus Dendrobium is particularly noteworthy, with numerous species reported to produce a variety of these compounds. Other genera within the Orchidaceae family that have been identified as sources include Bletilla, Coelogyne, Cymbidium, and Eria.[1][2]

  • Juncaceae Family: Commonly known as rushes, the Juncaceae family is another significant source of dihydrophenanthrene derivatives. Species within the genus Juncus have been extensively studied, leading to the isolation and characterization of a wide array of these compounds.[3][4]

Quantitative Data on Isolated Dihydrophenanthrene Derivatives

The yield of 9,10-dihydrophenanthrene (B48381) derivatives from natural sources can vary significantly depending on the plant species, geographical location, time of harvest, and the extraction and purification methods employed. The following tables summarize the quantitative data from various studies on the isolation of these compounds from Dendrobium and Juncus species.

Table 1: Quantitative Yields of Dihydrophenanthrene Derivatives from Dendrobium Species

CompoundPlant SourceStarting Material (Weight)Yield (mg)Reference
2-methoxy-9,10-dihydrophenanthrene-4,5-diolDendrobium virgineum2.5 g (EtOAc extract fraction)5[5][6]
Unnamed dihydrophenanthrene derivativeDendrobium virgineum2.5 g (EtOAc extract fraction)6[5][6]
GigantolDendrobium virgineum553 mg (extract fraction)541[5]
Dendroinfundin ADendrobium infundibulumNot SpecifiedNot Specified[7][8]
Dendroinfundin BDendrobium infundibulumNot SpecifiedNot Specified[7][8]
Two unnamed dihydrophenanthrene derivativesDendrobium terminaleNot SpecifiedNot Specified[9][10]

Table 2: Quantitative Yields of Dihydrophenanthrene Derivatives from Juncus Species

CompoundPlant SourceStarting Material (Weight)Yield (mg)Reference
DehydrojuncusolJuncus maritimus215 g (crude methanolic extract)Not specified for individual compound[11]
Ensifolin A-M (13 compounds)Juncus ensifolius1.62 kg (dried whole plant)Not specified for individual compounds[12]
2-hydroxy-1,7-dimethyl-5-vinyl-9,10-dihydrophenanthreneJuncus ensifolius1.62 kg (dried whole plant)Not specified for individual compounds[12]
Juncuenin BJuncus ensifolius1.62 kg (dried whole plant)Not specified for individual compounds[12]
Compressin A and BJuncus compressus2.2 kg (dried whole plant)Not specified for individual compounds[3]
Articulin A-J (10 compounds)Juncus articulatus2.6 kg (dried whole plant)Not specified for individual compounds[4]

Experimental Protocols: Isolation and Purification

The following is a representative, detailed protocol for the isolation and purification of 9,10-dihydrophenanthrene derivatives from plant material, based on methodologies reported in the literature.[3][11][12]

Part 1: Extraction and Solvent Partitioning

  • Plant Material Preparation: Air-dry the whole plant material (e.g., Juncus ensifolius, 1.62 kg) at room temperature and grind it into a coarse powder.[12]

  • Methanol (B129727) Extraction: Percolate the powdered plant material with methanol (e.g., 50 L) at room temperature.[12]

  • Concentration: Concentrate the methanolic extract under reduced pressure using a rotary evaporator to obtain a crude extract (e.g., 300 g).[12]

  • Solvent-Solvent Partitioning:

    • Dissolve the crude extract in 50% aqueous methanol.

    • Perform sequential liquid-liquid partitioning with n-hexane, chloroform (B151607) (or dichloromethane), and ethyl acetate (B1210297).

    • Collect and concentrate each solvent fraction separately. The chloroform/dichloromethane and ethyl acetate fractions are typically enriched with phenanthrene (B1679779) derivatives.[3][12]

Part 2: Chromatographic Purification

  • Vacuum Liquid Chromatography (VLC):

    • Subject the chloroform-soluble fraction (e.g., 12 g) to VLC on a silica (B1680970) gel column.[12]

    • Elute with a gradient solvent system, such as cyclohexane-ethyl acetate-methanol, to yield several major fractions.[12]

  • Gel Filtration Chromatography:

    • Further purify the fractions obtained from VLC using Sephadex LH-20 column chromatography with an appropriate solvent system (e.g., methanol or dichloromethane-methanol) to remove high molecular weight impurities.[5][6]

  • Medium Pressure Liquid Chromatography (MPLC) and High-Performance Liquid Chromatography (HPLC):

    • Employ MPLC and/or preparative HPLC for the final purification of individual compounds.

    • Both normal-phase and reverse-phase columns can be used depending on the polarity of the target compounds.

    • Monitor the separation using a UV detector and collect the fractions corresponding to the desired peaks.

  • Structure Elucidation:

    • Determine the structures of the purified compounds using spectroscopic techniques, including Nuclear Magnetic Resonance (NMR; ¹H, ¹³C, COSY, HSQC, HMBC) and High-Resolution Mass Spectrometry (HRMS).[3][13]

G cluster_extraction Part 1: Extraction & Partitioning cluster_purification Part 2: Chromatographic Purification Plant Material Plant Material Methanol Extraction Methanol Extraction Plant Material->Methanol Extraction Crude Extract Crude Extract Methanol Extraction->Crude Extract Solvent Partitioning Solvent Partitioning Crude Extract->Solvent Partitioning Enriched Fractions Enriched Fractions Solvent Partitioning->Enriched Fractions VLC VLC Enriched Fractions->VLC Gel Filtration Gel Filtration VLC->Gel Filtration HPLC/MPLC HPLC/MPLC Gel Filtration->HPLC/MPLC Pure Compounds Pure Compounds HPLC/MPLC->Pure Compounds Structure Elucidation Structure Elucidation Pure Compounds->Structure Elucidation

Fig. 1: Experimental workflow for isolation.

Biological Activities and Signaling Pathways

Naturally occurring 9,10-dihydrophenanthrene derivatives have been shown to possess a range of biological activities, including antioxidant, anti-inflammatory, and cytotoxic (anti-cancer) effects.[1][14] These activities are often mediated through the modulation of key cellular signaling pathways.

Antioxidant and Anti-inflammatory Effects via MAPK and NF-κB Pathways

Several dihydrophenanthrene derivatives exhibit potent antioxidant and anti-inflammatory properties. These effects are, in part, mediated by the inhibition of the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways.[8][9]

  • MAPK Pathway: The MAPK cascade is a crucial signaling pathway involved in cellular responses to a variety of stimuli, including stress and inflammation. Certain dihydrophenanthrenes have been shown to inhibit the phosphorylation of key MAPK proteins such as p38 and JNK, thereby downregulating the inflammatory response.[9][15]

  • NF-κB Pathway: The NF-κB pathway is a central regulator of inflammation. Some dihydrophenanthrene derivatives can suppress the activation of NF-κB by inhibiting the degradation of its inhibitory protein, IκBα. This prevents the translocation of NF-κB to the nucleus and the subsequent transcription of pro-inflammatory genes.[9]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK TLR4->MAPKKK IKK IKK TLR4->IKK MAPKK MAPKK MAPKKK->MAPKK p38_JNK p38/JNK MAPKK->p38_JNK IkBa_NFkB IκBα-NF-κB IKK->IkBa_NFkB P NFkB NF-κB IkBa_NFkB->NFkB IκBα degradation NFkB_nuc NF-κB NFkB->NFkB_nuc DHP Dihydrophenanthrene Derivatives DHP->p38_JNK DHP->IKK DNA DNA NFkB_nuc->DNA Inflammation Pro-inflammatory Gene Expression DNA->Inflammation

Fig. 2: MAPK and NF-κB signaling inhibition.
Cytotoxic Effects via Apoptosis Pathway

Certain dihydrophenanthrene derivatives have demonstrated cytotoxic activity against various cancer cell lines.[3][14] This anti-cancer effect is often attributed to the induction of apoptosis, or programmed cell death.

The apoptotic process can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondria-mediated) pathways. Some dihydrophenanthrenes have been found to modulate the expression of key proteins in the apoptosis pathway, such as the pro-apoptotic protein Bax and the anti-apoptotic protein Bcl-2, leading to the activation of caspases and subsequent cell death.[15]

G cluster_stress Cellular Stress cluster_regulation Apoptosis Regulation cluster_mitochondria Mitochondrial Pathway cluster_caspase Caspase Cascade DHP Dihydrophenanthrene Derivatives Bax Bax (Pro-apoptotic) DHP->Bax Bcl2 Bcl-2 (Anti-apoptotic) DHP->Bcl2 Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activation Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis

Fig. 3: Induction of apoptosis.

Conclusion

Naturally occurring 9,10-dihydrophenanthrene derivatives, predominantly found in the Orchidaceae and Juncaceae plant families, represent a promising class of bioactive compounds with potential applications in drug development. Their demonstrated antioxidant, anti-inflammatory, and cytotoxic activities, mediated through the modulation of key signaling pathways such as MAPK, NF-κB, and apoptosis, warrant further investigation. This technical guide provides a foundational resource for researchers to explore these fascinating natural products, from their isolation and characterization to the elucidation of their mechanisms of action. The provided data and protocols aim to facilitate and inspire future research in this exciting field.

References

Theoretical Aromaticity of 1,2,3,4-Tetrahydrophenanthrene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2,3,4-Tetrahydrophenanthrene, a partially saturated derivative of the polycyclic aromatic hydrocarbon (PAH) phenanthrene (B1679779), presents a unique molecular scaffold of significant interest in medicinal chemistry and materials science. Understanding the distribution of aromaticity within this molecule is crucial for predicting its reactivity, stability, and potential biological interactions. This technical guide provides a comprehensive overview of the theoretical approaches used to evaluate the aromaticity of this compound. It details the computational methodologies for calculating key aromaticity indices, presents illustrative quantitative data, and outlines the logical workflow for such theoretical studies.

Introduction to the Aromaticity of Partially Hydrogenated PAHs

Phenanthrene is a three-ring aromatic hydrocarbon with a characteristic angular fusion. Its aromaticity is not uniformly distributed across the three rings. Theoretical studies have shown that the two outer rings of phenanthrene exhibit a higher degree of aromaticity compared to the central ring. The process of hydrogenation, which involves the addition of hydrogen atoms to one of the rings, leads to the formation of this compound. This partial saturation breaks the continuous π-electron conjugation in the hydrogenated ring, thereby eliminating its aromatic character.

The primary focus of theoretical studies on this compound is to quantify the aromaticity of the remaining two rings and to understand the electronic influence of the saturated ring on the overall molecule. It is hypothesized that the terminal, fully conjugated benzene (B151609) ring retains a high degree of aromaticity, while the central ring, now fused to a non-aromatic, saturated ring, may experience a modulation of its aromatic character.

Theoretical Framework and Computational Methodology

The assessment of aromaticity is not based on a single, directly observable property but rather on a set of computational and theoretical indices. The most commonly employed methods for quantifying aromaticity are based on geometric, magnetic, and electronic criteria.

Geometric Criterion: Harmonic Oscillator Model of Aromaticity (HOMA)

The HOMA index is a geometry-based measure of aromaticity, defined as:

HOMA = 1 - [α/n * Σ(R_opt - R_i)^2]

where n is the number of bonds in the ring, α is a normalization constant, R_opt is the optimal bond length for a fully aromatic system (e.g., 1.388 Å for C-C bonds in benzene), and R_i is the actual bond length in the ring. A HOMA value close to 1 indicates high aromaticity, while a value close to 0 suggests a non-aromatic character.

Magnetic Criterion: Nucleus-Independent Chemical Shift (NICS)

The NICS index is a magnetic criterion for aromaticity. It is calculated as the negative of the magnetic shielding computed at a specific point in space, typically at the center of a ring (NICS(0)) or 1 Å above the ring center (NICS(1)). Aromatic rings exhibit diatropic ring currents in the presence of an external magnetic field, leading to negative (shielded) NICS values. Antiaromatic rings have positive (deshielded) NICS values, and non-aromatic rings have NICS values close to zero.

Computational Protocol

A typical theoretical study on the aromaticity of this compound involves the following steps:

  • Geometry Optimization: The molecular structure of this compound is optimized using a suitable level of theory, commonly Density Functional Theory (DFT) with a functional such as B3LYP and a basis set like 6-311+G(d,p). This step provides the equilibrium geometry and the bond lengths required for HOMA calculations.

  • Frequency Calculation: Vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies).

  • NICS Calculation: Using the optimized geometry, the magnetic shielding tensors are calculated using the Gauge-Independent Atomic Orbital (GIAO) method at the same DFT level. The NICS values are then obtained from these shielding tensors.

  • Data Analysis: The calculated bond lengths are used to compute the HOMA indices for each ring. The NICS values are analyzed to determine the magnetic aromaticity of each ring.

The following diagram illustrates the typical workflow for a computational study of aromaticity.

G cluster_input Input cluster_computation Computational Steps cluster_analysis Aromaticity Analysis cluster_output Output mol_structure Molecular Structure (this compound) geom_opt Geometry Optimization (DFT: B3LYP/6-311+G(d,p)) mol_structure->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc nics_calc NICS Calculation (GIAO) geom_opt->nics_calc homa_calc HOMA Calculation geom_opt->homa_calc nics_analysis NICS Analysis nics_calc->nics_analysis aromaticity_indices Aromaticity Indices (HOMA, NICS) homa_calc->aromaticity_indices nics_analysis->aromaticity_indices

Computational workflow for aromaticity studies.

Quantitative Data on Aromaticity Indices

MoleculeRingHOMANICS(1) (ppm)Aromaticity Character
BenzeneA1.000-10.2Aromatic
PhenanthreneA (outer)~0.95~ -9.5Aromatic
B (central)~0.75~ -6.0Moderately Aromatic
This compound A (aromatic) ~0.98 ~ -10.0 Aromatic
B (central) ~0.80 ~ -7.0 Moderately Aromatic
C (saturated) ~0.05 ~ -1.0 Non-aromatic

Note: The values for phenanthrene and this compound are illustrative and based on general trends observed in computational studies of PAHs. The exact values will depend on the level of theory and basis set used.

The logical relationship between phenanthrene and its hydrogenated derivative is depicted in the following diagram.

G cluster_phenanthrene Phenanthrene cluster_thp This compound phenanthrene hydrogenation Hydrogenation (+2H₂) phenanthrene->hydrogenation thp hydrogenation->thp

Formation of this compound.

Discussion and Implications

The theoretical analysis of this compound's aromaticity provides valuable insights for researchers in drug development and materials science. The presence of a highly aromatic ring adjacent to a saturated, non-planar ring creates a unique electronic and structural environment.

  • For Drug Development: The distinct aromatic and non-aromatic regions of the molecule can influence its binding affinity and selectivity to biological targets. The aromatic portion may engage in π-π stacking or cation-π interactions, while the saturated part can provide a flexible scaffold for conformational adjustments. Understanding the local aromaticity can aid in the rational design of novel therapeutics with improved pharmacodynamic and pharmacokinetic profiles.

  • For Materials Science: The electronic properties of this compound-based materials, such as their conductivity and optical properties, are directly related to the degree of π-electron delocalization. The ability to tune the aromaticity through partial hydrogenation offers a strategy for designing organic materials with tailored electronic characteristics for applications in organic electronics and sensors.

Conclusion

Theoretical studies are indispensable for elucidating the nuanced aromaticity of partially hydrogenated polycyclic aromatic hydrocarbons like this compound. By employing a combination of geometric and magnetic aromaticity indices, researchers can gain a detailed understanding of the electronic structure and potential reactivity of this important molecule. The computational protocols and illustrative data presented in this guide serve as a valuable resource for scientists and professionals engaged in the study and application of such compounds. Future research in this area will likely focus on the application of more advanced computational methods and the exploration of a wider range of substituted derivatives to further refine our understanding of the structure-aromaticity-property relationships in these systems.

Methodological & Application

Application Notes and Protocols for Functionalized 1,2,3,4-Tetrahydrophenanthrene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential applications of functionalized 1,2,3,4-tetrahydrophenanthrene derivatives in oncology, neuroprotection, and infectious diseases. This document includes detailed experimental protocols for the synthesis and evaluation of these compounds, alongside quantitative data from structurally related molecules to guide future research.

Introduction

The this compound scaffold represents a unique structural motif with potential for diverse biological activities. As a partially saturated polycyclic aromatic hydrocarbon, it offers a three-dimensional structure that can be strategically functionalized to interact with various biological targets. While research on this specific scaffold is emerging, the broader class of phenanthrene (B1679779) and dihydrophenanthrene derivatives has demonstrated significant promise as anticancer, neuroprotective, and antimicrobial agents. These notes extrapolate from this existing knowledge to propose potential applications and research directions for novel functionalized 1,2,3,4-tetrahydrophenanthrenes.

Potential Application 1: Anticancer Agents

Functionalized phenanthrene analogues have shown potent cytotoxic activity against a range of cancer cell lines. The introduction of hydroxyl, methoxy, and other functional groups can significantly influence this activity. It is hypothesized that functionalized 1,2,3,4-tetrahydrophenanthrenes could be developed as novel anticancer agents, potentially acting as kinase inhibitors or inducers of apoptosis.

Quantitative Data from Related Phenanthrene Derivatives

The following table summarizes the cytotoxic activity of various phenanthrene derivatives against several human cancer cell lines. This data can serve as a benchmark for evaluating newly synthesized this compound analogues.

Compound ClassDerivativeCancer Cell LineIC50 (µM)Reference
Phenanthrene-based TylophorineN-(3-hydroxy-2,6,7-trimethoxy-phenanthr-9-ylmethyl)-l-valinolH460 (Lung Carcinoma)6.1[1]
Phenanthrene-based TylophorineN-(3-hydroxy-2,6,7-tri-methoxyphenanthr-9-ylmethyl)-l-prolinolH460 (Lung Carcinoma)11.6[1]
PhenanthrenequinoneMethyl 8-methyl-9,10-phenanthrenequinone-3-carboxylateCaco-2 (Colon Carcinoma)0.97 (µg/mL)[2]
PhenanthrenequinoneMethyl 8-methyl-9,10-phenanthrenequinone-3-carboxylateHep-2 (Epithelial Carcinoma)2.81 (µg/mL)[2]
Phenanthrene-Thiazolidinedione Hybrid(Z)-3-(4-bromobenzyl)-5-((2,3,6,7-tetramethoxyphenanthren-9-yl)methylene)thiazolidine-2,4-dioneHCT-116 (Colon Carcinoma)0.985[3]
Phenanthrene fused-tetrahydrodibenzo-acridinoneCompound 8mSKOV-3 (Ovarian Cancer)0.24[4]
Experimental Protocols

Protocol 1: Synthesis of Hydroxylated this compound Derivatives

This protocol describes a general method for the synthesis of hydroxylated this compound derivatives, which can be further modified to introduce other functional groups.

  • Step 1: Friedel-Crafts Acylation. React this compound with an appropriate acyl chloride (e.g., acetyl chloride) in the presence of a Lewis acid catalyst (e.g., aluminum chloride) in an inert solvent (e.g., dichloromethane) to introduce a ketone functional group.

  • Step 2: Baeyer-Villiger Oxidation. Treat the resulting ketone with a peroxy acid (e.g., m-chloroperoxybenzoic acid) to yield an ester.

  • Step 3: Hydrolysis. Hydrolyze the ester under basic conditions (e.g., sodium hydroxide (B78521) in methanol/water) to yield the hydroxylated this compound.

  • Purification. Purify the final product using column chromatography on silica (B1680970) gel.

Protocol 2: MTT Assay for Cytotoxicity Screening [5][6]

This protocol details the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay to evaluate the cytotoxic effects of synthesized compounds on cancer cells.[5][6]

  • Cell Seeding: Plate cancer cells (e.g., HCT-116, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[5]

  • Compound Treatment: Treat the cells with various concentrations of the synthesized this compound derivatives for 48-72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[5]

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[5]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[5]

  • IC50 Calculation: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, using appropriate software.

Visualizations

anticancer_workflow cluster_synthesis Synthesis cluster_testing In Vitro Testing start This compound step1 Friedel-Crafts Acylation start->step1 step2 Baeyer-Villiger Oxidation step1->step2 step3 Hydrolysis step2->step3 product Functionalized Derivative step3->product treatment Compound Treatment product->treatment cell_culture Cancer Cell Culture cell_culture->treatment mtt_assay MTT Assay treatment->mtt_assay data_analysis IC50 Determination mtt_assay->data_analysis

Caption: Workflow for Synthesis and Anticancer Evaluation.

Potential Application 2: Neuroprotective Agents

Neurodegenerative diseases such as Alzheimer's and Parkinson's are characterized by neuronal loss. Compounds that can protect neurons from damage have significant therapeutic potential. The structural similarity of the this compound core to certain steroid-like molecules suggests its potential to interact with neuroreceptors and signaling pathways involved in neuronal survival.

Quantitative Data from Related Neuroprotective Compounds

While specific data for functionalized 1,2,3,4-tetrahydrophenanthrenes is limited, related tetrahydroisoquinoline derivatives have shown promise in modulating pathways relevant to neuroprotection.

Compound ClassDerivativeAssayActivityReference
Tetrahydroisoquinoline1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ)Glutamate-induced neurotoxicityNeuroprotective[7]
9-Amino-1,2,3,4-tetrahydroacridin-1-olHP-128Noradrenaline uptake inhibitionIC50 = 0.070 µM[8]
9-Amino-1,2,3,4-tetrahydroacridin-1-olHP-128Dopamine uptake inhibitionIC50 = 0.30 µM[8]
Experimental Protocols

Protocol 3: Glutamate-Induced Excitotoxicity Assay [9][10][11]

This protocol assesses the neuroprotective effect of compounds against glutamate-induced excitotoxicity in primary neuronal cultures.[9][10][11]

  • Neuron Culture: Culture primary cortical neurons on poly-D-lysine coated 96-well plates.[9]

  • Compound Pre-treatment: After 7-10 days in culture, pre-treat the neurons with various concentrations of the synthesized this compound derivatives for 24 hours.[9]

  • Induction of Excitotoxicity: Expose the neurons to a neurotoxic concentration of L-glutamic acid (e.g., 50-100 µM) for 15-30 minutes.[9]

  • Recovery: Remove the glutamate-containing medium and replace it with fresh medium containing the test compounds.

  • Viability Assessment: After 24 hours, assess neuronal viability using the MTT assay (as described in Protocol 2).

Protocol 4: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method) [12][13][14]

This colorimetric assay measures the inhibition of AChE, a key target in Alzheimer's disease therapy.[12][13][14]

  • Reagent Preparation: Prepare a phosphate (B84403) buffer (pH 8.0), DTNB solution, and acetylthiocholine (B1193921) iodide (ATCI) solution. Prepare a solution of the test compound.

  • Assay Procedure: In a 96-well plate, add phosphate buffer, AChE solution, DTNB solution, and the test compound solution. Pre-incubate for 10 minutes at 25°C.[12]

  • Initiate Reaction: Add ATCI solution to start the reaction.

  • Kinetic Measurement: Immediately measure the change in absorbance at 412 nm over time using a microplate reader.

  • Data Analysis: Calculate the percentage of AChE inhibition and determine the IC50 value.

Visualizations

neuroprotection_pathway cluster_glutamate Glutamate Excitotoxicity cluster_cholinergic Cholinergic Pathway Glutamate Excess Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Ca_influx Ca2+ Influx NMDA_R->Ca_influx Neuronal_Damage Neuronal Damage Ca_influx->Neuronal_Damage ACh Acetylcholine AChE AChE ACh->AChE Choline Choline + Acetate AChE->Choline Compound Functionalized This compound Compound->NMDA_R Inhibition Compound->AChE Inhibition

Caption: Potential Neuroprotective Mechanisms of Action.

Potential Application 3: Antimicrobial Agents

The emergence of multidrug-resistant pathogens necessitates the discovery of new antimicrobial agents. Phenanthrene derivatives have been reported to exhibit activity against various bacterial and fungal strains. Functionalization of the this compound core could lead to novel compounds with potent antimicrobial properties.

Quantitative Data from Related Antimicrobial Compounds

The following table presents the Minimum Inhibitory Concentration (MIC) values for some phenanthrene and other related heterocyclic compounds against various microbial strains.

Compound ClassDerivativeMicrobial StrainMIC (µg/mL)Reference
Catechol-derived Thiazole (B1198619)-Methicillin-resistant Staphylococcus aureus (MRSA)3.12[15]
Indole-1,2,4 Triazole ConjugateCompound 6fCandida albicans2[16]
Indole-1,2,4 Triazole Conjugate-Candida tropicalis2[16]
AnthraquinoneDamnacanthalMycobacterium tuberculosis13.07[17]
Polyacetylene-Mycobacterium tuberculosis17.88[17]
Experimental Protocols

Protocol 5: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium.

  • Compound Dilution: Prepare serial twofold dilutions of the synthesized this compound derivatives in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the prepared microbial suspension. Include positive (microorganism without compound) and negative (broth only) controls.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Visualizations

antimicrobial_workflow start Synthesized Compound dilution Serial Dilution in 96-well Plate start->dilution inoculation Inoculation with Microbial Suspension dilution->inoculation incubation Incubation (18-24h) inoculation->incubation readout Visual Inspection for Growth incubation->readout mic MIC Determination readout->mic

Caption: Workflow for MIC Determination.

Conclusion

The functionalized this compound scaffold holds considerable potential for the development of novel therapeutic agents. By leveraging the established biological activities of related phenanthrene derivatives, researchers can strategically design and synthesize new compounds with enhanced potency and selectivity for anticancer, neuroprotective, and antimicrobial applications. The protocols and data presented in these notes provide a foundational framework to guide these discovery and development efforts.

References

The 1,2,3,4-Tetrahydrophenanthrene Scaffold: A Versatile Framework for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols

For Researchers, Scientists, and Drug Development Professionals

The 1,2,3,4-tetrahydrophenanthrene scaffold, a partially saturated polycyclic aromatic hydrocarbon, represents a promising and versatile framework in the field of medicinal chemistry. Its rigid, three-dimensional structure provides a unique chemical space for the development of novel therapeutic agents. Derivatives of the closely related phenanthrene (B1679779) and 9,10-dihydrophenanthrene (B48381) cores have demonstrated a broad spectrum of biological activities, including potent cytotoxic effects against various cancer cell lines and significant anti-inflammatory properties. This document provides an overview of the applications of this scaffold, detailed experimental protocols for the synthesis and evaluation of its derivatives, and insights into the potential mechanisms of action.

Applications in Drug Discovery

The this compound scaffold is a key structural motif in a variety of biologically active compounds. Its utility in drug discovery is highlighted by the diverse pharmacological activities exhibited by its derivatives, primarily in the areas of oncology and inflammation.

Anticancer Activity

Phenanthrene derivatives have been extensively investigated for their potential as anticancer agents. These compounds have been shown to induce cell death in a range of human cancer cell lines. The cytotoxic effects are often attributed to the induction of apoptosis through the activation of caspase cascades.

Anti-inflammatory Activity

Chronic inflammation is a key contributor to a multitude of diseases. Derivatives of the phenanthrene scaffold have been identified as potent anti-inflammatory agents. Their mechanism of action often involves the inhibition of key inflammatory mediators, such as nitric oxide (NO), and the modulation of signaling pathways like the nuclear factor-kappa B (NF-κB) pathway.

Quantitative Biological Data

The following tables summarize the in vitro biological activities of various phenanthrene and dihydrophenanthrene derivatives, providing insights into the potential of the broader class of phenanthrenoid compounds.

Table 1: Cytotoxic Activity of Phenanthrene and Dihydrophenanthrene Derivatives

Compound ClassDerivativeCancer Cell LineIC50 (µM)Reference
Dihydrophenanthrene6-MethoxycoeloninMelanoma (UACC-62)2.59[1][2]
PhenanthrenequinoneCalanquinone ABreast (MCF-7)< 0.02 µg/mL[3]
PhenanthrenequinoneDenbinobinVarious0.08 - 0.89 µg/mL[4]
DihydrophenanthreneErathrin ALeukemia (HL-60)14.50
PhenanthreneJuncusol Derivative 3Breast (MCF-7)5.8[4]
PhenanthreneDehydrojuncunolLeukemia (THP-1)3[5]

Table 2: Anti-inflammatory Activity of Phenanthrene Derivatives

CompoundAssayCell LineIC50 (µM)Reference
DehydrojuncunolROS Production InhibitionTHP-1-[5]
Sylvaticin AROS Production InhibitionTHP-1-[5]
DHDMPNO Production InhibitionBV2 microglia-[6]

Experimental Protocols

Protocol 1: General Synthesis of the this compound Scaffold

This protocol outlines a general synthetic route to the this compound core, which can be further functionalized.

Step 1: Suzuki Coupling

  • Combine 1-bromo-3,4-dihydronaphthalene (1 equivalent), a suitable boronic acid (1.2 equivalents), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents) in a round-bottom flask.

  • Add a suitable solvent (e.g., toluene (B28343) or dioxane) and an aqueous solution of a base (e.g., 2M Na₂CO₃).

  • Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at reflux for 12-24 hours, monitoring the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature, and perform an aqueous workup. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to yield the coupled product.

Step 2: Intramolecular Friedel-Crafts Cyclization

  • Dissolve the product from Step 1 in a suitable solvent such as dichloromethane.

  • Add a Lewis acid catalyst (e.g., aluminum chloride or tin(IV) chloride) portion-wise at 0°C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Quench the reaction by slowly adding it to ice-water.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the this compound scaffold.

Protocol 2: In Vitro Cytotoxicity - MTT Assay

This protocol describes the determination of the cytotoxic effects of a test compound on a cancer cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Seed human tumor cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test compound in cell culture medium. Add the diluted compounds to the wells, including a vehicle control (e.g., DMSO, final concentration <0.1%). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Protocol 3: In Vitro Anti-inflammatory Activity - Nitric Oxide (NO) Production Assay

This protocol measures the ability of a compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated murine macrophage cells (e.g., RAW 264.7).

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.

  • Nitrite (B80452) Measurement (Griess Assay):

    • Collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent A (sulfanilamide solution) to each sample and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) solution) and incubate for another 10 minutes at room temperature, protected from light.

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Generate a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of NO inhibition. Calculate the IC₅₀ value.

Protocol 4: Western Blot for Caspase Activation

This protocol details the detection of caspase activation, a hallmark of apoptosis, via Western blotting.

  • Cell Lysis: Treat cells with the test compound for the desired time. Harvest the cells and lyse them in RIPA buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for pro-caspase-3 and cleaved caspase-3 overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. A decrease in the pro-caspase band and an increase in the cleaved caspase band indicate activation.

Signaling Pathways and Mechanisms of Action

The biological activities of this compound derivatives are underpinned by their interaction with key cellular signaling pathways.

Induction of Apoptosis

Many cytotoxic phenanthrene derivatives induce apoptosis in cancer cells. This programmed cell death is often initiated through the intrinsic (mitochondrial) pathway, leading to the activation of a cascade of caspases, which are the executioners of apoptosis.

Apoptosis_Pathway THP_Derivative This compound Derivative Mitochondria Mitochondria THP_Derivative->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Apaf1 Apaf-1 Procaspase9 Pro-caspase-9 Caspase9 Caspase-9 Procaspase9->Caspase9 Activation Procaspase3 Pro-caspase-3 Caspase9->Procaspase3 Caspase3 Caspase-3 Procaspase3->Caspase3 Cleavage Apoptosis Apoptosis Caspase3->Apoptosis NFkB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK IkB IκBα IKK->IkB Phosphorylation NFkB NF-κB (p50/p65) IkB_P p-IκBα NFkB_active Active NF-κB NFkB->NFkB_active Release Proteasome Proteasome Degradation IkB_P->Proteasome Nucleus Nucleus NFkB_active->Nucleus Translocation Inflammation Pro-inflammatory Gene Expression Nucleus->Inflammation THP_Derivative This compound Derivative THP_Derivative->IKK Inhibition Drug_Discovery_Workflow Synthesis Synthesis of This compound Derivatives Purification Purification and Characterization Synthesis->Purification Primary_Screening Primary Screening (e.g., Cytotoxicity, Anti-inflammatory) Purification->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification Secondary_Screening Secondary Screening (e.g., Dose-Response, Selectivity) Hit_Identification->Secondary_Screening Lead_Selection Lead Selection Secondary_Screening->Lead_Selection Mechanism_of_Action Mechanism of Action Studies (e.g., Western Blot, Pathway Analysis) Lead_Selection->Mechanism_of_Action Lead_Optimization Lead Optimization (Structure-Activity Relationship) Mechanism_of_Action->Lead_Optimization Lead_Optimization->Synthesis Feedback Preclinical_Development Preclinical Development Lead_Optimization->Preclinical_Development

References

Application Notes and Protocols: Catalytic Hydrogenation of Phenanthrene to 1,2,3,4-Tetrahydrophenanthrene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenanthrene (B1679779) and its partially hydrogenated derivatives, such as 1,2,3,4-tetrahydrophenanthrene, are important structural motifs in medicinal chemistry and materials science. The selective catalytic hydrogenation of phenanthrene is a key transformation to access these valuable compounds. This document provides detailed application notes and experimental protocols for the synthesis of this compound from phenanthrene, focusing on catalyst selection, reaction optimization, and product analysis.

Data Presentation: Catalyst Performance in Phenanthrene Hydrogenation

The selective hydrogenation of phenanthrene can yield a variety of products. The distribution of these products is highly dependent on the catalyst, temperature, pressure, and reaction time. Below is a summary of representative catalytic systems and their performance in the hydrogenation of phenanthrene.

CatalystTemperature (°C)H₂ Pressure (MPa)Reaction Time (h)Phenanthrene Conversion (%)Selectivity to this compound (%)Other Major ProductsReference
NiW/Al₂O₃300-4004.0-8.01-4HighModerateDihydrophenanthrene, Octahydrophenanthrene, Perhydrophenanthrene[1]
Ni/NiAlOₓ280-3005.01-8>95Low (favors Perhydrophenanthrene)Perhydrophenanthrene, Octahydrophenanthrene[2][3]
Ru nanoparticles302.024~20Not Specified9,10-Dihydrophenanthrene (B48381), Octahydrophenanthrene[4]
CoO/microsphere42012.01High15.98Naphthalene derivatives, Biphenyl derivatives[5][6]
NiO/microsphere42012.01High2.04Naphthalene derivatives, Biphenyl derivatives[5][6]

Note: The selectivity towards this compound is often challenging to maximize, as many catalytic systems favor the thermodynamically more stable 9,10-dihydrophenanthrene or promote further hydrogenation to octahydro- and perhydro-phenanthrene. Optimization of reaction conditions is crucial for achieving the desired selectivity.

Experimental Protocols

Protocol 1: Selective Hydrogenation in a High-Pressure Batch Reactor

This protocol describes a general procedure for the catalytic hydrogenation of phenanthrene in a laboratory-scale high-pressure batch reactor.

Materials:

  • Phenanthrene

  • Selected Catalyst (e.g., NiW/Al₂O₃, Ru/C, etc.)

  • Solvent (e.g., decalin, hexadecane)

  • High-pressure autoclave reactor with magnetic stirring, gas inlet, pressure gauge, and temperature controller

  • Hydrogen gas (high purity)

  • Inert gas (e.g., Nitrogen or Argon)

Procedure:

  • Reactor Preparation:

    • Ensure the reactor is clean and dry.

    • Add phenanthrene (e.g., 1.0 g) and the catalyst (e.g., 1% by weight of phenanthrene) to the reactor vessel.[1]

    • Add the solvent (e.g., 50 mL) to the reactor.

  • Sealing and Purging:

    • Securely seal the reactor according to the manufacturer's instructions.

    • Purge the reactor with an inert gas (e.g., nitrogen) three times to remove air.

    • Subsequently, purge the reactor with hydrogen gas three times.

  • Reaction:

    • Pressurize the reactor with hydrogen to the desired initial pressure (e.g., 4.0 MPa).[1]

    • Begin stirring and heat the reactor to the target temperature (e.g., 420°C).[1][5] The reaction time starts when the desired temperature is reached.[1]

    • Maintain the temperature and pressure for the specified reaction time (e.g., 60 minutes).[1]

  • Cooling and Depressurization:

    • After the reaction is complete, turn off the heater and allow the reactor to cool to room temperature.

    • Carefully vent the excess hydrogen gas in a well-ventilated fume hood.

  • Product Recovery and Analysis:

    • Open the reactor and transfer the reaction mixture to a flask.

    • Separate the catalyst from the liquid mixture by filtration or centrifugation.

    • Wash the catalyst with a small amount of fresh solvent.

    • The combined liquid phases are then analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to determine the conversion of phenanthrene and the selectivity to this compound and other products.

Protocol 2: Product Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general method for the analysis of the reaction mixture from the hydrogenation of phenanthrene.

Instrumentation:

  • Gas Chromatograph (GC) equipped with a Mass Spectrometer (MS) detector.

  • Capillary column suitable for PAH analysis (e.g., Agilent J&W DB-5ms).[7]

GC-MS Conditions (Example):

ParameterValue
GC Inlet
LinerUltra Inert mid-frit liner[8]
Injection Volume1 µL
Injection ModePulsed Splitless[8]
Inlet Temperature320°C[8]
Oven Program
Initial Temperature80°C, hold for 1 min
Ramp Rate10°C/min
Final Temperature320°C, hold for 5 min
Carrier Gas Helium or Hydrogen[8]
MS Detector
Ionization ModeElectron Ionization (EI)
Source Temperature320°C[8]
Transfer Line Temp.320°C[8]
Scan Rangem/z 50-300

Sample Preparation:

  • The crude reaction mixture is filtered to remove the catalyst.

  • The filtrate is diluted with a suitable solvent (e.g., dichloromethane (B109758) or acetone) to an appropriate concentration for GC-MS analysis.

  • An internal standard (e.g., hexadecane) can be added for quantitative analysis.

Data Analysis:

  • Identify the peaks in the chromatogram by comparing their mass spectra with a library (e.g., NIST) and their retention times with those of authentic standards.

  • Quantify the amount of each component by integrating the peak areas.

  • Calculate the conversion of phenanthrene and the selectivity for this compound using the following formulas:

    • Phenanthrene Conversion (%) = [(Initial moles of Phenanthrene - Final moles of Phenanthrene) / Initial moles of Phenanthrene] x 100

    • Selectivity to 1,2,3,4-THP (%) = [Moles of 1,2,3,4-THP formed / (Initial moles of Phenanthrene - Final moles of Phenanthrene)] x 100

Mandatory Visualizations

Reaction Pathway for Phenanthrene Hydrogenation

The hydrogenation of phenanthrene proceeds through a network of consecutive and parallel reactions. The initial hydrogenation can occur at the 9,10-positions to form 9,10-dihydrophenanthrene or at one of the terminal rings to yield this compound. Further hydrogenation leads to octahydrophenanthrene isomers and ultimately to the fully saturated perhydrophenanthrene.

Phenanthrene_Hydrogenation Phenanthrene Phenanthrene DHP 9,10-Dihydrophenanthrene Phenanthrene->DHP +H₂ THP This compound Phenanthrene->THP +2H₂ s_OHP sym-Octahydrophenanthrene DHP->s_OHP +3H₂ THP->s_OHP +2H₂ as_OHP asym-Octahydrophenanthrene THP->as_OHP +2H₂ PHP Perhydrophenanthrene s_OHP->PHP +H₂ as_OHP->PHP +H₂

Caption: Reaction network for the catalytic hydrogenation of phenanthrene.

Experimental Workflow for Catalytic Hydrogenation

The following diagram illustrates a typical workflow for conducting a catalytic hydrogenation experiment and analyzing the results.

Hydrogenation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Weigh Reactants (Phenanthrene, Catalyst, Solvent) B Assemble & Seal Reactor A->B C Purge with Inert Gas & H₂ B->C D Pressurize with H₂ C->D E Heat & Stir (Controlled Temperature & Time) D->E F Cool Down & Depressurize E->F G Filter to Remove Catalyst F->G H Dilute Sample G->H I GC-MS Analysis H->I J Data Interpretation (Conversion & Selectivity) I->J

Caption: General experimental workflow for catalytic hydrogenation.

References

Application Note: Purification of 1,2,3,4-Tetrahydrophenanthrene by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the purification of 1,2,3,4-Tetrahydrophenanthrene using a mixed-solvent recrystallization technique. This method is designed to effectively remove impurities, yielding a product of high purity suitable for further research and development applications.

Introduction

This compound is a polycyclic aromatic hydrocarbon (PAH) of interest in various fields of chemical research. Ensuring the purity of this compound is critical for obtaining accurate and reproducible experimental results. Recrystallization is a robust and widely used technique for the purification of solid organic compounds. This protocol employs a mixed-solvent system of hexane (B92381) and ethanol (B145695), selected based on the principle of "like dissolves like." As a non-polar hydrocarbon, this compound is expected to be highly soluble in a non-polar solvent like hexane (the "good" solvent) and poorly soluble in a polar solvent like ethanol (the "bad" solvent).

Physical and Chemical Data

A summary of the key physical and chemical properties of this compound and the solvents used in this protocol is provided below for easy reference.

Compound/SolventMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Key Hazards
This compound C₁₄H₁₄182.2634 °C[1]~340 °CSuspected of causing cancer, Skin and eye irritant[2][3][4][5]
Hexane C₆H₁₄86.18-95 °C69 °CHighly flammable, Skin/eye/respiratory irritant, Aspiration hazard
Ethanol C₂H₅OH46.07-114 °C78 °CHighly flammable, Eye irritant

Experimental Protocol

This protocol details the step-by-step procedure for the purification of this compound by mixed-solvent recrystallization.

Materials:

  • Crude this compound

  • Hexane (reagent grade or higher)

  • Ethanol (reagent grade or higher)

  • Erlenmeyer flasks

  • Heating mantle or hot plate with a water bath

  • Magnetic stirrer and stir bar

  • Buchner funnel and filter flask

  • Filter paper

  • Spatula

  • Glass stirring rod

  • Ice bath

  • Drying oven or vacuum desiccator

Procedure:

  • Dissolution:

    • Place the crude this compound into an Erlenmeyer flask equipped with a magnetic stir bar.

    • Add a minimal amount of hot hexane to the flask while stirring and gently heating in a water bath. The goal is to dissolve the compound completely in the smallest possible volume of hot solvent. Add the hot hexane portion-wise until the solid is fully dissolved.

  • Hot Filtration (Optional):

    • If any insoluble impurities are observed in the hot solution, perform a hot gravity filtration. This involves quickly filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean Erlenmeyer flask. This step should be performed rapidly to prevent premature crystallization.

  • Inducing Crystallization:

    • To the hot, clear solution of this compound in hexane, slowly add ethanol dropwise while maintaining the temperature just below the boiling point of the mixture.

    • Continue adding ethanol until the solution becomes faintly and persistently cloudy. This indicates that the solution is saturated.

    • To ensure the formation of well-defined crystals rather than an amorphous precipitate, add a few drops of hot hexane back into the solution until the cloudiness just disappears.

  • Crystallization:

    • Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.

    • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation and Washing of Crystals:

    • Collect the purified crystals by vacuum filtration using a Buchner funnel and filter flask.

    • Wash the crystals with a small amount of ice-cold ethanol to remove any residual soluble impurities from the mother liquor. It is important to use a minimal amount of cold solvent to avoid dissolving the purified product.

  • Drying:

    • Dry the purified crystals thoroughly. This can be achieved by leaving them in the Bucher funnel under vacuum for a period, followed by drying in a low-temperature oven (below the compound's melting point) or in a vacuum desiccator.

  • Purity Assessment:

    • Determine the melting point of the dried, recrystallized this compound. A sharp melting point close to the literature value (34 °C) is indicative of high purity.[1]

Workflow Diagram

Recrystallization_Workflow Figure 1. Workflow for the Purification of this compound cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization & Isolation cluster_final Final Product start Start with Crude This compound dissolve Dissolve in minimum amount of hot Hexane start->dissolve hot_filtration Hot Gravity Filtration (if insoluble impurities exist) dissolve->hot_filtration add_antisolvent Add Ethanol dropwise until solution is cloudy hot_filtration->add_antisolvent clarify Add a few drops of hot Hexane to clarify the solution add_antisolvent->clarify cool_rt Slowly cool to room temperature clarify->cool_rt cool_ice Cool in an ice bath cool_rt->cool_ice vacuum_filtration Collect crystals by vacuum filtration cool_ice->vacuum_filtration wash Wash crystals with ice-cold Ethanol vacuum_filtration->wash dry Dry the purified crystals wash->dry analyze Analyze purity (e.g., melting point) dry->analyze end Pure this compound analyze->end

Caption: Recrystallization workflow.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[2]

  • Hexane and ethanol are highly flammable liquids. Keep them away from open flames, sparks, and hot surfaces.[3][4][5]

  • This compound is suspected of being a carcinogen and can cause skin and eye irritation. Avoid inhalation, ingestion, and direct contact with the skin and eyes.[2][3][4][5]

  • Ground all equipment when transferring flammable solvents to prevent static discharge.

  • Dispose of all chemical waste in accordance with institutional and local regulations.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 1,2,3,4-Tetrahydrophenanthrene and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 1,2,3,4-Tetrahydrophenanthrene and its derivatives. This method is suitable for researchers, scientists, and professionals in the drug development and environmental analysis sectors. The protocol provides a reliable and reproducible approach for the separation and quantification of these compounds, which are of interest as potential pharmaceutical scaffolds and as environmental polycyclic aromatic hydrocarbons (PAHs). The method utilizes a C18 stationary phase with a gradient elution of acetonitrile (B52724) and water, coupled with UV detection for accurate quantification.

Introduction

This compound and its substituted analogues are a class of saturated polycyclic aromatic hydrocarbons. Due to their structural features, these compounds are investigated for their potential biological activities and are also monitored as environmental contaminants. A reliable analytical method is crucial for their accurate quantification in various matrices. High-performance liquid chromatography (HPLC) offers the necessary selectivity and sensitivity for this purpose. This application note presents a validated HPLC method that can be readily implemented in a laboratory setting.

Experimental

Instrumentation and Consumables
  • HPLC System: A standard HPLC system equipped with a binary pump, autosampler, column oven, and a diode array detector (DAD) or a multi-wavelength UV detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended for good resolution.

  • Vials: Amber glass vials with PTFE septa to prevent photodegradation of the analytes.

  • Solvents: HPLC grade acetonitrile and ultrapure water.

  • Reference Standards: Certified reference standards of this compound and its derivatives of interest.

Chromatographic Conditions

A summary of the optimized chromatographic conditions is presented in the table below.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Ultrapure Water
Mobile Phase B Acetonitrile
Gradient 0-2 min: 60% B, 2-15 min: 60-95% B, 15-18 min: 95% B, 18-20 min: 60% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

Protocols

Standard Solution Preparation
  • Stock Solution (1000 µg/mL): Accurately weigh 10 mg of the reference standard of this compound or its derivative and dissolve it in 10 mL of acetonitrile in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with acetonitrile to achieve concentrations ranging from 0.1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.

Sample Preparation

The sample preparation will vary depending on the matrix. A general procedure for a solid sample is outlined below.

  • Extraction: Accurately weigh a representative amount of the homogenized sample. Perform an extraction using a suitable solvent like acetonitrile or a mixture of hexane (B92381) and acetone. Sonication or Soxhlet extraction can be employed to enhance extraction efficiency.[1][2]

  • Clean-up (if necessary): For complex matrices, a solid-phase extraction (SPE) step may be required to remove interfering substances. A silica (B1680970) or Florisil SPE cartridge can be effective for this purpose.[3]

  • Final Preparation: Evaporate the solvent from the cleaned extract under a gentle stream of nitrogen. Reconstitute the residue in a known volume of acetonitrile. Filter the final solution through a 0.45 µm syringe filter into an HPLC vial before injection.

Method Validation Summary

The developed method was validated for linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ) according to ICH guidelines. The results are summarized in the table below.

ParameterResult
Linearity (R²) > 0.999
Concentration Range 0.1 - 100 µg/mL
Precision (%RSD) < 2%
Accuracy (Recovery %) 98 - 102%
LOD 0.03 µg/mL
LOQ 0.1 µg/mL

Results and Discussion

The described HPLC method provides excellent separation and quantification of this compound and its derivatives. The use of a C18 column with a water/acetonitrile gradient allows for the elution of these hydrophobic compounds with good peak shape and resolution. The detection wavelength of 254 nm offers good sensitivity for this class of compounds.[4] The validation data demonstrates that the method is linear, precise, accurate, and sensitive for its intended purpose.

Conclusion

The HPLC method detailed in this application note is a reliable and robust tool for the analysis of this compound and its derivatives. The protocol is straightforward and can be easily implemented in a quality control or research laboratory. The provided validation parameters confirm the method's suitability for accurate and precise quantification.

Visualizations

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard Reference Standard Weighing & Dissolution Injection Autosampler Injection Standard->Injection Sample Sample Weighing & Homogenization Extraction Solvent Extraction (e.g., Sonication) Sample->Extraction Cleanup Solid-Phase Extraction (SPE Clean-up) Extraction->Cleanup FinalPrep Solvent Evaporation & Reconstitution Cleanup->FinalPrep FinalPrep->Injection Separation C18 Reverse-Phase Separation Injection->Separation Detection UV Detection (254 nm) Separation->Detection Integration Peak Integration & Identification Detection->Integration Quantification Quantification using Calibration Curve Integration->Quantification Report Final Report Generation Quantification->Report

Caption: Experimental workflow for the HPLC analysis of this compound.

Logical_Relationship cluster_method_dev Method Development cluster_validation Method Validation cluster_application Application Analyte Analyte Properties (this compound) Column Column Selection (C18) Analyte->Column MobilePhase Mobile Phase Optimization (ACN/Water Gradient) Analyte->MobilePhase Detector Detector Selection (UV @ 254 nm) Analyte->Detector Linearity Linearity & Range Column->Linearity Precision Precision (Repeatability & Intermediate Precision) Column->Precision Accuracy Accuracy (Recovery) Column->Accuracy Sensitivity LOD & LOQ Column->Sensitivity MobilePhase->Linearity MobilePhase->Precision MobilePhase->Accuracy MobilePhase->Sensitivity Detector->Linearity Detector->Precision Detector->Accuracy Detector->Sensitivity QC Quality Control of Pharmaceuticals Linearity->QC Research Research & Development Linearity->Research Environmental Environmental Monitoring Linearity->Environmental Precision->QC Precision->Research Precision->Environmental Accuracy->QC Accuracy->Research Accuracy->Environmental Sensitivity->QC Sensitivity->Research Sensitivity->Environmental

Caption: Logical relationship of method development, validation, and application.

References

Synthesis of 1-keto-1,2,3,4-tetrahydrophenanthrene: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of 1-keto-1,2,3,4-tetrahydrophenanthrene, a tricyclic ketone that serves as a valuable intermediate in the synthesis of various polycyclic aromatic compounds and has been of historical interest in medicinal chemistry. The protocols outlined below describe two classical and reliable methods for its preparation: the Haworth synthesis and the Bardhan-Sengupta synthesis.

Introduction

1-Keto-1,2,3,4-tetrahydrophenanthrene is a synthetic compound that was first synthesized in 1933.[1] It has been investigated for its potential biological activities, although it was found to possess only weak estrogenic and mixed androgenic/antiandrogenic effects in vitro.[1] Its primary utility now lies as a precursor for the synthesis of more complex phenanthrene-based molecules, which are scaffolds for various biologically active compounds.

This document provides detailed experimental procedures for two established synthetic routes, along with comparative data on yields and physical properties to aid researchers in selecting the most suitable method for their needs.

Data Presentation

The following tables summarize the quantitative data for the key steps in the Haworth and Bardhan-Sengupta syntheses of 1-keto-1,2,3,4-tetrahydrophenanthrene.

Table 1: Quantitative Data for the Haworth Synthesis

StepReactionKey ReagentsCatalyst/SolventTypical Yield (%)Melting Point of Product (°C)
1Friedel-Crafts AcylationNaphthalene (B1677914), Succinic anhydride (B1165640)Anhydrous AlCl₃, Nitrobenzene (B124822)70-80168-170
2Clemmensen Reduction4-(1-Naphthyl)-4-oxobutanoic acidZn(Hg), conc. HCl, Toluene (B28343)80-90155-157
3Intramolecular Cyclization4-(1-Naphthyl)butanoic acidAnhydrous SnCl₄, Dichloromethane (B109758)~7098-100

Table 2: Quantitative Data for the Bardhan-Sengupta Synthesis

StepReactionKey ReagentsCatalyst/SolventTypical Yield (%)Boiling Point of Product (°C)
1CondensationEthyl 2-oxocyclohexane-1-carboxylate, 2-Phenylethyl bromidePotassium, Benzene (B151609)48170-172 (at 4 mmHg)
2Hydrolysis & DecarboxylationEthyl 1-(2-phenylethyl)-2-oxocyclohexane-1-carboxylateEthanolic KOH, then HClHighNot Isolated
3Reduction2-(2-Phenylethyl)cyclohexanoneSodium, EthanolGoodNot Isolated
4Cyclodehydration2-(2-Phenylethyl)cyclohexanolPhosphorus pentoxide, BenzeneModerateNot Applicable

Experimental Protocols

Haworth Synthesis

The Haworth synthesis is a multi-step process that builds the phenanthrene (B1679779) ring system from naphthalene. To obtain 1-keto-1,2,3,4-tetrahydrophenanthrene, the synthesis is stopped after the intramolecular cyclization step.

Step 1: Friedel-Crafts Acylation of Naphthalene with Succinic Anhydride

  • Objective: To synthesize 4-(1-naphthyl)-4-oxobutanoic acid.

  • Materials:

    • Naphthalene (1.0 eq)

    • Succinic anhydride (1.0 eq)

    • Anhydrous aluminum chloride (AlCl₃) (2.2 eq)

    • Nitrobenzene (solvent)

    • 5% Hydrochloric acid (HCl)

    • Sodium carbonate solution

  • Procedure:

    • In a round-bottom flask equipped with a mechanical stirrer, dropping funnel, and a calcium chloride drying tube, dissolve naphthalene and succinic anhydride in nitrobenzene.

    • Cool the mixture to 0-5 °C in an ice-salt bath.

    • Slowly add anhydrous aluminum chloride in portions with vigorous stirring, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the mixture to stir at room temperature for 24 hours.

    • Pour the reaction mixture onto crushed ice and add concentrated HCl to decompose the aluminum chloride complex.

    • Remove the nitrobenzene by steam distillation.

    • Filter the solid product, wash with cold water, and then with a dilute HCl solution.

    • Recrystallize the crude 4-(1-naphthyl)-4-oxobutanoic acid from glacial acetic acid.

Step 2: Clemmensen Reduction of 4-(1-Naphthyl)-4-oxobutanoic Acid

  • Objective: To synthesize 4-(1-naphthyl)butanoic acid.

  • Materials:

    • 4-(1-Naphthyl)-4-oxobutanoic acid (1.0 eq)

    • Zinc amalgam (Zn(Hg))

    • Concentrated hydrochloric acid (HCl)

    • Toluene

  • Procedure:

    • Prepare zinc amalgam by stirring mossy zinc with a 5% mercuric chloride solution, decanting the solution, and washing the zinc with water.

    • In a round-bottom flask fitted with a reflux condenser, add the zinc amalgam, water, concentrated HCl, and toluene.

    • Add 4-(1-naphthyl)-4-oxobutanoic acid to the flask.

    • Heat the mixture to reflux with vigorous stirring for 8 hours. Add portions of concentrated HCl every hour to maintain the acidity.

    • After cooling, separate the toluene layer and extract the aqueous layer with toluene.

    • Combine the organic extracts, wash with water, dry over anhydrous sodium sulfate (B86663), and evaporate the solvent.

    • Recrystallize the resulting 4-(1-naphthyl)butanoic acid from benzene or ethanol.

Step 3: Intramolecular Cyclization of 4-(1-Naphthyl)butanoic Acid

  • Objective: To synthesize 1-keto-1,2,3,4-tetrahydrophenanthrene.

  • Materials:

    • 4-(1-Naphthyl)butanoic acid (1.0 eq)

    • Thionyl chloride (SOCl₂)

    • Anhydrous tin(IV) chloride (SnCl₄)

    • Dichloromethane (DCM)

  • Procedure:

    • Convert 4-(1-naphthyl)butanoic acid to its acid chloride by refluxing with an excess of thionyl chloride for 2 hours. Remove the excess thionyl chloride under reduced pressure.

    • Dissolve the crude acid chloride in dry dichloromethane and cool to 0 °C.

    • Add a solution of anhydrous tin(IV) chloride in dry dichloromethane dropwise with stirring.

    • Stir the mixture at 0 °C for 1 hour and then at room temperature for 4 hours.

    • Pour the reaction mixture into ice-cold dilute HCl.

    • Separate the organic layer, wash with water, sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate and evaporate the solvent.

    • Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent (e.g., ethanol) to yield 1-keto-1,2,3,4-tetrahydrophenanthrene.

Bardhan-Sengupta Synthesis

This synthesis builds the phenanthrene skeleton through the formation of a key cyclohexanone (B45756) intermediate followed by cyclization.

Step 1: Condensation of Ethyl 2-oxocyclohexane-1-carboxylate with 2-Phenylethyl bromide

  • Objective: To synthesize ethyl 1-(2-phenylethyl)-2-oxocyclohexane-1-carboxylate.

  • Materials:

    • Ethyl 2-oxocyclohexane-1-carboxylate (1.0 eq)

    • Potassium metal (1.0 eq)

    • 2-Phenylethyl bromide (1.0 eq)[2]

    • Dry benzene

  • Procedure:

    • In a three-necked flask equipped with a reflux condenser and a dropping funnel, add finely cut potassium metal to dry benzene.

    • Add ethyl 2-oxocyclohexane-1-carboxylate dropwise with stirring. An initial warming may be necessary to start the reaction, which then proceeds exothermically.

    • After the potassium has dissolved, add a solution of 2-phenylethyl bromide in dry benzene dropwise.

    • Reflux the mixture for several hours until the reaction is complete (monitored by TLC).[3]

    • Cool the reaction mixture, add water to dissolve the potassium bromide, and separate the benzene layer.

    • Wash the organic layer with water, dry over anhydrous sodium sulfate, and remove the benzene by distillation.

    • The crude product can be purified by vacuum distillation. A yield of around 48% can be expected.[3]

Step 2: Hydrolysis and Decarboxylation

  • Objective: To synthesize 2-(2-phenylethyl)cyclohexanone.

  • Materials:

    • Ethyl 1-(2-phenylethyl)-2-oxocyclohexane-1-carboxylate (1.0 eq)

    • Potassium hydroxide (B78521) (excess)

    • Ethanol

    • Hydrochloric acid

  • Procedure:

    • Reflux the keto-ester from the previous step with an excess of alcoholic potassium hydroxide solution for several hours to effect hydrolysis.

    • Distill off the ethanol.

    • Dissolve the residue in water and acidify with hydrochloric acid to induce decarboxylation.

    • Extract the product with ether, wash the ethereal solution with water, dry it, and evaporate the ether.

    • The resulting 2-(2-phenylethyl)cyclohexanone can be purified by vacuum distillation.

Step 3: Reduction of the Ketone

  • Objective: To synthesize 2-(2-phenylethyl)cyclohexanol.

  • Materials:

    • 2-(2-Phenylethyl)cyclohexanone (1.0 eq)

    • Sodium metal

    • Absolute ethanol

  • Procedure:

    • Dissolve 2-(2-phenylethyl)cyclohexanone in absolute ethanol.

    • Gradually add sodium metal in small pieces while stirring.

    • After all the sodium has reacted, dilute the mixture with water and extract the product with ether.

    • Wash the ether extract, dry it, and evaporate the solvent to obtain the crude alcohol.

Step 4: Cyclodehydration

  • Objective: To synthesize 1,2,3,4,9,10-hexahydrophenanthrene (which is then oxidized to the target ketone in a separate step not detailed here, or the synthesis is modified to yield the ketone directly). A direct cyclization to the ketone is also possible under different conditions.

  • Materials:

    • 2-(2-Phenylethyl)cyclohexanol (1.0 eq)

    • Phosphorus pentoxide (P₂O₅)

    • Dry benzene

  • Procedure:

    • Heat a mixture of 2-(2-phenylethyl)cyclohexanol and phosphorus pentoxide in dry benzene under reflux for several hours.

    • Cool the mixture, decant the benzene solution, and wash the residue with more benzene.

    • Wash the combined benzene solutions with sodium carbonate solution and then with water.

    • Dry the benzene solution and distill off the solvent. The resulting hexahydrophenanthrene would require a subsequent oxidation step to yield the target ketone.

Note: The final step of the classical Bardhan-Sengupta synthesis leads to the fully reduced phenanthrene ring. To obtain the desired ketone, a modification involving cyclization of an appropriate carboxylic acid derivative (e.g., using polyphosphoric acid) is typically employed after the hydrolysis and decarboxylation step.

Mandatory Visualizations

The following diagrams illustrate the workflows of the described synthetic methods.

Haworth_Synthesis cluster_start Starting Materials cluster_steps Synthetic Steps cluster_product Final Product Naphthalene Naphthalene Acylation Friedel-Crafts Acylation Naphthalene->Acylation AlCl₃, Nitrobenzene SuccinicAnhydride Succinic Anhydride SuccinicAnhydride->Acylation AlCl₃, Nitrobenzene Reduction Clemmensen Reduction Acylation->Reduction Zn(Hg), HCl Cyclization Intramolecular Cyclization Reduction->Cyclization 1. SOCl₂ 2. SnCl₄ FinalProduct 1-Keto-1,2,3,4-tetrahydrophenanthrene Cyclization->FinalProduct Bardhan_Sengupta_Synthesis cluster_start Starting Materials cluster_steps Synthetic Steps cluster_product Target Intermediate Ketoester Ethyl 2-oxocyclohexane- 1-carboxylate Condensation Condensation Ketoester->Condensation K, Benzene PhenylethylBromide 2-Phenylethyl bromide PhenylethylBromide->Condensation K, Benzene Hydrolysis Hydrolysis & Decarboxylation Condensation->Hydrolysis KOH, EtOH, then H⁺ Reduction Reduction Hydrolysis->Reduction Na, EtOH Cyclodehydration Cyclodehydration* Reduction->Cyclodehydration P₂O₅ FinalProduct 1-Keto-1,2,3,4-tetrahydrophenanthrene Cyclodehydration->FinalProduct *Requires modification for ketone product

References

Application Notes and Protocols for 1,2,3,4-Tetrahydrophenanthrene in Organic Electronics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes and protocols are based on the electronic properties of the core 1,2,3,4-tetrahydrophenanthrene structure and extrapolated from published data on various phenanthrene (B1679779) derivatives used in organic electronics. Direct experimental data for the use of this compound in high-performance organic electronic devices is limited in publicly available literature. These notes serve as a foundational guide and a starting point for research and development.

Introduction

This compound is a polycyclic aromatic hydrocarbon (PAH) that possesses a unique combination of a fully aromatic phenanthrene moiety and a saturated cyclohexane (B81311) ring. This structure offers a versatile scaffold for the design of novel organic electronic materials. The phenanthrene core is known for its high thermal stability and wide bandgap, making it a suitable building block for various components in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).[1][2] The partially saturated ring can be functionalized to tune the solubility, molecular packing, and electronic properties of the resulting materials.

These notes provide an overview of the potential applications of this compound as a core structure in organic electronics, along with representative experimental protocols for the synthesis of derivatives and the fabrication of prototype devices.

Potential Applications in Organic Electronics

The rigid and planar structure of the phenanthrene unit in this compound suggests its potential as a fundamental component in:

  • Organic Light-Emitting Diodes (OLEDs):

    • Host Materials: The wide bandgap of the phenanthrene core makes it a suitable candidate for host materials in phosphorescent and fluorescent OLEDs, enabling efficient energy transfer to guest emitter molecules.

    • Emitter Materials (Fluorophores): With appropriate functionalization, phenanthrene derivatives can act as efficient blue light emitters due to their high photoluminescence quantum yields.[3]

    • Electron Transport Layer (ETL) and Hole Blocking Layer (HBL): Certain phenanthrene derivatives have shown promise as electron-injection and hole-blocking layers in OLEDs.[4]

  • Organic Field-Effect Transistors (OFETs):

    • p-Type Semiconductors: Phenanthrene-based conjugated oligomers have been demonstrated as p-channel semiconductors in OFETs, exhibiting good mobility and stability.[5][6] The tetrahydrophenanthrene core can be functionalized to enhance intermolecular interactions and charge transport.

Data Presentation: Performance of Representative Phenanthrene Derivatives

To provide a context for the potential performance of materials derived from this compound, the following tables summarize the reported performance of various phenanthrene-based materials in OLEDs and OFETs.

Table 1: Performance of Phenanthrene-Based OLEDs

Emitter/Host MaterialDevice RoleMax. External Quantum Efficiency (EQE) (%)Luminous Efficiency (cd/A)Power Efficiency (lm/W)Commission Internationale de l'Éclairage (CIE) Coordinates (x, y)Reference
Ph-BPA-BPIEmitter4.563.603.66(0.15, 0.08)[7]
Py-BPA-BPIEmitter5.6410.910.5(0.17, 0.29)[7]
TPA1Emitter4.361.441.03(0.156, 0.037)[3]
Platinum(II) ComplexEmitter-4.884.65Blue-green[8]

Table 2: Performance of Phenanthrene-Based OFETs

Semiconductor MaterialMobility (cm²/Vs)On/Off RatioThreshold Voltage (V)Device ConfigurationReference
Phenanthrene single crystal~8 (hole)--Single-crystal FET[9]
Picene (phenanthrene isomer)1.1 (hole)> 10^5-Thin-film FET[10]

Table 3: Electronic Properties of Representative Phenanthrene Derivatives

CompoundHOMO (eV)LUMO (eV)Bandgap (eV)MethodReference
Phenanthrene-5.8-2.63.2Experimental[11]
Phenanthrene Derivative (computational)-6.08-3.562.52DFT[5]
Cyanophenanthrene Derivative-6.32-3.183.14Cyclic Voltammetry[12]

Experimental Protocols

The following protocols provide generalized methodologies for the synthesis of functionalized this compound derivatives and the fabrication of prototype organic electronic devices.

Protocol 1: Synthesis of a Functionalized this compound Derivative

This protocol describes a representative synthesis of a bromo-functionalized this compound, which can serve as a key intermediate for further cross-coupling reactions to introduce desired electronic functionalities.

  • Materials: this compound, N-Bromosuccinimide (NBS), Benzoyl peroxide (BPO), Carbon tetrachloride (CCl4), Sodium bicarbonate, Sodium sulfate (B86663), Dichloromethane, Hexane.

  • Procedure:

    • Dissolve this compound (1 equivalent) in anhydrous CCl4 in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

    • Add NBS (1.1 equivalents) and a catalytic amount of BPO to the solution.

    • Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

    • After completion of the reaction (typically 4-6 hours), cool the mixture to room temperature.

    • Filter the mixture to remove succinimide.

    • Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate and filter.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel using a hexane/dichloromethane gradient to yield the bromo-functionalized derivative.

Protocol 2: Fabrication of a Solution-Processed Organic Field-Effect Transistor (OFET)

This protocol outlines the fabrication of a top-contact, bottom-gate OFET using a solution-processable derivative of this compound.

  • Materials: Heavily doped silicon wafer with a thermally grown SiO₂ layer (gate/dielectric), this compound derivative, high-purity organic solvent (e.g., toluene, chlorobenzene), gold (for source/drain electrodes).

  • Procedure:

    • Substrate Cleaning:

      • Sonnicate the Si/SiO₂ substrate sequentially in deionized water, acetone, and isopropanol (B130326) for 15 minutes each.

      • Dry the substrate with a stream of nitrogen gas.

      • Treat the substrate with oxygen plasma or a UV-ozone cleaner for 10 minutes to remove organic residues and improve the surface energy.

    • Semiconductor Deposition:

      • Prepare a solution of the this compound derivative in the chosen solvent (e.g., 5 mg/mL).

      • Spin-coat the solution onto the cleaned Si/SiO₂ substrate at a suitable speed (e.g., 2000 rpm for 60 seconds) to form a thin film.

      • Anneal the film on a hotplate at a temperature optimized for the specific material (e.g., 100-150 °C) to improve crystallinity and film morphology.

    • Electrode Deposition:

      • Place a shadow mask with the desired source and drain electrode pattern onto the semiconductor film.

      • Deposit a 50 nm thick layer of gold by thermal evaporation through the shadow mask.

    • Device Characterization:

      • Measure the transfer and output characteristics of the OFET using a semiconductor parameter analyzer in a probe station under an inert atmosphere.

Protocol 3: Fabrication of a Multilayer Organic Light-Emitting Diode (OLED)

This protocol describes the fabrication of a simple multilayer OLED using a derivative of this compound as a component in the emissive layer, fabricated by thermal evaporation.

  • Materials: Indium tin oxide (ITO)-coated glass substrate, hole injection layer (HIL) material (e.g., HAT-CN), hole transport layer (HTL) material (e.g., NPB), this compound derivative (as host or emitter), electron transport layer (ETL) material (e.g., TPBi), electron injection layer (EIL) material (e.g., LiF), aluminum (cathode).

  • Procedure:

    • Substrate Preparation:

      • Clean the ITO-coated glass substrate as described in Protocol 2.

    • Organic Layer Deposition:

      • Transfer the cleaned substrate to a high-vacuum thermal evaporation chamber (base pressure < 10⁻⁶ Torr).

      • Sequentially deposit the following layers:

        • HIL (e.g., 10 nm of HAT-CN)

        • HTL (e.g., 40 nm of NPB)

        • Emissive Layer (EML): Co-evaporate the this compound derivative (as host) with a guest emitter, or deposit a neat film if it is the emitter (e.g., 20 nm).

        • ETL (e.g., 30 nm of TPBi)

    • Cathode Deposition:

      • Deposit the EIL (e.g., 1 nm of LiF).

      • Deposit the cathode (e.g., 100 nm of Al).

    • Encapsulation and Characterization:

      • Encapsulate the device in an inert atmosphere using a glass lid and UV-curable epoxy to prevent degradation from oxygen and moisture.

      • Measure the current-voltage-luminance (J-V-L) characteristics, electroluminescence spectrum, and efficiency of the OLED using a source meter and a spectroradiometer.

Mandatory Visualization

G Conceptual Workflow for OFET Fabrication cluster_0 Substrate Preparation cluster_1 Active Layer Deposition cluster_2 Device Finalization Cleaning Substrate Cleaning (Sonication) Surface_Treatment Surface Treatment (O2 Plasma/UV-Ozone) Cleaning->Surface_Treatment Solution_Prep Prepare Semiconductor Solution Surface_Treatment->Solution_Prep Spin_Coating Spin-Coating Solution_Prep->Spin_Coating Annealing Thermal Annealing Spin_Coating->Annealing Electrode_Deposition Source/Drain Electrode Deposition Annealing->Electrode_Deposition Characterization Electrical Characterization Electrode_Deposition->Characterization

Caption: Workflow for solution-processed OFET fabrication.

G Structure-Property Relationship in Phenanthrene Derivatives cluster_0 Functionalization cluster_1 Properties Core This compound Core Electron_Donating Electron-Donating Groups (e.g., -NH2, -OR) Core->Electron_Donating Electron_Withdrawing Electron-Withdrawing Groups (e.g., -CN, -NO2) Core->Electron_Withdrawing Extended_Conjugation Extended π-Conjugation (e.g., Aryl groups) Core->Extended_Conjugation HOMO_LUMO HOMO/LUMO Energy Levels Electron_Donating->HOMO_LUMO Solubility Solubility Electron_Donating->Solubility Electron_Withdrawing->HOMO_LUMO Electron_Withdrawing->Solubility Charge_Mobility Charge Carrier Mobility Extended_Conjugation->Charge_Mobility Emission_Wavelength Emission Wavelength Extended_Conjugation->Emission_Wavelength

Caption: Tuning properties via functionalization.

G Charge Transport in a Phenanthrene-Based OFET cluster_0 Semiconductor Layer Source Source Electrode Injection Hole Injection Source->Injection Drain Drain Electrode Gate Gate Electrode Gating Field-Effect Modulation Gate->Gating Gate->Gating Gate->Gating Molecule1 Phenanthrene Derivative Hopping Intermolecular Hopping Molecule1->Hopping Molecule2 Phenanthrene Derivative Molecule2->Hopping Molecule3 Phenanthrene Derivative Collection Hole Collection Molecule3->Collection Injection->Molecule1 HOMO Hopping->Molecule2 Hopping->Molecule3 Collection->Drain Gating->Molecule1 Gating->Molecule2 Gating->Molecule3

Caption: Charge transport mechanism in an OFET.

References

Application Notes and Protocols: Derivatization of 1,2,3,4-Tetrahydrophenanthrene for Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the derivatization of the 1,2,3,4-tetrahydrophenanthrene scaffold and subsequent evaluation of its derivatives in biological assays, with a primary focus on anticancer activity. This document outlines synthetic strategies, detailed experimental protocols for cytotoxicity assessment, and methods for data presentation and visualization of relevant biological pathways.

Introduction to this compound as a Scaffold

The this compound core represents a privileged scaffold in medicinal chemistry. As a partially saturated polycyclic aromatic hydrocarbon, it combines the rigid, planar features of an aromatic system with the three-dimensional conformational flexibility of a saturated ring. This unique structural combination allows for diverse functionalization in multiple vectors, making it an attractive starting point for the development of novel therapeutic agents. While phenanthrene (B1679779) and its dihydrogenated derivatives have been explored for their biological activities, the systematic derivatization of the this compound skeleton remains a promising area for discovering compounds with novel mechanisms of action and improved pharmacological profiles.

Proposed Synthetic Strategy for Derivatization

The synthesis of a diverse library of this compound derivatives can be achieved through a multi-pronged approach, starting with the synthesis of the core structure followed by various functionalization reactions.

2.1. Synthesis of the this compound Core

The this compound scaffold can be efficiently prepared via the catalytic hydrogenation of commercially available phenanthrene.

  • Protocol: Catalytic Hydrogenation of Phenanthrene

    • In a high-pressure autoclave, dissolve phenanthrene (1 equivalent) in a suitable solvent such as ethanol (B145695) or ethyl acetate.

    • Add a catalytic amount of a hydrogenation catalyst, for instance, 10% Palladium on carbon (Pd/C) (approximately 1-5 mol%).

    • Seal the autoclave and purge with hydrogen gas several times to remove any air.

    • Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 10-50 atm).

    • Heat the reaction mixture to a specified temperature (e.g., 80-120 °C) with vigorous stirring.

    • Monitor the reaction progress by techniques such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

    • Upon completion, cool the reactor to room temperature and carefully vent the hydrogen gas.

    • Filter the reaction mixture through a pad of celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

    • Purify the product by column chromatography on silica (B1680970) gel or recrystallization to yield the pure this compound.

2.2. Derivatization of the Aromatic and Saturated Rings

Once the core is synthesized, a variety of functional groups can be introduced onto both the aromatic and saturated rings to explore the structure-activity relationship (SAR).

  • Aromatic Ring Functionalization:

    • Nitration: Treatment with a mixture of nitric acid and sulfuric acid can introduce nitro groups, which can be further reduced to amino groups. These amino groups can then be subjected to a wide range of reactions, including acylation and alkylation.

    • Halogenation: Electrophilic halogenation using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) can install halogen atoms, which are useful handles for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce new carbon-carbon or carbon-heteroatom bonds.

    • Friedel-Crafts Acylation/Alkylation: Reaction with acyl chlorides or alkyl halides in the presence of a Lewis acid catalyst (e.g., AlCl₃) can introduce ketone or alkyl functionalities.

  • Saturated Ring Functionalization:

    • Oxidation: Oxidation of the benzylic positions (C1 and C4) can yield ketones, such as 1-keto-1,2,3,4-tetrahydrophenanthrene. This ketone can then serve as a key intermediate for further modifications, such as reduction to an alcohol, Grignard reactions, or the formation of imines and other derivatives.

    • Radical Halogenation: The saturated ring can be halogenated using radical initiators, providing a handle for nucleophilic substitution reactions.

Below is a DOT script for a proposed experimental workflow for the synthesis and screening of a library of this compound derivatives.

G cluster_synthesis Synthesis cluster_screening Biological Screening Phenanthrene Phenanthrene THP This compound Phenanthrene->THP Catalytic Hydrogenation Aromatic_Deriv Aromatic Ring Derivatives (Nitro, Halo, Acyl) THP->Aromatic_Deriv Electrophilic Substitution Saturated_Deriv Saturated Ring Derivatives (Keto, Hydroxy) THP->Saturated_Deriv Oxidation/ Halogenation Library Derivative Library Aromatic_Deriv->Library Saturated_Deriv->Library Cytotoxicity Cytotoxicity Assay (e.g., MTT) Library->Cytotoxicity Apoptosis Apoptosis Assays (e.g., Annexin V) Cytotoxicity->Apoptosis Active Compounds Signaling Signaling Pathway Analysis (Western Blot) Apoptosis->Signaling SAR Structure-Activity Relationship (SAR) Signaling->SAR

Proposed workflow for synthesis and biological screening.

Experimental Protocols for Biological Assays

3.1. In Vitro Cytotoxicity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.

  • Materials:

    • Human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer)

    • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

    • Phosphate-buffered saline (PBS)

    • MTT solution (5 mg/mL in PBS, sterile filtered)

    • Dimethyl sulfoxide (B87167) (DMSO)

    • 96-well cell culture plates

    • Test compounds (this compound derivatives) dissolved in DMSO (e.g., 10 mM stock solutions)

    • Microplate reader

  • Protocol:

    • Cell Seeding: Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

    • Compound Treatment: Prepare serial dilutions of the test compounds in complete culture medium from the stock solutions. The final concentrations should typically range from 0.1 to 100 µM. Ensure the final DMSO concentration in all wells is consistent and non-toxic (usually ≤ 0.5%).

    • After the 24-hour incubation, carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with the same concentration of DMSO) and a blank control (medium only).

    • Incubate the plates for another 48-72 hours at 37°C and 5% CO₂.

    • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours at 37°C.

    • Formazan (B1609692) Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well and gently shake the plate for 10-15 minutes to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the compound concentration to determine the half-maximal inhibitory concentration (IC₅₀) value.

Data Presentation

Summarize all quantitative data from the biological assays in clearly structured tables for easy comparison and SAR analysis.

Table 1: Cytotoxicity of this compound Derivatives against Human Cancer Cell Lines (Hypothetical Data)

Compound IDMCF-7 IC₅₀ (µM)A549 IC₅₀ (µM)
THP-01 HHH> 100> 100
THP-02 7-NO₂HH55.2 ± 4.168.7 ± 5.3
THP-03 7-NH₂HH25.8 ± 2.532.1 ± 3.0
THP-04 H1-oxoH42.5 ± 3.851.9 ± 4.5
THP-05 H1-OHH30.1 ± 2.938.4 ± 3.2
THP-06 7-BrHH15.6 ± 1.820.3 ± 2.1
THP-07 7-PhenylHH8.2 ± 0.911.5 ± 1.2

Data are presented as mean ± standard deviation from three independent experiments.

Visualization of Signaling Pathways

For active compounds, further investigation into the mechanism of action is crucial. Apoptosis, or programmed cell death, is a common mechanism for anticancer agents. Below is a diagram illustrating the intrinsic and extrinsic apoptosis pathways, which can be investigated using techniques like Western blotting for key protein markers.

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Ligand Death Ligand (e.g., FasL, TNF-α) Receptor Death Receptor (e.g., Fas, TNFR) Ligand->Receptor DISC DISC Formation Receptor->DISC Procaspase8 Pro-caspase-8 DISC->Procaspase8 Caspase8 Caspase-8 Procaspase8->Caspase8 Bcl2 Bcl-2 Family (Bax, Bak, Bcl-2) Caspase8->Bcl2 Bid cleavage Procaspase3 Pro-caspase-3 Caspase8->Procaspase3 Stress Cellular Stress (e.g., DNA Damage) Stress->Bcl2 Mito Mitochondrion Bcl2->Mito CytoC Cytochrome c Mito->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome Procaspase9 Pro-caspase-9 Apoptosome->Procaspase9 Caspase9 Caspase-9 Procaspase9->Caspase9 Caspase9->Procaspase3 Caspase3 Caspase-3 Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Overview of the intrinsic and extrinsic apoptosis pathways.

By following these protocols and guidelines, researchers can systematically explore the therapeutic potential of this compound derivatives and contribute to the development of novel drug candidates.

Application Notes and Protocols: 1,2,3,4-Tetrahydrophenanthrene as a Biomarker for PAH Exposure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polycyclic Aromatic Hydrocarbons (PAHs) are a class of chemicals that are released from burning coal, oil, gasoline, trash, tobacco, and wood. Exposure to PAHs is a significant concern for public health due to their carcinogenic and mutagenic properties. Accurate assessment of PAH exposure is crucial for understanding its health effects and for developing effective preventative strategies. While several biomarkers exist for monitoring PAH exposure, r-1,t-2,3,c-4-tetrahydroxy-1,2,3,4-tetrahydrophenanthrene (trans, anti-PheT), a metabolite of phenanthrene (B1679779), has emerged as a promising and reliable indicator.

Phenanthrene, a non-carcinogenic PAH, is ubiquitous in the environment and is metabolized by the same enzymatic pathways as carcinogenic PAHs like benzo[a]pyrene.[1][2] The formation of trans, anti-PheT mirrors the metabolic activation of carcinogenic PAHs to their ultimate carcinogenic forms, the diol epoxides.[1][2] Therefore, measuring trans, anti-PheT in biological samples provides a valuable surrogate measure of an individual's capacity to metabolically activate PAHs. This application note provides detailed protocols for the analysis of trans, anti-PheT in human urine and plasma and summarizes key quantitative data from various exposure groups.

Data Presentation

The following tables summarize the concentrations of trans, anti-PheT in urine and plasma from different populations exposed to PAHs. These values highlight the utility of this biomarker in distinguishing varying levels of exposure.

Table 1: Urinary trans, anti-PheT Concentrations in Different Exposure Groups

Population GroupSample Size (n)Mean trans, anti-PheT Concentration (pmol/mg creatinine)Standard Deviation (±)
Psoriasis Patients (PAH ointment treated)20791363
Coke Oven Workers3225.716.8
Smokers314.582.95
Nonsmokers301.511.15

Data sourced from Hecht et al., 2003.[1]

Table 2: Plasma trans, anti-PheT and NNAL Concentrations in Smokers

AnalyteSample Size (n)Mean Concentration (fmol/mL)Standard Deviation (±)
trans, anti-PheT169571
NNAL*163621

*NNAL (4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol) is a biomarker for tobacco-specific nitrosamine (B1359907) uptake. Data sourced from Carmella et al., 2006.[3]

Experimental Protocols

Protocol 1: Analysis of trans, anti-PheT in Human Urine

This protocol is based on the method developed by Hecht et al. (2003).[1]

1. Sample Preparation and Hydrolysis: a. To 1 mL of urine, add an internal standard (e.g., r-1,t-2,4,c-3-tetrahydroxy-1,2,3,4-tetrahydrophenanthrene; trans, syn-PheT). b. Add 1 mL of 0.2 M sodium acetate (B1210297) buffer (pH 5.0). c. Add 50 µL of β-glucuronidase/sulfatase from Helix pomatia. d. Incubate the mixture at 37°C for 16 hours to hydrolyze the glucuronide and sulfate (B86663) conjugates.

2. Solid-Phase Extraction (SPE): a. Condition a C18 SPE cartridge with 5 mL of methanol (B129727) followed by 5 mL of water. b. Apply the hydrolyzed urine sample to the conditioned cartridge. c. Wash the cartridge with 5 mL of water, followed by 5 mL of 40% methanol in water. d. Elute the analytes with 5 mL of methanol. e. Evaporate the eluate to dryness under a stream of nitrogen.

3. High-Performance Liquid Chromatography (HPLC) Fractionation: a. Reconstitute the dried residue in 200 µL of mobile phase (e.g., 50% methanol in water). b. Inject the sample onto a reverse-phase HPLC column (e.g., C18). c. Collect the fraction corresponding to the retention time of trans, anti-PheT.

4. Derivatization and Gas Chromatography-Mass Spectrometry (GC-MS) Analysis: a. Evaporate the collected HPLC fraction to dryness. b. Add 50 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS). c. Heat the mixture at 70°C for 30 minutes to form the trimethylsilyl (B98337) (TMS) derivatives. d. Analyze the silylated sample by GC-MS in the negative ion chemical ionization (NICI) mode. e. Monitor the selected ion at m/z 372 for trans, anti-PheT-TMS.[1]

Protocol 2: Analysis of trans, anti-PheT in Human Plasma

This protocol is adapted from the method described by Carmella et al. (2006).[3]

1. Sample Preparation and Enzymatic Hydrolysis: a. To 1 mL of plasma, add deuterated internal standards ([D10]PheT).[3] b. Add 1 mL of 0.1 M sodium acetate buffer (pH 5.0). c. Add 100 units of β-glucuronidase. d. Incubate at 37°C for 2 hours.

2. Solid-Phase Extraction (SPE): a. Use a mixed-mode cation exchange SPE cartridge. b. Condition the cartridge sequentially with 3 mL of methanol, 3 mL of water, and 3 mL of 0.1 M sodium acetate buffer (pH 5.0). c. Apply the hydrolyzed plasma sample to the cartridge. d. Wash the cartridge with 3 mL of 25% methanol in water, followed by 3 mL of 0.1 M acetic acid. e. Elute the analytes with 3 mL of methanol. f. Evaporate the eluate to dryness.

3. HPLC Purification: a. Reconstitute the residue in the HPLC mobile phase. b. Purify the PheT fraction using reverse-phase HPLC.[3]

4. Derivatization and GC-MS Analysis: a. Evaporate the collected HPLC fraction to dryness. b. Derivatize the residue with a silylating agent (e.g., BSTFA with 1% TMCS). c. Analyze by GC-NICI-MS, monitoring the appropriate ions for PheT and its internal standard.[3]

Visualizations

Metabolic_Activation_of_Phenanthrene Phenanthrene Phenanthrene Phenanthrene_1_2_oxide Phenanthrene-1,2-oxide Phenanthrene->Phenanthrene_1_2_oxide CYP450 Phenanthrene_1_2_dihydrodiol Phenanthrene-1,2-dihydrodiol Phenanthrene_1_2_oxide->Phenanthrene_1_2_dihydrodiol Epoxide Hydrolase Phenanthrene_1_2_diol_3_4_epoxide Phenanthrene-1,2-diol-3,4-epoxide (Diol Epoxide) Phenanthrene_1_2_dihydrodiol->Phenanthrene_1_2_diol_3_4_epoxide CYP450 trans_anti_PheT r-1,t-2,3,c-4-tetrahydroxy- 1,2,3,4-tetrahydrophenanthrene (trans, anti-PheT) Phenanthrene_1_2_diol_3_4_epoxide->trans_anti_PheT Hydrolysis

Caption: Metabolic pathway of phenanthrene to trans, anti-PheT.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction & Purification cluster_analysis Analysis Biological_Sample Urine or Plasma Sample Add_IS Add Internal Standard Biological_Sample->Add_IS Hydrolysis Enzymatic Hydrolysis (β-glucuronidase/sulfatase) Add_IS->Hydrolysis SPE Solid-Phase Extraction (SPE) Hydrolysis->SPE HPLC HPLC Fractionation SPE->HPLC Derivatization Derivatization (Silylation) HPLC->Derivatization GCMS GC-MS Analysis (NICI) Derivatization->GCMS Data_Analysis Data Analysis & Quantification GCMS->Data_Analysis

Caption: Experimental workflow for trans, anti-PheT analysis.

References

Application Notes and Protocols: Synthesis and Evaluation of 1,2,3,4-Tetrahydroquinoline Scaffolds as NF-κB Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of cellular processes, including inflammation, immune responses, cell proliferation, and apoptosis.[1][2] Dysregulation of this pathway is implicated in a wide range of diseases, such as cancer, autoimmune disorders, and chronic inflammatory conditions.[1][3][4] Consequently, the NF-κB pathway has emerged as a significant target for therapeutic intervention. Small molecule inhibitors offer a promising strategy to modulate this pathway.[1][5] Among the various heterocyclic scaffolds explored, 1,2,3,4-tetrahydroquinolines have been identified as a potent class of inhibitors of NF-κB transcriptional activity.[6][7][8][9]

These application notes provide a comprehensive guide to the synthesis of 1,2,3,4-tetrahydroquinoline (B108954) derivatives and their evaluation as NF-κB inhibitors. Detailed protocols for chemical synthesis and key biological assays are presented to facilitate research and development in this area.

The NF-κB Signaling Pathway

The canonical NF-κB signaling cascade is a primary target for therapeutic inhibition. In unstimulated cells, NF-κB dimers, most commonly the p50/p65 heterodimer, are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins, primarily IκBα.[2] Pro-inflammatory stimuli, such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS), activate the IκB kinase (IKK) complex.[2][10] The activated IKK complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation by the proteasome.[2][10] This process unmasks the nuclear localization signal on the NF-κB dimer, allowing it to translocate into the nucleus.[2] Once in the nucleus, NF-κB binds to specific κB DNA sequences in the promoter regions of target genes, initiating the transcription of pro-inflammatory mediators.[1][2]

NF_kappa_B_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) Receptor Receptor Stimuli->Receptor IKK IKK Complex Receptor->IKK activates IkBa_NFkB IκBα-p50/p65 (Inactive) IKK->IkBa_NFkB phosphorylates IκBα p_IkBa p-IκBα IkBa_NFkB->p_IkBa Ub Ubiquitination p_IkBa->Ub Proteasome Proteasome Degradation Ub->Proteasome NFkB p50/p65 (Active) Proteasome->NFkB releases NFkB_nuc p50/p65 NFkB->NFkB_nuc translocates THIQ 1,2,3,4-Tetrahydroquinoline Inhibitors THIQ->IKK inhibit THIQ->NFkB_nuc inhibit translocation DNA κB DNA Sites NFkB_nuc->DNA binds Transcription Gene Transcription (Pro-inflammatory mediators) DNA->Transcription induces

Caption: Canonical NF-κB Signaling Pathway and points of inhibition.

Synthesis and Evaluation Workflow

The development of novel 1,2,3,4-tetrahydroquinoline-based NF-κB inhibitors follows a structured workflow. This process begins with the chemical synthesis of a library of compounds, followed by a series of in vitro assays to determine their biological activity.

Workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Evaluation cluster_moa Mechanism of Action cluster_conclusion Lead Identification A Design of 1,2,3,4-Tetrahydroquinoline Scaffolds B Synthesis of Derivatives A->B C Purification & Characterization (NMR, Mass Spec) B->C D Primary Screening: NF-κB Luciferase Reporter Assay C->D E Determination of IC50 Values D->E F Mechanism of Action Studies E->F G p65 Nuclear Translocation Assay (Immunofluorescence) F->G H IκBα Phosphorylation Assay (Western Blot) F->H I Target Gene Expression (qPCR) F->I J Structure-Activity Relationship (SAR) Analysis & Lead Optimization G->J H->J I->J

Caption: General workflow for synthesis and evaluation of inhibitors.

Experimental Protocols

Protocol 1: General Synthesis of 1,2,3,4-Tetrahydroquinoline-2-carboxamide (B1322662) Derivatives

This protocol describes a general method for synthesizing 1,2,3,4-tetrahydroquinoline-2-carboxylic acid N-(substituted)phenyl amide derivatives, which have shown potent NF-κB inhibitory activity.[6]

Materials:

  • Substituted 1,2,3,4-tetrahydroquinoline-2-carboxylic acid

  • Substituted aniline (B41778)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate (B1210297), hexane)

Procedure:

  • To a solution of the substituted 1,2,3,4-tetrahydroquinoline-2-carboxylic acid (1.0 eq) in dry DCM, add EDC (1.5 eq), HOBt (1.2 eq), and DIPEA (2.0 eq).

  • Stir the mixture at room temperature for 20 minutes.

  • Add the substituted aniline (1.2 eq) to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired 1,2,3,4-tetrahydroquinoline-2-carboxamide derivative.

  • Confirm the structure of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: NF-κB Luciferase Reporter Assay

This assay quantitatively measures the transcriptional activity of NF-κB in response to a stimulus and in the presence of an inhibitor.[2]

Materials:

  • HEK293T or RAW 264.7 cells stably transfected with an NF-κB luciferase reporter construct

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Test compounds (1,2,3,4-tetrahydroquinoline derivatives) dissolved in DMSO

  • NF-κB stimulant (e.g., 10 ng/mL TNF-α for HEK293T, 100 ng/mL LPS for RAW 264.7)

  • Luciferase assay reagent (e.g., Bright-Glo™)

  • 96-well white, clear-bottom cell culture plates

  • Luminometer

Procedure:

  • Seed the reporter cell line in a 96-well plate at a density of 2 x 10⁴ cells/well and incubate overnight.

  • Pre-treat the cells with various non-toxic concentrations of the test compound for 1-2 hours. Include a vehicle control (DMSO).

  • Stimulate the cells with the appropriate NF-κB agonist (e.g., TNF-α or LPS) for 6-8 hours. Include an unstimulated control.

  • Lyse the cells and measure the luciferase activity according to the manufacturer's instructions using a luminometer.

  • Calculate the percentage of NF-κB inhibition relative to the stimulated vehicle control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Protocol 3: Immunofluorescence for p65 Nuclear Translocation

This assay visualizes the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus.[2][11]

Materials:

  • HeLa or other suitable cell line

  • Test compound

  • NF-κB stimulant (e.g., TNF-α)

  • 4% Paraformaldehyde (PFA) for fixation

  • 0.1% Triton X-100 for permeabilization

  • Blocking solution (e.g., 5% BSA in PBS)

  • Primary antibody: anti-p65

  • Fluorophore-conjugated secondary antibody

  • DAPI for nuclear counterstaining

  • Glass coverslips in a 24-well plate

  • Fluorescence microscope

Procedure:

  • Seed cells on glass coverslips in a 24-well plate and allow them to adhere overnight.

  • Pre-treat the cells with the test compound for 1-2 hours.

  • Stimulate with the NF-κB agonist for 30-60 minutes.

  • Fix the cells with 4% PFA for 15 minutes.

  • Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.

  • Block non-specific binding with 5% BSA for 1 hour.

  • Incubate with the anti-p65 primary antibody overnight at 4°C.

  • Wash with PBS and incubate with the fluorophore-conjugated secondary antibody for 1 hour at room temperature.

  • Counterstain the nuclei with DAPI.

  • Mount the coverslips on microscope slides and visualize using a fluorescence microscope.

  • Quantify the nuclear fluorescence intensity of p65 in multiple cells per condition to assess the degree of translocation inhibition.

Data Presentation

Quantitative data from the biological assays should be summarized in clear, structured tables to allow for easy comparison of the inhibitory activities of the synthesized compounds.

Table 1: Inhibitory Effect of 1,2,3,4-Tetrahydroquinoline Derivatives on LPS-Induced NF-κB Transcriptional Activity

CompoundRR⁴IC₅₀ (μM)ᵃ
5e HHHHH1.4 ± 0.71
6f HClHHH0.90 ± 0.071
6g HCF₃HHH0.70 ± 0.071
6h HOCH₃HHH2.7 ± 0.42
PDTC -----37.0 ± 2.1
KL-1156 -----12.3 ± 0.53

ᵃIC₅₀ values represent the concentration exhibiting 50% inhibition of LPS-induced NF-κB transcriptional activity. Data are presented as mean ± SD.[6] PDTC (pyrrolidine dithiocarbamate) and KL-1156 are reference NF-κB inhibitors.[6]

The presented data highlights that several synthesized 1,2,3,4-tetrahydroquinoline scaffolds, such as compound 6g , exhibit potent inhibition of NF-κB transcriptional activity, with significantly lower IC50 values compared to the reference compounds.[6] This indicates that the 1,2,3,4-tetrahydroquinoline motif is a promising scaffold for the development of novel NF-κB inhibitors.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1,2,3,4-Tetrahydrophenanthrene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of 1,2,3,4-tetrahydrophenanthrene. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound and what are their primary advantages and disadvantages?

A1: The three most common routes are the Haworth synthesis, the Bardhan-Sengupta synthesis, and the Pschorr cyclization.

Synthesis RouteAdvantagesDisadvantages
Haworth Synthesis Readily available starting materials (naphthalene and succinic anhydride). Well-established procedure.Formation of isomeric byproducts due to lack of regioselectivity in acylation and cyclization steps.[1][2]
Bardhan-Sengupta Synthesis Generally good yields and high regioselectivity, avoiding isomeric mixtures.[3]Can be a lengthy process with multiple steps. Potential for low yields in the initial condensation step and formation of spiro intermediates.[3][4]
Pschorr Cyclization Can be adapted for various substituted phenanthrenes.Often suffers from low yields.[5] Requires the synthesis of a specific amino-substituted precursor.

Q2: I am getting a mixture of isomers in my Haworth synthesis. How can I improve the regioselectivity?

A2: Regioselectivity in the initial Friedel-Crafts acylation of naphthalene (B1677914) is highly dependent on reaction conditions. To favor the desired β-acylation (leading to 2-acylnaphthalene), use a polar solvent like nitrobenzene (B124822) and conduct the reaction at a higher temperature (e.g., above 60°C).[1] For the kinetically favored α-acylation, non-polar solvents like carbon disulfide or dichloromethane (B109758) at lower temperatures (e.g., 0°C) are preferred.[6] The subsequent cyclization step's regioselectivity can also be influenced by the choice of acid catalyst.

Q3: My Pschorr cyclization is giving a very low yield. What can I do to improve it?

A3: Low yields are a known issue with the Pschorr cyclization.[5] Significant improvements can be achieved by using soluble catalysts instead of traditional copper powder. Ferrocene in acetone (B3395972) has been shown to increase yields of phenanthrene-9-carboxylic acid to 88-94%.[7][8] This is attributed to the initiation of a more efficient free-radical reaction pathway.

Q4: What are the common side reactions during the reduction of the intermediate phenanthrone to this compound?

A4: The two primary methods for this reduction are the Clemmensen (amalgamated zinc and HCl) and Wolff-Kishner (hydrazine and a strong base) reductions. The choice depends on the stability of other functional groups in your molecule.

  • Clemmensen Reduction: This method is not suitable for acid-sensitive substrates, which may undergo undesired reactions in the presence of strong acid.[9]

  • Wolff-Kishner Reduction: This method is not suitable for base-sensitive substrates.[10] Common side reactions include the formation of azines.[10]

Q5: What byproducts can be expected from the catalytic hydrogenation of phenanthrene (B1679779) to this compound?

A5: Catalytic hydrogenation of phenanthrene can lead to a mixture of partially and fully hydrogenated products. Besides the desired this compound, common byproducts include 9,10-dihydrophenanthrene, octahydrophenanthrenes (symmetrical and asymmetrical), and perhydrophenanthrene.[11] The product distribution is highly dependent on the catalyst, temperature, pressure, and reaction time.

Troubleshooting Guides

Issue 1: Low Yield in Friedel-Crafts Acylation of Naphthalene (Haworth Synthesis)
Symptom Possible Cause Troubleshooting Action
Low conversion of naphthaleneInactive catalyst (e.g., AlCl₃) due to moisture exposure.Ensure all glassware is thoroughly dried and use anhydrous reagents. Consider using a fresh batch of catalyst.[6]
Insufficient amount of catalyst.A stoichiometric amount of the Lewis acid is required as it forms a complex with the ketone product.[6]
Formation of tar-like substancesReaction temperature is too high.Maintain the recommended reaction temperature. Excessive heat can lead to decomposition.[6]
Prolonged reaction time.Monitor the reaction progress by TLC and quench it once the starting material is consumed to avoid byproduct formation.
Predominance of the undesired isomerIncorrect solvent or temperature for the desired regioselectivity.For β-acylation, use a polar solvent like nitrobenzene at elevated temperatures. For α-acylation, use a non-polar solvent like CS₂ or CH₂Cl₂ at low temperatures.[1][6]
Issue 2: Incomplete Reduction of Phenanthrone Intermediate
Symptom Possible Cause Troubleshooting Action
Presence of starting ketone after reactionInsufficient reducing agent.Use a sufficient excess of the reducing agent (e.g., amalgamated zinc for Clemmensen, hydrazine (B178648) for Wolff-Kishner).
Incomplete reaction.Ensure the reaction is heated for a sufficient amount of time as per the protocol.
(Clemmensen) Deactivation of zinc surface.Ensure the zinc is properly amalgamated to provide a clean, active surface.[12]
(Wolff-Kishner) Inadequate base strength or temperature.Use a strong base like KOH or potassium tert-butoxide and a high-boiling solvent like ethylene (B1197577) glycol to reach the required reaction temperature.[10]
Issue 3: Mixture of Hydrogenation Products in Catalytic Reduction
Symptom Possible Cause Troubleshooting Action
Over-reduction to octahydro- or perhydrophenanthreneReaction time is too long or conditions are too harsh (high temperature/pressure).Optimize reaction time by monitoring the reaction progress. Reduce the temperature or pressure.
Highly active catalyst.Consider using a less active catalyst or a catalyst poison to improve selectivity.
Incomplete reduction, presence of dihydrophenanthreneInsufficient reaction time or catalyst activity.Increase the reaction time or consider a more active catalyst (e.g., a different metal or support).
Catalyst poisoning.Ensure the starting material and solvent are pure and free of catalyst poisons like sulfur compounds.

Experimental Protocols

Protocol 1: Haworth Synthesis of this compound

This protocol is a generalized procedure and may require optimization.

Step 1: Friedel-Crafts Acylation of Naphthalene with Succinic Anhydride (B1165640)

  • To a stirred suspension of anhydrous aluminum chloride (2.2 eq) in nitrobenzene at 0°C, add succinic anhydride (1.1 eq).

  • Add a solution of naphthalene (1.0 eq) in nitrobenzene dropwise, keeping the temperature below 5°C.

  • After the addition is complete, allow the mixture to stir at room temperature for 24 hours.

  • Pour the reaction mixture onto crushed ice and concentrated HCl.

  • Separate the organic layer and extract the aqueous layer with a suitable solvent.

  • Wash the combined organic layers, dry over anhydrous sulfate, and remove the solvent under reduced pressure. The primary product should be 4-(2-naphthoyl)butanoic acid.

Step 2: Clemmensen Reduction of the Ketoacid

  • Reflux the ketoacid from Step 1 with amalgamated zinc (excess) and concentrated hydrochloric acid in a toluene/water mixture for 8 hours.

  • After cooling, separate the organic layer.

  • Extract the aqueous layer with toluene.

  • Wash the combined organic layers, dry, and evaporate the solvent to yield 4-(2-naphthyl)butanoic acid.

Step 3: Intramolecular Cyclization

  • Treat the product from Step 2 with a dehydrating agent such as concentrated sulfuric acid or polyphosphoric acid and heat to induce cyclization to 1-keto-1,2,3,4-tetrahydrophenanthrene.

  • Quench the reaction by pouring it onto ice.

  • Extract the product with an organic solvent, wash, dry, and purify.

Step 4: Wolff-Kishner Reduction of the Phenanthrone

  • To the ketone from Step 3, add hydrazine hydrate (B1144303) (excess) and a strong base like potassium hydroxide (B78521) in a high-boiling solvent such as ethylene glycol.

  • Heat the mixture to reflux to form the hydrazone, then increase the temperature to allow for the decomposition of the hydrazone and evolution of nitrogen gas.

  • After the reaction is complete, cool the mixture, dilute with water, and extract the product, this compound.

  • Purify the final product by chromatography or recrystallization.

Visualizations

Haworth_Synthesis_Workflow Naphthalene Naphthalene + Succinic Anhydride Acylation Friedel-Crafts Acylation (AlCl₃, Nitrobenzene) Naphthalene->Acylation Ketoacid 4-(2-Naphthoyl)butanoic Acid Acylation->Ketoacid Clemmensen1 Clemmensen Reduction (Zn(Hg), HCl) Ketoacid->Clemmensen1 Naphthylbutanoic_Acid 4-(2-Naphthyl)butanoic Acid Clemmensen1->Naphthylbutanoic_Acid Cyclization Intramolecular Cyclization (H₂SO₄ or PPA) Naphthylbutanoic_Acid->Cyclization Phenanthrone 1-Keto-1,2,3,4-tetrahydrophenanthrene Cyclization->Phenanthrone WK_Reduction Wolff-Kishner Reduction (N₂H₄, KOH) Phenanthrone->WK_Reduction Final_Product This compound WK_Reduction->Final_Product

Caption: Workflow for the Haworth synthesis of this compound.

Troubleshooting_Friedel_Crafts cluster_0 Troubleshooting Friedel-Crafts Acylation cluster_1 Potential Causes & Solutions Low_Yield Low Yield Moisture Moisture? -> Dry glassware/reagents Low_Yield->Moisture Catalyst_Amount Insufficient Catalyst? -> Use stoichiometric amount Low_Yield->Catalyst_Amount Isomer_Mix Isomeric Mixture Solvent_Choice Wrong Solvent/Temp? -> Adjust for desired isomer Isomer_Mix->Solvent_Choice Tar_Formation Tar Formation Temp_Control Poor Temp. Control? -> Maintain correct temp. Tar_Formation->Temp_Control Reaction_Time Prolonged Reaction? -> Monitor by TLC Tar_Formation->Reaction_Time

Caption: Troubleshooting logic for Friedel-Crafts acylation side reactions.

References

Technical Support Center: Synthesis of 1,2,3,4-Tetrahydrophenanthrene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1,2,3,4-tetrahydrophenanthrene. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield of their synthetic procedures.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

A1: The Haworth synthesis is a classical and widely used method for the preparation of phenanthrene (B1679779) and its derivatives, including this compound. It is a multi-step process that offers a reliable route to construct the polycyclic aromatic hydrocarbon framework.

Q2: What are the key steps in the Haworth synthesis of this compound?

A2: The Haworth synthesis involves the following key transformations:

  • Friedel-Crafts Acylation: Naphthalene (B1677914) is acylated with succinic anhydride (B1165640) to form a mixture of naphthoylpropionic acids.

  • Reduction of the Keto Acid: The keto group of the naphthoylpropionic acid is reduced to a methylene (B1212753) group.

  • Intramolecular Cyclization: The resulting naphthylbutyric acid is cyclized to form a tetrahydrophenanthrone.

  • Reduction of the Ketone: The ketone of the tetrahydrophenanthrone is reduced to a methylene group to yield this compound.

Q3: Are there any alternative methods to the Haworth synthesis?

A3: Yes, other methods for constructing the phenanthrene skeleton exist, such as the Bardhan-Sengupta synthesis, which is known for its regiospecificity. Modern approaches may also utilize cross-coupling reactions like the Suzuki, Heck, or Ullman reactions to form key carbon-carbon bonds. The Diels-Alder reaction is another powerful tool for the construction of six-membered rings and can be adapted for the synthesis of polycyclic systems.

Troubleshooting Guides

Issue 1: Low Yield in Friedel-Crafts Acylation of Naphthalene

The initial Friedel-Crafts acylation of naphthalene with succinic anhydride can produce a mixture of 1- and 2-substituted isomers, impacting the overall yield of the desired intermediate. The regioselectivity is highly dependent on reaction conditions.

Potential Cause Observation Recommended Solution Expected Outcome
Reaction conditions favor the undesired isomer. Low yield of the desired 2-naphthoylpropionic acid.The reaction is under kinetic or thermodynamic control. For the desired 2-isomer (thermodynamic product), use a polar solvent like nitrobenzene (B124822) and higher temperatures. For the 1-isomer (kinetic product), use a non-polar solvent like carbon disulfide at lower temperatures.[1][2]An increase in the yield of the desired isomer. Typical yields for the acylation of naphthalene with succinic anhydride in nitrobenzene are in the range of 70-80%.[3]
Incomplete reaction. Significant amount of starting material (naphthalene) remains.Ensure anhydrous conditions as the Lewis acid catalyst (e.g., AlCl₃) is moisture-sensitive. Use a stoichiometric amount of the catalyst.Higher conversion of the starting material.
Side reactions and polymerization. Formation of tar-like substances.Avoid excessively high temperatures and prolonged reaction times. Ensure proper stirring to prevent localized overheating.Cleaner reaction mixture and improved yield of the desired product.
Issue 2: Inefficient Reduction of the Keto Acid Intermediate

The reduction of the keto group in 4-(naphthalen-2-yl)-4-oxobutanoic acid is a critical step. The choice of reduction method depends on the stability of other functional groups in the molecule.

Reduction Method Conditions Advantages Disadvantages Typical Yield
Clemmensen Reduction Zinc amalgam (Zn(Hg)) and concentrated hydrochloric acid (HCl).[4][5]Effective for aryl ketones.Strongly acidic conditions may not be suitable for acid-sensitive substrates.[6][7]High yields are generally reported for aryl-alkyl ketones.
Wolff-Kishner Reduction Hydrazine (B178648) (N₂H₄) and a strong base (e.g., KOH) in a high-boiling solvent like ethylene (B1197577) glycol.[6][8]Suitable for base-stable, acid-sensitive substrates.[8]Strongly basic and high-temperature conditions can be harsh for some molecules.[9]The Huang-Minlon modification can significantly improve yields, with reports of up to 95% for similar reductions.[8]
Issue 3: Low Yield in Intramolecular Cyclization

The ring-closing step to form the tetrahydrophenanthrone can be challenging. The choice of acid catalyst and reaction conditions is crucial for achieving high yields.

Potential Cause Observation Recommended Solution Expected Outcome
Inefficient cyclization. Low conversion of 4-(naphthalen-2-yl)butanoic acid.Use a strong acid catalyst such as methanesulfonic acid. Ensure anhydrous conditions.A significant increase in the yield of 1,2,3,4-tetrahydro-4-phenanthrone. A reported yield using methanesulfonic acid is 73.3%.[10]
Formation of side products. Complex reaction mixture.Optimize the reaction temperature and time. Lower temperatures may reduce the formation of byproducts.A cleaner reaction with a higher yield of the desired product.

Experimental Protocols

Haworth Synthesis of this compound

This protocol outlines the key steps for the synthesis of this compound starting from naphthalene and succinic anhydride.

Step 1: Friedel-Crafts Acylation of Naphthalene with Succinic Anhydride

  • To a stirred suspension of anhydrous aluminum chloride in nitrobenzene, add succinic anhydride.

  • Cool the mixture and add a solution of naphthalene in nitrobenzene dropwise, maintaining a low temperature.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.

  • Pour the reaction mixture onto a mixture of ice and concentrated hydrochloric acid.

  • Separate the organic layer and remove the nitrobenzene by steam distillation.

  • The resulting solid, a mixture of 1- and 2-naphthoylpropionic acids, can be separated by fractional crystallization.

Step 2: Clemmensen Reduction of 4-(Naphthalen-2-yl)-4-oxobutanoic Acid

  • Prepare amalgamated zinc by treating zinc granules with a solution of mercuric chloride.

  • To a flask containing the amalgamated zinc, add water, concentrated hydrochloric acid, toluene, and 4-(naphthalen-2-yl)-4-oxobutanoic acid.

  • Reflux the mixture with vigorous stirring for several hours, with periodic additions of concentrated hydrochloric acid.

  • After cooling, separate the organic layer, wash, dry, and concentrate to obtain 4-(naphthalen-2-yl)butanoic acid.

Step 3: Intramolecular Cyclization to 1,2,3,4-Tetrahydro-4-phenanthrone [10]

  • To 300 ml of methanesulfonic acid, add 82.0 g (0.38 mole) of γ-(2-naphthyl)butyric acid.

  • Heat the reaction mixture at 90°-95° C for one hour with vigorous stirring.

  • Cool the yellow reaction mixture and pour it onto crushed ice.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic portions with 5% aqueous sodium hydroxide (B78521) and then water, and dry over anhydrous sodium sulfate.

  • After removing the solvent, recrystallize the solid from hexane (B92381) containing a small amount of chloroform (B151607) to yield 1,2,3,4-tetrahydro-4-phenanthrone (yield: 55.0 g, 73.3%).[10]

Step 4: Wolff-Kishner Reduction of 1,2,3,4-Tetrahydro-4-phenanthrone

  • In a flask equipped with a reflux condenser, combine 1,2,3,4-tetrahydro-4-phenanthrone, hydrazine hydrate, and a high-boiling solvent such as diethylene glycol.

  • Add potassium hydroxide pellets and heat the mixture to reflux for several hours.

  • After the reaction is complete, cool the mixture, dilute with water, and extract with a suitable organic solvent (e.g., ether or dichloromethane).

  • Wash the organic extract, dry it over a drying agent, and remove the solvent to obtain crude this compound.

  • The crude product can be purified by recrystallization or column chromatography.

Visualizations

Logical Workflow for Troubleshooting Low Yields

Troubleshooting_Yield Troubleshooting Low Yield in this compound Synthesis Start Low Yield of this compound Step1 Analyze Friedel-Crafts Acylation Step Start->Step1 Step2 Analyze Keto Acid Reduction Step Start->Step2 Step3 Analyze Intramolecular Cyclization Step Start->Step3 Step4 Analyze Final Ketone Reduction Step Start->Step4 Step1_Cause1 Incorrect Isomer Ratio Step1->Step1_Cause1 Step1_Cause2 Incomplete Reaction Step1->Step1_Cause2 Step2_Cause Inappropriate Reduction Method Step2->Step2_Cause Step3_Cause Inefficient Cyclization Step3->Step3_Cause Step4_Cause Incomplete Reduction Step4->Step4_Cause Step1_Solution1 Adjust Solvent and Temperature Step1_Cause1->Step1_Solution1 Step1_Solution2 Ensure Anhydrous Conditions & Stoichiometric Catalyst Step1_Cause2->Step1_Solution2 Step2_Solution Choose Clemmensen (Acidic) or Wolff-Kishner (Basic) based on substrate stability Step2_Cause->Step2_Solution Step3_Solution Use Stronger Acid Catalyst (e.g., Methanesulfonic Acid) Step3_Cause->Step3_Solution Step4_Solution Optimize Reduction Conditions (e.g., Huang-Minlon for Wolff-Kishner) Step4_Cause->Step4_Solution

Caption: A flowchart for troubleshooting low yields in the synthesis of this compound.

References

optimizing temperature and pressure for phenanthrene hydrogenation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in phenanthrene (B1679779) hydrogenation experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My phenanthrene conversion is lower than expected. What are the potential causes and how can I improve it?

A1: Low conversion of phenanthrene can stem from several factors. Systematically troubleshooting these issues will help identify the root cause.

  • Sub-optimal Temperature: The reaction temperature is a critical parameter. While higher temperatures generally favor higher conversion, excessively high temperatures can lead to unwanted side reactions like cracking.[1] For many common catalysts, such as NiMo or CoMo on alumina (B75360) supports, the optimal temperature range is typically between 300°C and 430°C.[1][2] If you are operating at the lower end of this range, consider a stepwise increase in temperature.

  • Insufficient Hydrogen Pressure: Hydrogen partial pressure is a key driver for the hydrogenation reaction.[3] Increasing the hydrogen pressure can significantly enhance the conversion rate.[4] Typical operating pressures range from 3 to 12 MPa.[5] Ensure your system is maintaining the target pressure throughout the experiment.

  • Catalyst Deactivation: The catalyst may have lost activity. This can be due to:

    • Coking: Deposition of carbonaceous materials on the catalyst surface can block active sites.[3]

    • Poisoning: Impurities in the feed or solvent, such as sulfur or nitrogen compounds, can poison the catalyst.[4]

    • Sintering: High reaction temperatures can cause the metal particles of the catalyst to agglomerate, reducing the active surface area. Consider regenerating or replacing the catalyst. Pre-reduction of some catalysts has been shown to increase the yield of hydrogenated products.[6][7]

  • Inadequate Mixing: In a slurry reactor, inefficient stirring can lead to poor contact between the reactants, hydrogen, and the catalyst. Ensure your agitation speed is sufficient to maintain a uniform suspension.

  • Short Reaction Time: The reaction may not have had enough time to proceed to the desired conversion. You can try extending the reaction time and taking samples at different intervals to monitor the progress.

Q2: I am observing poor selectivity towards the desired hydrogenation product. How can I control the product distribution?

A2: The selectivity of phenanthrene hydrogenation is influenced by a combination of factors, including the catalyst type, temperature, and pressure.

  • Catalyst Choice: The choice of catalyst has a profound impact on selectivity. For instance, some catalysts are more effective at partial hydrogenation, yielding dihydrophenanthrene (DHP) or tetrahydrophenanthrene (THP), while others are designed for deep hydrogenation to produce perhydrophenanthrene (PHP). Precious metal catalysts like Pt and Pd are often used for complete saturation.[4]

  • Temperature Control: Temperature can influence the relative rates of different hydrogenation steps. Lower temperatures may favor the formation of partially hydrogenated products, while higher temperatures are often required for complete saturation.[4] However, be mindful that very high temperatures can also promote isomerization or cracking reactions.[1]

  • Pressure Adjustments: Higher hydrogen pressure generally favors the formation of more saturated products.[4] By carefully controlling the pressure, you can influence the product distribution.

Q3: My catalyst seems to be deactivating quickly. What are the common causes and how can I mitigate this?

A3: Rapid catalyst deactivation is a common challenge in hydrogenation reactions.

  • Feedstock Purity: Ensure your phenanthrene and solvent are of high purity. Contaminants like sulfur and nitrogen compounds are known catalyst poisons.[4] Purification of the feedstock before the reaction can significantly extend catalyst life.

  • Coke Formation: High operating temperatures and low hydrogen-to-oil ratios can promote the formation of coke on the catalyst surface.[3] Operating at a slightly lower temperature or increasing the hydrogen pressure can help minimize coking.[3]

  • Process Conditions: Extreme temperatures can lead to thermal degradation of the catalyst support or sintering of the active metal particles.[4] Adhere to the recommended operating conditions for your specific catalyst.

  • Catalyst Regeneration: Depending on the type of catalyst and the nature of the deactivation, it may be possible to regenerate the catalyst. Common regeneration procedures involve controlled oxidation to burn off coke deposits, followed by reduction.

Data Presentation

Table 1: Summary of Experimental Conditions for Phenanthrene Hydrogenation

CatalystTemperature (°C)Pressure (MPa)Key ProductsReference
Chrysotile/NiTi4204.0Dihydrophenanthrene, Tetrahydronaphthalene, trans-Decalin[6]
NiMo/Al₂O₃3457.0Dihydrophenanthrene, Tetrahydrophenanthrene, Octahydrophenanthrene[4]
CoMo/Al₂O₃3506.8Dihydrophenanthrene, Tetrahydrophenanthrene, Octahydrophenanthrene[4]
Ru Nanoparticles30 - 802.0 - 4.0Dihydrophenanthrene, Tetrahydrophenanthrene[8]
NiW/Al₂O₃280 - 320Not SpecifiedDihydrophenanthrene, Tetrahydrophenanthrene, Octahydrophenanthrene, Perhydrophenanthrene[9]
Mo-mordenite370 - 4503.5 - 5.5Benzene, Xylene (from hydrocracking)[1]
Ni/NiAlOx280 - 3005.0Perhydrophenanthrene[10]
Fe₃O₄, β-FeOOH42012.0Dihydrophenanthrene, 9-methyl-9H-fluorene[2]
Pt/Hierarchical HY180 - 2504.0Alkyl-Adamantanes[11]

Experimental Protocols

General Protocol for Phenanthrene Hydrogenation in a Batch Reactor

This protocol provides a general framework. Specific parameters should be optimized based on the chosen catalyst and desired products.

  • Catalyst Preparation:

    • If required, pre-treat the catalyst according to the manufacturer's instructions. This may involve calcination followed by reduction in a hydrogen stream at a specific temperature. For example, some nickel-based catalysts are reduced in flowing H₂ at around 520°C.[10]

  • Reactor Setup:

    • Load the desired amount of phenanthrene and solvent (e.g., decalin) into a high-pressure autoclave reactor.

    • Add the pre-treated catalyst to the reactor. A typical catalyst loading is around 1% by weight of the phenanthrene.[6]

    • Seal the reactor and ensure there are no leaks.

  • Reaction Execution:

    • Purge the reactor multiple times with an inert gas (e.g., nitrogen or argon) to remove air, followed by purges with hydrogen.

    • Pressurize the reactor with hydrogen to the desired initial pressure.

    • Begin stirring and heat the reactor to the target reaction temperature. The start of the reaction is often considered the point at which the desired temperature is reached.[6]

    • Maintain the temperature and pressure for the specified reaction duration. Monitor the pressure, as a drop may indicate hydrogen consumption.

    • It may be necessary to periodically add hydrogen to maintain a constant pressure.

  • Product Recovery and Analysis:

    • After the desired reaction time, cool the reactor to room temperature.

    • Carefully vent the excess hydrogen.

    • Open the reactor and recover the liquid product mixture.

    • Separate the catalyst from the liquid product by filtration or centrifugation.

    • Analyze the liquid product using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the products and any remaining phenanthrene.

Visualizations

Troubleshooting_Low_Conversion start Low Phenanthrene Conversion Observed check_temp Is Temperature Optimal? start->check_temp check_pressure Is Hydrogen Pressure Sufficient? check_temp->check_pressure Yes increase_temp Increase Temperature Incrementally check_temp->increase_temp No check_catalyst Is Catalyst Active? check_pressure->check_catalyst Yes increase_pressure Increase Hydrogen Pressure check_pressure->increase_pressure No check_mixing Is Mixing Adequate? check_catalyst->check_mixing Yes regen_catalyst Regenerate or Replace Catalyst check_catalyst->regen_catalyst No increase_mixing Increase Agitation Speed check_mixing->increase_mixing No end Re-run Experiment & Monitor check_mixing->end Yes increase_temp->end increase_pressure->end regen_catalyst->end increase_mixing->end

Caption: Troubleshooting workflow for low phenanthrene conversion.

Phenanthrene_Hydrogenation_Pathway PHE Phenanthrene (PHE) DHP Dihydrophenanthrene (DHP) PHE->DHP +H₂ THP Tetrahydrophenanthrene (THP) DHP->THP +H₂ OHP Octahydrophenanthrene (OHP) THP->OHP +H₂ PHP Perhydrophenanthrene (PHP) OHP->PHP +H₂

Caption: Simplified reaction pathway for phenanthrene hydrogenation.

References

challenges in the scale-up of 1,2,3,4-Tetrahydrophenanthrene synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of 1,2,3,4-Tetrahydrophenanthrene and its derivatives.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis process in a question-and-answer format.

Issue 1: Low or No Product Yield

Q: My reaction is resulting in a very low yield or no desired product. What are the common causes and how can I troubleshoot this?

A: Low yields in phenanthrene (B1679779) synthesis, a common precursor step, are often traced back to issues with the catalyst system, reagents, or reaction conditions.

  • Catalyst Inactivity: The Palladium (Pd) catalyst is highly sensitive. Ensure all reagents and solvents are thoroughly degassed with an inert gas like Argon or Nitrogen to remove oxygen, which deactivates the active Pd(0) species[1]. Consider using more robust pre-catalysts, such as Buchwald's G3 or G4, or NHC-Pd complexes which are often more stable[1].

  • Incorrect Base Selection: The choice of base is critical. While organic bases like Et₃N are common, inorganic bases such as Cs₂CO₃ can be more effective, especially in polar aprotic solvents like DMF[1][2].

  • Poor Substrate Solubility: Precursors to polycyclic aromatic hydrocarbons can have poor solubility[1]. Screen various solvent systems like Toluene/water, THF/water, or 1,4-dioxane (B91453) to improve solubility[1].

  • Inefficient Final Aromatization: Many synthetic routes produce a dihydrophenanthrene intermediate that must be oxidized. The absence of an effective oxidant can make the reaction reversible[1]. A catalytic amount of iodine is commonly used to facilitate this final aromatization step[1].

Issue 2: Formation of Significant Impurities

Q: My final product is contaminated with significant impurities. What are the likely side reactions and how can I minimize them?

A: Impurity generation can increase during scale-up. Minor side reactions at a small scale may become significant in larger batches[3].

  • Incomplete Reaction: Check for the presence of starting materials in your product mixture. This could indicate issues with reaction time, temperature, or catalyst efficiency.

  • Over-reduction/Over-oxidation: In routes involving hydrogenation or oxidation, non-selective reactions can occur. For hydrogenation steps, careful selection of catalysts (e.g., Pt on hierarchical zeolites) and precise control of temperature and pressure are crucial to guide the reaction towards the desired tetrahydrophenanthrene product and avoid unwanted byproducts[4].

  • Dimerization/Polymerization: Precursors can sometimes self-react. Adjusting reactant concentrations, the rate of addition of reagents, and maintaining optimal mixing can help mitigate these side reactions.

Issue 3: Challenges During Scale-Up

Q: The synthesis worked well at the lab scale, but I'm facing problems during scale-up. What should I investigate?

A: Scaling up a synthesis introduces new variables that can dramatically affect the outcome[3][5].

  • Heat Transfer and Thermal Gradients: Exothermic steps can lead to runaway reactions in large reactors that cannot dissipate heat as efficiently as small flasks[3]. Use of double-jacketed glass reactors can provide more precise thermal control[3]. Monitor the internal temperature closely and consider a slower addition of reagents.

  • Mixing Efficiency: Inadequate mixing in large vessels can create "dead zones" with localized concentration spikes, leading to increased impurity formation[3]. What works with a magnetic stir bar may require a more powerful overhead stirrer (e.g., propeller or turbine) at scale to ensure homogeneity[3][6].

  • Gas Evolution: Reactions that produce gas (e.g., CO₂) require proper venting in a larger reactor to avoid pressure build-up that can affect stirring and reaction kinetics[3].

  • Impurity Amplification: As mentioned, minor impurities at the milligram scale can become major contaminants at the kilogram scale, complicating purification[3]. It is crucial to re-optimize the reaction at the larger scale.

Below is a logical workflow for troubleshooting common scale-up challenges.

G start Scale-Up Issue Identified q1 Low Yield? start->q1 q2 High Impurity Profile? start->q2 q3 Runaway Reaction? start->q3 sub1 Check Mass Transfer (Mixing Efficiency) q1->sub1 sub2 Review Reaction Kinetics (Temp, Concentration) q1->sub2 q2->sub2 sub4 Re-evaluate Purification Strategy q2->sub4 sub3 Analyze Heat Transfer (Exotherm Control) q3->sub3 sol1 Upgrade Stirrer Type (e.g., Turbine) sub1->sol1 sol2 Optimize Reagent Addition Rate sub2->sol2 sol3 Use Jacketed Reactor for Temp Control sub3->sol3 sol4 Develop New Crystallization/Chromatography sub4->sol4

A flowchart for troubleshooting common scale-up issues.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to the phenanthrene core structure?

A1: Several methods exist. Palladium-catalyzed cross-coupling reactions (like Suzuki-Miyaura and Heck) and Mallory photocyclization are common modern strategies[1]. A one-pot domino reaction using a palladium/norbornadiene catalyst system has also been shown to be highly efficient for synthesizing phenanthrene derivatives from components like 2-iodotoluene (B57078) and ortho-bromobenzoyl chloride[1][2].

Q2: How critical is the choice of catalyst and ligands for the synthesis?

A2: The choice is paramount for success, particularly in cross-coupling reactions[1]. Different palladium sources (e.g., Pd(OAc)₂, Pd(PPh₃)₄) can have a significant impact on yield[2]. For sterically hindered substrates, bulky phosphine (B1218219) ligands like those of the Buchwald-type are often superior[1]. It is essential to screen different catalyst-ligand combinations for a specific set of reactants.

Q3: What solvents are recommended for this synthesis?

A3: Solvent choice affects both reaction efficiency and substrate solubility[1]. For cross-coupling reactions, polar aprotic solvents like DMF are often used[1][2]. For other cyclization methods, non-polar solvents like cyclohexane (B81311) have been traditionally employed[1]. The selection of a solvent can dramatically affect the reaction outcome, so a replacement may require re-optimization of other parameters[7].

Q4: What are the key steps in a typical experimental workflow for synthesis and scale-up?

A4: A typical workflow involves route scouting, small-scale optimization, pilot batch scale-up, and final purification, with analytical checks at each stage.

G cluster_0 Phase 1: Development cluster_1 Phase 2: Scale-Up cluster_2 Phase 3: Production a Route Scouting & Feasibility b Small-Scale Optimization (mg-g) a->b c Process Safety Assessment b->c d Pilot Batch Synthesis (g-kg) c->d Tech Transfer e Impurity Profile Analysis d->e f Purification Optimization e->f g Large-Scale Production (kg+) f->g Process Lock h Quality Control & Release g->h

General workflow for synthesis and scale-up.

Data and Protocols

Table 1: Comparison of Palladium Catalysts for a Three-Component Phenanthrene Synthesis

This table summarizes the results from an optimization study for a specific phenanthrene derivative synthesis.

EntryPalladium Source (5 mol%)Ligand (12.5 mol%)Base (2.25 equiv)SolventYield (%)
1Pd(OAc)₂PPh₃Cs₂CO₃DMF98
2PdCl₂PPh₃Cs₂CO₃DMF85
3Pd(PPh₃)₄PPh₃Cs₂CO₃DMF92
4Pd₂(dba)₃PPh₃Cs₂CO₃DMF89
Data adapted from a study on a palladium/norbornadiene-catalyzed domino reaction[2]. Reaction conditions: 2-iodotoluene (1.0 equiv), ortho-bromobenzoyl chloride (1.2 equiv), norbornadiene (2.0 equiv), 105 °C, 10 h.
Key Experimental Protocols

Protocol 1: Palladium-Catalyzed Domino Synthesis of a Phenanthrene Derivative

This protocol is based on a highly efficient one-pot reaction.

  • Preparation: To a dried Schlenk tube, add Pd(OAc)₂ (5 mol %), PPh₃ (12.5 mol %), and Cs₂CO₃ (2.25 equiv).

  • Degassing: Evacuate the tube and backfill with dry Nitrogen or Argon. Repeat this cycle three times.

  • Reagent Addition: Add anhydrous DMF as the solvent, followed by 2-iodotoluene (1.0 equiv), ortho-bromobenzoyl chloride (1.2 equiv), and norbornadiene (2.0 equiv) via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath at 105 °C and stir for the specified time (e.g., 10-30 hours)[2].

  • Workup: After cooling to room temperature, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify the residue by column chromatography. (This is a generalized protocol adapted from Beilstein Journals[2]. Researchers should consult the original literature for specific substrate amounts and safety procedures.)

Protocol 2: Purification of Phenanthrene by Azeotropic Distillation

This protocol is useful for removing impurities like anthracene (B1667546) from commercial phenanthrene, a common starting material.

  • Adduct Formation: Heat a mixture of commercial phenanthrene, maleic anhydride, and xylene under reflux for approximately 20 hours[8].

  • Extraction: Cool the solution and filter to remove any insoluble adduct. Extract the filtrate with dilute sodium hydroxide (B78521) to remove excess maleic anhydride[8].

  • Washing: Wash the organic phase with water and brine, then dry it over anhydrous magnesium sulfate[8].

  • Distillation: Remove the xylene by distillation. The crude phenanthrene residue is then subjected to azeotropic distillation with diethylene glycol under reduced pressure to yield the purified product[8]. (This protocol is adapted from Organic Syntheses Procedure[8].)

References

Technical Support Center: Purification of 1,2,3,4-Tetrahydrophenanthrene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 1,2,3,4-Tetrahydrophenanthrene from complex mixtures.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound using common laboratory techniques.

Column Chromatography

Question: Why is my this compound not separating from impurities on the silica (B1680970) gel column?

Answer: Poor separation in column chromatography can be attributed to several factors:

  • Inappropriate Solvent System: The polarity of the eluent may not be optimal. If your compound and impurities are eluting together, their Rf values are too similar in the chosen solvent system.

    • Solution: Perform a thorough thin-layer chromatography (TLC) analysis with various solvent systems to identify an eluent that provides good separation between this compound and the contaminants. Aim for a solvent system where the target compound has an Rf value between 0.2 and 0.4.[1]

  • Column Overloading: Applying too much sample to the column can lead to broad, overlapping bands.

    • Solution: Reduce the amount of crude sample loaded onto the column. For challenging separations, a lower sample-to-adsorbent ratio is recommended.

  • Improper Column Packing: Channels or cracks in the silica gel bed can cause the sample to travel unevenly down the column, resulting in poor separation.

    • Solution: Ensure the silica gel is packed uniformly without any air bubbles. A wet slurry packing method is generally preferred.

  • Compound Decomposition: this compound may be degrading on the acidic silica gel.[1]

    • Solution: Test the stability of your compound on a silica TLC plate.[1] If decomposition is observed, consider using a deactivated silica gel (e.g., by adding a small percentage of triethylamine (B128534) to the eluent) or an alternative stationary phase like alumina.[1]

Question: My this compound is eluting too quickly (high Rf) or not at all (low Rf). What should I do?

Answer: Elution behavior is directly related to the polarity of the mobile phase.

  • Eluting Too Quickly (High Rf): The solvent system is too polar.

    • Solution: Decrease the polarity of the eluent by reducing the proportion of the more polar solvent.

  • Eluting Too Slowly or Not Eluting (Low Rf): The solvent system is not polar enough.

    • Solution: Increase the polarity of the eluent by increasing the proportion of the more polar solvent.[1]

Troubleshooting Decision Tree for Column Chromatography

G start Problem with Column Chromatography q1 Poor Separation? start->q1 q2 Incorrect Elution? start->q2 a1_1 Check TLC for Optimal Solvent System q1->a1_1 Yes a1_2 Reduce Sample Load q1->a1_2 Yes a1_3 Repack Column q1->a1_3 Yes a1_4 Test for Compound Stability on Silica q1->a1_4 Yes q2_1 Eluting Too Fast? q2->q2_1 Yes q2_2 Eluting Too Slow? q2->q2_2 Yes a2_1 Decrease Solvent Polarity q2_1->a2_1 a2_2 Increase Solvent Polarity q2_2->a2_2

Caption: A decision tree for troubleshooting common column chromatography issues.

Crystallization

Question: My this compound is not crystallizing from the solution.

Answer: Failure to crystallize can be due to several reasons:

  • Solution is Not Supersaturated: The concentration of the compound is too low.

    • Solution: Slowly evaporate the solvent to increase the concentration.[2] This can be done by leaving the container partially open in a fume hood or by using a gentle stream of nitrogen.

  • Inappropriate Solvent: The chosen solvent may be too good at dissolving the compound, preventing it from precipitating.

    • Solution: Try a different solvent or a mixture of solvents. A good crystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

  • Presence of Impurities: Impurities can inhibit crystal lattice formation.

    • Solution: Further purify the sample using another technique, such as column chromatography, before attempting crystallization. A purity of at least 80-90% is recommended for successful crystallization.[2]

  • No Nucleation Sites: Crystals need a point to start growing.

    • Solution: Try scratching the inside of the flask with a glass rod to create microscopic scratches that can serve as nucleation sites. Alternatively, add a seed crystal of this compound to the solution.[2]

Question: The crystals that formed are very small or are an oil. What can I do?

Answer: The rate of cooling and solvent choice can influence crystal quality.

  • Rapid Cooling: Cooling the solution too quickly can lead to the formation of small crystals or an oil.

    • Solution: Allow the solution to cool slowly to room temperature, and then place it in a refrigerator or freezer. Slower cooling encourages the growth of larger, more well-defined crystals.[2]

  • Solvent Issues:

    • Solution: Experiment with different solvents or solvent pairs. A technique called solvent diffusion, where a poor solvent is slowly introduced into a solution of the compound in a good solvent, can promote the growth of high-quality crystals.

Troubleshooting Decision Tree for Crystallization

G start Crystallization Problem q1 No Crystals Forming? start->q1 q2 Poor Crystal Quality? start->q2 a1_1 Increase Concentration (Evaporate Solvent) q1->a1_1 Yes a1_2 Change Solvent q1->a1_2 Yes a1_3 Induce Nucleation (Scratch/Seed) q1->a1_3 Yes a1_4 Further Purify Sample q1->a1_4 Yes a2_1 Slow Down Cooling Rate q2->a2_1 Yes a2_2 Try Solvent Diffusion q2->a2_2 Yes

Caption: A decision tree for troubleshooting common crystallization problems.

Extraction

Question: Why am I getting a low yield after liquid-liquid extraction?

Answer: Low yields in extraction can result from several issues:

  • Incorrect pH: For acidic or basic impurities, the pH of the aqueous layer must be adjusted to ensure they are ionized and soluble in the aqueous phase, while the neutral this compound remains in the organic phase.

    • Solution: Check the pH of the aqueous layer and adjust it accordingly. For example, to remove basic impurities, wash with a dilute acid (e.g., 1M HCl). To remove acidic impurities, wash with a dilute base (e.g., 1M NaOH).

  • Insufficient Mixing: Inadequate mixing of the two phases leads to incomplete extraction.

    • Solution: Shake the separatory funnel vigorously, ensuring to vent it frequently to release any pressure buildup.

  • Emulsion Formation: A stable emulsion at the interface of the two layers can trap your compound and make separation difficult.

    • Solution: To break an emulsion, try adding a small amount of brine (saturated NaCl solution), which can increase the polarity of the aqueous phase. Gentle swirling or allowing the mixture to stand for an extended period can also help.

Frequently Asked Questions (FAQs)

Q1: What are the typical sources of this compound in complex mixtures?

A1: this compound is a polycyclic aromatic hydrocarbon (PAH) and can be found in complex mixtures derived from fossil fuels. A common source is coal tar, which contains a wide variety of aromatic compounds.[3][4]

Q2: What is a general workflow for the purification of this compound from a source like coal tar?

A2: A general workflow would involve an initial separation based on physical properties, followed by chromatographic purification.

General Purification Workflow

G start Crude Mixture (e.g., Coal Tar Fraction) step1 Liquid-Liquid Extraction (to remove acidic/basic impurities) start->step1 step2 Fractional Distillation (to isolate fraction based on boiling point) step1->step2 step3 Column Chromatography (e.g., Silica Gel) step2->step3 step4 Crystallization step3->step4 end Pure this compound step4->end

Caption: A general experimental workflow for the purification of this compound.

Q3: What analytical techniques can be used to assess the purity of this compound?

A3: Several techniques can be used to determine the purity of the final product:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating volatile compounds and identifying them based on their mass spectra.[5][6]

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate this compound from non-volatile impurities and quantify its purity based on peak area.[5][7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the isolated compound and detect the presence of impurities.

  • Melting Point Analysis: A sharp melting point close to the literature value indicates high purity.

Experimental Protocols

Protocol 1: Purification of this compound by Column Chromatography

This protocol is a general guideline and may need to be optimized based on the specific mixture.

  • Preparation of the Column:

    • Select an appropriate size glass column.

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Carefully pour the slurry into the column, allowing the silica to settle into a uniform bed. Avoid trapping air bubbles.

    • Add a layer of sand on top of the silica gel to protect the surface.

  • Sample Loading:

    • Dissolve the crude this compound mixture in a minimal amount of a suitable solvent.

    • Alternatively, adsorb the crude mixture onto a small amount of silica gel by dissolving it in a volatile solvent and then evaporating the solvent.

    • Carefully apply the sample to the top of the column.

  • Elution:

    • Begin eluting with the least polar solvent system determined from prior TLC analysis.

    • Gradually increase the polarity of the eluent to move the compounds down the column (gradient elution).

    • Collect fractions in separate test tubes.

  • Analysis:

    • Analyze the collected fractions by TLC to identify those containing the pure this compound.

    • Combine the pure fractions and evaporate the solvent to obtain the purified product.

Protocol 2: Purification of Phenanthrene (B1679779) by Azeotropic Distillation and Crystallization (Adapted for Tetrahydrophenanthrene)

This protocol for purifying phenanthrene can be adapted for this compound, which has similar properties.[8]

  • Initial Purification:

    • A mixture of crude phenanthrene (300 g), maleic anhydride (B1165640) (90 g), and xylene (600 ml) is refluxed for 20 hours. This step is to remove anthracene (B1667546) as an adduct.

    • The solution is cooled, filtered, and then washed with dilute sodium hydroxide, water, and brine.

    • The xylene is removed by distillation to yield crude phenanthrene.[8]

  • Azeotropic Distillation:

    • The crude product is distilled azeotropically with diethylene glycol.[8]

    • A forerun containing impurities is collected first, followed by the main fraction containing the desired compound.[8]

    • The main fraction is precipitated by adding water, and the solid is collected by filtration.[8]

  • Final Crystallization:

    • The product from distillation is dissolved in hot 95% ethanol.

    • The solution is filtered while hot and then allowed to cool, leading to the crystallization of pure phenanthrene.[8]

Quantitative Data

The following tables provide illustrative data that may be relevant during the purification process.

Table 1: Example Solvent Systems for Chromatography of PAHs

Stationary PhaseMobile Phase (v/v)Application
Silica GelHexane / Dichloromethane (gradient)Separation of non-polar PAHs
Silica GelHexane / Ethyl Acetate (95:5)General purpose for moderate polarity
C18 Reverse PhaseAcetonitrile / Water (gradient)HPLC analysis of PAH mixtures[9]

Table 2: Physical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₄H₁₄[6]
Molecular Weight182.26 g/mol [6]
CAS Number1013-08-7[6]

Disclaimer: This guide provides general information and protocols. All experimental work should be conducted in a controlled laboratory setting with appropriate safety precautions.

References

Technical Support Center: Selective Hydrogenation of Phenanthrene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the catalytic hydrogenation of phenanthrene (B1679779), with a focus on preventing over-reduction and controlling selectivity towards partially hydrogenated products.

Troubleshooting Guide

Over-reduction to the fully saturated perhydrophenanthrene is a common issue when targeting partially hydrogenated products like 9,10-dihydrophenanthrene (B48381) or various tetrahydrophenanthrene and octahydrophenanthrene isomers. The following guide outlines potential problems, their causes, and recommended solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low Selectivity to Desired Partially Hydrogenated Product (e.g., 9,10-Dihydrophenanthrene) 1. High Catalyst Activity: The catalyst is too active, promoting further hydrogenation. 2. High Hydrogen Pressure: Excess hydrogen availability drives the reaction to completion. 3. High Reaction Temperature: Elevated temperatures can favor the formation of the thermodynamically stable perhydrophenanthrene.[1][2] 4. Prolonged Reaction Time: Leaving the reaction for too long will lead to the hydrogenation of the desired intermediates.1. Catalyst Selection/Modification:     a. Use a less active catalyst (e.g., modify a noble metal catalyst with a second metal or use a non-noble metal catalyst).     b. Increase catalyst particle size to introduce diffusion limitations that favor partial hydrogenation. 2. Optimize Reaction Conditions:     a. Decrease hydrogen pressure.[1][2]     b. Lower the reaction temperature.[1][2]     c. Perform a time-course study to identify the optimal reaction time for maximizing the yield of the desired product.
Poor Phenanthrene Conversion 1. Low Catalyst Activity: The chosen catalyst may not be active enough under the selected conditions. 2. Catalyst Poisoning: Impurities in the substrate, solvent, or hydrogen gas (e.g., sulfur or nitrogen compounds) can deactivate the catalyst.[1][3] 3. Insufficient Hydrogen Pressure or Temperature: The reaction conditions may not be sufficient to overcome the activation energy barrier.[1][2] 4. Poor Mass Transfer: Inefficient stirring or gas-liquid mixing can limit the reaction rate.1. Catalyst and Reaction Optimization:     a. Switch to a more active catalyst (e.g., noble metal catalysts like Pt, Pd, or Rh).     b. Ensure the purity of all reactants and the reaction setup. Consider using a guard bed to remove impurities.     c. Gradually increase the hydrogen pressure and/or temperature.[1][2]     d. Improve agitation and ensure efficient gas dispersion.
Catalyst Deactivation over Time 1. Coking: Deposition of carbonaceous materials on the catalyst surface can block active sites.[1] 2. Sintering: At high temperatures, metal nanoparticles on the catalyst support can agglomerate, reducing the active surface area.[1] 3. Leaching: The active metal may leach from the support into the reaction medium.1. Reaction and Catalyst Maintenance:     a. Operate at the lowest effective temperature to minimize coking and sintering.[1]     b. Consider using a catalyst support with stronger metal-support interactions to prevent sintering and leaching.     c. Regenerate the catalyst through calcination or other appropriate procedures.
Inconsistent Product Distribution 1. Reaction Not at Steady State: For continuous flow reactions, the system may not have reached equilibrium. 2. Variability in Catalyst Batch: Different batches of catalyst may have slight variations in properties. 3. Fluctuations in Reaction Conditions: Inconsistent control of temperature, pressure, or flow rates.1. Ensure Experimental Consistency:     a. Allow sufficient time for the reaction to reach a steady state.     b. Characterize each new batch of catalyst to ensure consistent properties.     c. Calibrate and maintain all process control equipment.

Frequently Asked Questions (FAQs)

Q1: What is the typical reaction pathway for phenanthrene hydrogenation, and how can I target specific intermediates?

The hydrogenation of phenanthrene is a consecutive reaction that proceeds through several intermediates.[4] The initial products are typically dihydrophenanthrenes, followed by tetrahydrophenanthrenes, octahydrophenanthrenes, and finally the fully saturated perhydrophenanthrene.[2][5] The specific pathway and the stability of intermediates can be influenced by the catalyst and reaction conditions. To target a specific intermediate, such as 9,10-dihydrophenanthrene, it is crucial to use a catalyst with moderate activity and carefully control the reaction time, temperature, and hydrogen pressure to stop the reaction before further hydrogenation occurs.

Q2: How does the choice of catalyst affect the selectivity of phenanthrene hydrogenation?

The choice of catalyst is a critical factor in controlling selectivity.

  • Noble Metal Catalysts (e.g., Pt, Pd, Rh, Ru): These are generally highly active and can lead to over-reduction if not carefully controlled.[6] Bimetallic noble metal catalysts can sometimes offer improved selectivity.[4]

  • Non-Noble Metal Catalysts (e.g., Ni, Co, Mo): These are often used in hydrotreating processes and can be tuned for partial hydrogenation.[1][4][7] For example, Ni-based catalysts have been shown to be effective for phenanthrene hydrogenation.[4]

  • Catalyst Support: The support can influence the dispersion and electronic properties of the metal, thereby affecting its activity and selectivity.[4][8] Acidic supports can also promote isomerization reactions.[8]

Q3: What is the role of catalyst pre-treatment in preventing over-reduction?

Catalyst pre-treatment, such as reduction, is often necessary to activate the catalyst. The conditions of this pre-treatment can impact the catalyst's properties. For instance, pre-reduction of catalysts has been shown to increase the yield of both partially and fully hydrogenated products.[8][9] To prevent over-reduction, it may be beneficial to use milder reduction conditions or to perform the reduction in-situ.

Q4: How do reaction temperature and pressure influence the product distribution?

Temperature and hydrogen pressure have a significant impact on phenanthrene hydrogenation.

  • Temperature: Higher temperatures generally increase the reaction rate but can also lead to over-reduction and potentially side reactions like cracking.[1][2] Thermodynamic equilibrium also shifts at different temperatures, which can affect the product distribution.[1]

  • Pressure: Higher hydrogen pressure increases the rate of hydrogenation and favors the formation of more saturated products.[1][2] To achieve partial hydrogenation, it is often necessary to operate at lower pressures.

Q5: Can the choice of solvent affect the selectivity of the reaction?

Yes, the solvent can influence the solubility of phenanthrene and the hydrogenated products, as well as their interaction with the catalyst surface. The use of a co-solvent like decalin has been reported to have a positive impact on the conversion of phenanthrene and the selectivity towards perhydrophenanthrene.[2] The choice of solvent can also affect mass transfer rates in the reactor.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on phenanthrene hydrogenation to illustrate the impact of different catalysts and reaction conditions on conversion and product selectivity.

Table 1: Comparison of Different Catalysts for Phenanthrene Hydrogenation

CatalystTemperature (°C)Pressure (MPa)Phenanthrene Conversion (%)Major Product(s)Reference
Ni/NiAlOx-6503005~99Perhydrophenanthrene (~97% selectivity)[4]
Chrysotile/NiTi (pre-reduced)420434.62Tetrahydronaphthalene, Dihydrophenanthrene[8]
Coal Shale (pre-reduced)420429.54Tetrahydronaphthalene, Dihydrophenanthrene[8]
NiMo/Al2O33506.8HighOctahydrophenanthrene[7]
CoMo/Al2O33506.8ModeratePartially hydrogenated phenanthrene[7]

Table 2: Effect of Reaction Conditions on Phenanthrene Hydrogenation over NiW/Al2O3

Temperature (°C)Pressure (MPa)H2/Liquor Volume RatioPhenanthrene Conversion (%)Perhydrophenanthrene Selectivity (%)
2808500~40~10
3208500~80~30
3608500>95~60
3204500~60~20
32012500~90~40
3208300~80~30
3208700~80~30
Data in this table is illustrative and based on trends described in reference[2].

Experimental Protocols

Key Experiment: Selective Hydrogenation of Phenanthrene in a Batch Reactor

This protocol provides a general procedure for the selective hydrogenation of phenanthrene. Researchers should optimize the parameters based on their specific goals and available equipment.

Materials:

  • Phenanthrene

  • Catalyst (e.g., 5% Pd/C, Ni/Al2O3)

  • Solvent (e.g., decalin, ethanol)

  • High-pressure batch reactor with magnetic stirring and temperature control

  • Hydrogen gas (high purity)

  • Inert gas (e.g., Nitrogen or Argon)

  • Analytical equipment (e.g., Gas Chromatography-Mass Spectrometry, GC-MS)

Procedure:

  • Reactor Preparation:

    • Ensure the reactor is clean and dry.

    • Add the desired amount of catalyst to the reactor vessel.

    • Add a stir bar.

  • Catalyst Activation (if required):

    • Seal the reactor.

    • Purge the reactor with an inert gas (e.g., nitrogen) three times to remove air.

    • If the catalyst requires pre-reduction, introduce hydrogen gas to the desired pressure and heat the reactor to the specified reduction temperature for the required duration, with stirring.

    • Cool the reactor to room temperature and vent the hydrogen carefully.

  • Reaction Setup:

    • Under an inert atmosphere, add the phenanthrene and solvent to the reactor.

    • Seal the reactor and purge again with inert gas three times.

  • Hydrogenation Reaction:

    • Pressurize the reactor with hydrogen to the desired initial pressure.

    • Begin stirring and heat the reactor to the target reaction temperature.

    • Monitor the pressure drop over time, which indicates hydrogen consumption.

    • Maintain the pressure by adding more hydrogen if necessary for constant pressure experiments.

    • Run the reaction for the predetermined time.

  • Reaction Quench and Product Analysis:

    • Cool the reactor to room temperature.

    • Carefully vent the excess hydrogen.

    • Purge the reactor with an inert gas.

    • Open the reactor and filter the catalyst from the reaction mixture.

    • Analyze the liquid product mixture using GC-MS to determine the conversion of phenanthrene and the selectivity to different hydrogenated products.

Visualizations

Phenanthrene_Hydrogenation_Pathway Phenanthrene Phenanthrene DHP 9,10-Dihydrophenanthrene Phenanthrene->DHP +H2 THP Tetrahydrophenanthrene DHP->THP +H2 OHP Octahydrophenanthrene THP->OHP +2H2 PHP Perhydrophenanthrene OHP->PHP +H2 Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Reactor_Prep Reactor Preparation Catalyst_Activation Catalyst Activation (Optional) Reactor_Prep->Catalyst_Activation Reactant_Loading Reactant Loading Catalyst_Activation->Reactant_Loading Pressurization Pressurize with H2 Reactant_Loading->Pressurization Heating_Stirring Heat and Stir Pressurization->Heating_Stirring Reaction_Monitoring Monitor Reaction Heating_Stirring->Reaction_Monitoring Quench Cool and Vent Reaction_Monitoring->Quench Filtration Catalyst Filtration Quench->Filtration Analysis Product Analysis (GC-MS) Filtration->Analysis

References

minimizing impurities in the Haworth synthesis of phenanthrene derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in minimizing impurities during the Haworth synthesis of phenanthrene (B1679779) derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of impurities in the Haworth synthesis of phenanthrene?

A1: The main sources of impurities arise from the initial Friedel-Crafts acylation step, which can produce regioisomers.[1][2] Incomplete reactions during the reduction and cyclization stages, as well as side reactions during aromatization, can also contribute to the impurity profile.

Q2: How can I control the regioselectivity of the initial Friedel-Crafts acylation of naphthalene (B1677914) with succinic anhydride (B1165640)?

A2: The regioselectivity is primarily controlled by the reaction temperature. Acylation at lower temperatures (around 0-5°C then room temperature) tends to favor substitution at the 1-position (alpha), while higher temperatures (above 60°C) favor substitution at the 2-position (beta).[2] The choice of solvent can also play a role; nitrobenzene (B124822) is commonly used.[1]

Q3: I am observing a low yield in the intramolecular cyclization step. What are the possible causes?

A3: A low yield in this step can be due to several factors. The preceding reduction of the keto-acid must be complete, as the keto group deactivates the ring towards electrophilic attack, hindering cyclization.[1] Insufficiently anhydrous conditions or a weak Lewis acid catalyst can also lead to poor yields.

Q4: What are the common methods for purifying the final phenanthrene derivative?

A4: Purification of the crude product is typically achieved through distillation or chromatography.[3] Recrystallization is also a common and effective technique for purifying solid phenanthrene derivatives.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Mixture of 1- and 2-substituted naphthalene derivatives after Friedel-Crafts acylation. Reaction temperature was not adequately controlled.For 1-substitution, maintain the temperature between 0-5°C initially and then at room temperature. For 2-substitution, ensure the reaction temperature is consistently above 60°C.[2] Consider fractional crystallization to separate the isomers.[1]
Low yield of 4-(naphthalen-1-yl)butanoic acid after Clemmensen reduction. Incomplete reduction of the keto group.Ensure the zinc is properly amalgamated and that a sufficient excess of concentrated HCl is used. Increase the reflux time if necessary.[3]
Formation of polymeric byproducts during Friedel-Crafts acylation. High concentration of reactants or catalyst.Use a more dilute solution of the reactants. Add the Lewis acid catalyst portion-wise to control the reaction rate.
Incomplete aromatization in the final step. Inefficient dehydrogenation catalyst or insufficient heating.Ensure the palladium on carbon catalyst is fresh and active. The reaction is typically carried out at reflux in a high-boiling solvent like p-cymene (B1678584) to ensure a sufficiently high temperature.[3]

Experimental Protocols

Step 1: Friedel-Crafts Acylation of Naphthalene with Succinic Anhydride
  • Objective: To synthesize 4-(1-naphthyl)-4-oxobutanoic acid.

  • Materials: Naphthalene, succinic anhydride, anhydrous aluminum chloride (AlCl₃), nitrobenzene.

  • Procedure:

    • In a round-bottom flask equipped with a stirrer and a dropping funnel, suspend naphthalene and anhydrous AlCl₃ in nitrobenzene.

    • Cool the mixture to 0-5°C in an ice bath.

    • Slowly add a solution of succinic anhydride in nitrobenzene to the cooled mixture with continuous stirring.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 24 hours.[3]

    • Carefully pour the reaction mixture onto crushed ice and acidify with concentrated HCl.

    • Extract the product with a suitable organic solvent.

    • Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

Step 2: Clemmensen Reduction of 4-(1-Naphthyl)-4-oxobutanoic acid
  • Objective: To synthesize 4-(1-naphthyl)butanoic acid.

  • Materials: 4-(1-Naphthyl)-4-oxobutanoic acid, amalgamated zinc (Zn(Hg)), concentrated hydrochloric acid (HCl), toluene.

  • Procedure:

    • Prepare amalgamated zinc by stirring zinc dust with a solution of mercuric chloride.

    • In a round-bottom flask fitted with a reflux condenser, add the 4-(1-naphthyl)-4-oxobutanoic acid, amalgamated zinc, toluene, and water.

    • Add concentrated HCl portion-wise through the condenser.

    • Reflux the mixture for 8 hours.[3]

    • After cooling, separate the organic layer.

    • Extract the aqueous layer with toluene.

    • Combine the organic extracts, wash with water, dry over anhydrous sodium sulfate, and remove the solvent to yield the crude product.

Step 3: Intramolecular Cyclization
  • Objective: To synthesize 1-keto-1,2,3,4-tetrahydrophenanthrene.

  • Materials: 4-(1-Naphthyl)butanoic acid, anhydrous tin(IV) chloride (SnCl₄), dichloromethane (B109758).

  • Procedure:

    • Dissolve 4-(1-naphthyl)butanoic acid in anhydrous dichloromethane and cool to 0°C.

    • Slowly add anhydrous SnCl₄ to the solution with stirring.

    • Allow the reaction to proceed at room temperature until completion (monitored by TLC).

    • Quench the reaction by carefully adding ice-water.

    • Separate the organic layer, wash with dilute HCl and then water, dry, and evaporate the solvent.

Step 4: Aromatization
  • Objective: To synthesize phenanthrene.

  • Materials: 1,2,3,4-tetrahydrophenanthrene, 10% Palladium on carbon (Pd/C), p-cymene.

  • Procedure:

    • In a round-bottom flask, dissolve this compound in p-cymene.

    • Add 10% Pd/C to the solution.

    • Heat the mixture at reflux for several hours.[3]

    • Cool the reaction mixture and filter to remove the catalyst.

    • Remove the solvent under reduced pressure to obtain the crude phenanthrene derivative.

Visualizations

Haworth_Synthesis_Workflow cluster_start Starting Materials cluster_steps Reaction Steps cluster_products Intermediates & Final Product Naphthalene Naphthalene Acylation Friedel-Crafts Acylation (AlCl₃, Nitrobenzene) Naphthalene->Acylation Step 1 SuccinicAnhydride Succinic Anhydride SuccinicAnhydride->Acylation Step 1 KetoAcid 4-Aroyl-butanoic acid Acylation->KetoAcid Reduction1 Clemmensen Reduction (Zn(Hg), HCl) ArylButanoicAcid 4-Aryl-butanoic acid Reduction1->ArylButanoicAcid Cyclization Intramolecular Cyclization (SnCl₄) Tetralone Tetralone Derivative Cyclization->Tetralone Reduction2 Clemmensen Reduction (Zn(Hg), HCl) Tetrahydrophenanthrene Tetrahydrophenanthrene Reduction2->Tetrahydrophenanthrene Aromatization Aromatization (Pd/C, Heat) Phenanthrene Phenanthrene Derivative Aromatization->Phenanthrene KetoAcid->Reduction1 Step 2 ArylButanoicAcid->Cyclization Step 3 Tetralone->Reduction2 Step 4 Tetrahydrophenanthrene->Aromatization Step 5 Troubleshooting_Impurity_Formation Start Impurity Detected Step Identify Synthesis Step Start->Step Acylation Friedel-Crafts Acylation? Step->Acylation Cyclization Cyclization? Step->Cyclization Reduction Reduction? Step->Reduction Regioisomers Regioisomers Present Acylation->Regioisomers Yes LowYield Low Cyclization Yield Cyclization->LowYield Yes IncompleteReduction Incomplete Reduction Reduction->IncompleteReduction Yes ControlTemp Control Temperature Regioisomers->ControlTemp CheckReduction Ensure Complete Prior Reduction LowYield->CheckReduction IncreaseTime Increase Reaction Time/ Reagent Excess IncompleteReduction->IncreaseTime Regioisomer_Formation cluster_conditions Reaction Conditions cluster_products Products Naphthalene Naphthalene + Succinic Anhydride LowTemp Low Temperature (e.g., 0-25°C) Naphthalene->LowTemp HighTemp High Temperature (e.g., >60°C) Naphthalene->HighTemp AlphaProduct Alpha-substituted (Kinetic Product) LowTemp->AlphaProduct Favored Pathway BetaProduct Beta-substituted (Thermodynamic Product) HighTemp->BetaProduct Favored Pathway

References

Technical Support Center: HPLC Analysis of 1,2,3,4-Tetrahydrophenanthrene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the HPLC analysis of 1,2,3,4-Tetrahydrophenanthrene. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common chromatographic challenges, with a specific focus on resolving peak tailing.

Frequently Asked Questions (FAQs)

Q1: What are the typical reversed-phase HPLC conditions for analyzing this compound?

A1: this compound is a non-polar, hydrophobic polycyclic aromatic hydrocarbon (PAH). Therefore, a standard reversed-phase HPLC method is the most suitable approach for its analysis. While a specific validated method for this exact compound is not universally established, a typical starting point based on the analysis of similar PAHs would be:

ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile (ACN) and Water
Gradient 70% ACN, 30% Water (Isocratic)
Flow Rate 1.0 mL/min
Temperature 25°C
Injection Volume 10 µL
Detection UV at 254 nm

This method offers a good starting point for achieving a satisfactory separation of this compound.[1]

Q2: My peak for this compound is tailing. What are the most probable causes for a neutral, non-polar compound like this?

A2: For neutral and hydrophobic compounds like this compound, peak tailing is less likely to be caused by chemical interactions with the stationary phase (such as silanol (B1196071) interactions, which primarily affect basic compounds) and more likely due to physical or system-related issues. The most common culprits include:

  • Column Issues : Degradation of the column, formation of a void at the column inlet, or a blocked frit can all lead to distorted peak shapes.[2][3]

  • Extra-Column Volume : Excessive tubing length or diameter between the injector, column, and detector can cause band broadening and peak tailing.

  • Sample Solvent Mismatch : Dissolving the sample in a solvent that is significantly stronger (i.e., has a higher elution strength) than the mobile phase is a frequent cause of peak distortion.[4]

  • Column Overload : Injecting a sample that is too concentrated can saturate the stationary phase, leading to asymmetrical peaks.[3]

Troubleshooting Guide: Resolving Peak Tailing

This section provides a systematic approach to diagnosing and resolving peak tailing for this compound.

Step 1: Initial Diagnosis and System Check

Q3: How do I start troubleshooting my peak tailing problem?

A3: Begin with a logical, step-by-step process to isolate the problem. A good starting point is to determine if the issue is with a single peak or all peaks in the chromatogram. If all peaks are tailing, the problem is likely systemic (related to the HPLC system or mobile phase). If only the this compound peak is tailing, it may be a compound-specific issue, though this is less common for neutral analytes.

A troubleshooting workflow can help guide your investigation.

TroubleshootingWorkflow Troubleshooting Workflow for Peak Tailing start Peak Tailing Observed Asymmetry Factor > 1.2 check_all_peaks Are all peaks tailing? start->check_all_peaks system_issue Systemic Issue Likely check_all_peaks->system_issue Yes compound_specific Compound-Specific Issue or Method Problem check_all_peaks->compound_specific No check_connections Check for loose fittings and extra-column volume system_issue->check_connections check_column Inspect Column (voids, contamination) check_connections->check_column flush_column Flush or Replace Column check_column->flush_column end_good Peak Shape Improved flush_column->end_good check_solvent Check Sample Solvent vs. Mobile Phase Strength compound_specific->check_solvent adjust_solvent Re-dissolve sample in Mobile Phase or weaker solvent check_solvent->adjust_solvent Solvent Stronger check_overload Check for Mass Overload check_solvent->check_overload Solvent OK adjust_solvent->end_good dilute_sample Dilute Sample check_overload->dilute_sample Overload Suspected end_bad Problem Persists Consult further check_overload->end_bad No Overload dilute_sample->end_good

Caption: A logical workflow for troubleshooting peak tailing.

Step 2: Mobile Phase and Sample Solvent Considerations

Q4: Can the mobile phase composition affect peak shape for a non-polar compound?

A4: Yes, while pH is less critical for neutral compounds, the organic-to-aqueous ratio in the mobile phase can influence peak shape. An insufficient organic content can sometimes lead to broader peaks. More importantly, the composition of the sample solvent relative to the mobile phase is a critical factor.[4] Injecting a sample dissolved in a solvent much stronger than the mobile phase can cause the sample band to spread before it reaches the column, resulting in a distorted peak.[4][5]

Data on the Effect of Sample Solvent on Peak Asymmetry (Representative Data for a Neutral PAH)

Sample SolventMobile PhasePeak Asymmetry (As)Observation
100% Acetonitrile70% ACN / 30% Water1.8Significant tailing due to strong sample solvent.
70% ACN / 30% Water70% ACN / 30% Water1.1Good symmetry, sample solvent matches mobile phase.
50% ACN / 50% Water70% ACN / 30% Water1.0Excellent symmetry, weaker sample solvent.

Q5: How does temperature affect the peak shape of this compound?

A5: Temperature can influence peak shape by affecting the viscosity of the mobile phase and the diffusion rate of the analyte.[6] Increasing the column temperature generally decreases mobile phase viscosity, which can lead to sharper, more symmetrical peaks.[7] However, it's crucial to ensure the temperature is stable and uniform across the column. Temperature gradients between the mobile phase entering the column and the column itself can cause peak distortion.[6]

Impact of Column Temperature on Peak Asymmetry (Representative Data)

Column TemperaturePeak Asymmetry (As)Retention Time (min)
25°C1.48.2
35°C1.27.5
45°C1.16.8
Step 3: Column Health and Maintenance

Q6: My peak tailing started suddenly. What should I check first?

A6: A sudden onset of peak tailing often points to a physical problem with the column or system.[8]

  • Check for Leaks : Ensure all fittings between the injector and detector are secure.

  • Inspect the Column : Look for a visible void or depression at the head of the column packing material. This can occur from pressure shocks.

  • Consider Contamination : If the column has been used for other analyses, the inlet frit may be partially blocked.

If a column void is suspected, you can try reversing the column (if the manufacturer's instructions permit) and flushing it with a strong solvent to wash contaminants off the frit.[2] However, a significant void often means the column needs to be replaced.

Experimental Protocols

Protocol 1: Evaluating the Effect of Sample Solvent

  • Objective : To determine if the sample solvent is the cause of peak tailing.

  • Materials :

    • Standard of this compound.

    • Mobile Phase: 70% Acetonitrile / 30% Water.

    • Solvents for sample preparation: 100% Acetonitrile, 70% ACN/30% Water, and 50% ACN/50% Water.

  • Procedure :

    • Prepare three separate stock solutions of this compound, each dissolved in one of the three solvents listed above, at the same concentration.

    • Set up the HPLC system according to the typical conditions outlined in A1.

    • Inject 10 µL of each prepared sample.

    • Record the chromatograms and calculate the peak asymmetry factor for this compound from each injection.

    • Analysis : Compare the peak shapes. A significant improvement in symmetry when the sample is dissolved in the mobile phase or a weaker solvent indicates that the original sample solvent was the root cause of the tailing.[4]

Protocol 2: Column Flushing to Address Potential Contamination

  • Objective : To remove strongly retained contaminants from the column that may be causing peak tailing.

  • Procedure :

    • Disconnect the column from the detector to avoid contamination.

    • Reverse the direction of flow through the column (consult the column's manual to ensure this is permissible).

    • Flush the column with 20-30 column volumes of a strong solvent, such as 100% isopropanol (B130326) or 100% acetonitrile, at a low flow rate (e.g., 0.5 mL/min).

    • Gradually re-introduce the mobile phase by running a gradient from your flushing solvent to the analytical mobile phase over 10-15 minutes.

    • Return the column to its original orientation and reconnect it to the detector.

    • Equilibrate the column with the analytical mobile phase for at least 15-20 minutes.

    • Inject a standard of this compound to assess if the peak shape has improved.

References

stability of 1,2,3,4-Tetrahydrophenanthrene under different storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability of 1,2,3,4-Tetrahydrophenanthrene under various storage conditions. The information is intended for researchers, scientists, and professionals in drug development who may encounter issues related to the handling and storage of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound during storage?

A1: The stability of this compound, like other polycyclic aromatic hydrocarbons (PAHs), is primarily influenced by temperature, light, and exposure to oxygen. Long-term exposure to ambient air can lead to oxidation, while light can cause photodegradation. Elevated temperatures can accelerate these degradation processes.

Q2: What are the recommended long-term storage conditions for this compound?

A2: For long-term storage, it is recommended to keep this compound in a tightly sealed container, protected from light, at a low temperature. Storing the compound as a solid or in a suitable solvent at -20°C or below is advisable. For solutions, using a deoxygenated solvent and storing under an inert atmosphere (e.g., argon or nitrogen) can further enhance stability.

Q3: Can this compound form hazardous byproducts during storage?

A3: Yes. A significant concern with compounds containing benzylic hydrogens, such as this compound, is the potential for autoxidation in the presence of air to form peroxides.[1][2] These peroxides can be unstable and potentially explosive, especially upon concentration.[1] It is crucial to test for the presence of peroxides in older samples, particularly if they have been exposed to air.

Q4: How can I test for the presence of peroxides in my sample of this compound?

A4: Commercially available peroxide test strips are a simple and effective way to screen for peroxides.[1] These strips change color in the presence of peroxides, providing a semi-quantitative indication of their concentration. For a more quantitative assessment, various analytical methods, such as titration or specialized spectrophotometric assays, can be employed.

Q5: What are the expected degradation products of this compound?

A5: While specific degradation pathways for this compound are not extensively documented, based on its structure and the behavior of similar compounds like tetralin, oxidative degradation is a primary concern.[3] Potential degradation products could include hydroperoxides, alcohols (e.g., 1,2,3,4-Tetrahydrophenanthren-1-ol), and ketones (e.g., 1-Keto-1,2,3,4-tetrahydrophenanthrene).[4][5] Under photochemical conditions, further oxidation and ring-opening products may form.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Unexpected peaks in chromatogram (HPLC/GC) Sample degradation1. Review storage conditions (temperature, light, air exposure). 2. Prepare a fresh standard from a new or properly stored batch for comparison. 3. Perform forced degradation studies (see Experimental Protocols) to identify potential degradation products.
Low assay value or recovery Degradation of the analyte1. Verify the integrity of the reference standard. 2. Assess the sample for the presence of degradation products using a stability-indicating method. 3. Ensure the analytical method is validated for stability.
Discoloration or change in physical appearance of the sample Oxidation or polymerization1. Do not use the sample if significant changes are observed. 2. Test for peroxides, especially if the sample has been stored for an extended period in the presence of air. 3. Dispose of the material according to safety guidelines if peroxide formation is suspected.
Inconsistent results between experiments Sample instability under experimental conditions1. Evaluate the stability of the compound in the analytical solvent and at the operating temperature of the instrument. 2. Minimize the time samples are left on the autosampler. 3. Use freshly prepared solutions for analysis.

Summary of Stability Data

Storage Condition Solvent/Matrix Compound Class Observed Stability Recommendation
-20°C, protected from light Organic Solvents (e.g., Acetonitrile (B52724), Toluene)PAHsGenerally stable for extended periods (months to years).Recommended for long-term storage of solutions.
4°C, protected from light Organic SolventsPAHsStable for shorter durations (weeks to months). Some volatile PAHs may show losses.Suitable for short-term storage of working solutions.
Room Temperature, exposed to light Organic SolventsPAHsProne to photodegradation.Avoid. If necessary, use amber vials and minimize exposure time.
Long-term storage in air Neat or in solutionTetralin (analog)Potential for peroxide formation.[1]Store under an inert atmosphere. Periodically test for peroxides.
Elevated Temperature (e.g., 40-60°C) Neat or in solutionGeneral organic compoundsAccelerated degradation.Used for forced degradation studies to predict long-term stability.

Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To investigate the intrinsic stability of this compound under various stress conditions and to generate potential degradation products.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M HCl. Heat at 60°C for a specified period (e.g., 2, 8, 24 hours). Neutralize with 0.1 M NaOH before analysis.

    • Base Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH. Heat at 60°C for a specified period. Neutralize with 0.1 M HCl before analysis.

    • Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide. Keep at room temperature for a specified period, protected from light.

    • Thermal Degradation: Transfer an aliquot of the stock solution to a vial and heat in an oven at a specified temperature (e.g., 80°C) for a set duration.

    • Photodegradation: Expose an aliquot of the stock solution in a photostability chamber to a controlled light source (e.g., ICH-compliant UV/Vis light).

  • Analysis: Analyze the stressed samples at different time points using a stability-indicating HPLC or GC-MS method (see Protocol 2 & 3). Compare the chromatograms with that of an unstressed control sample to identify degradation products and quantify the loss of the parent compound.

Protocol 2: Stability-Indicating HPLC-UV Method

Objective: To separate and quantify this compound from its potential degradation products.

Methodology:

  • Instrumentation: High-Performance Liquid Chromatograph with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water is typically effective for separating PAHs. A starting point could be a gradient from 50% acetonitrile in water to 100% acetonitrile over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: Monitor at a wavelength where this compound has significant absorbance (e.g., around 254 nm).

  • Injection Volume: 10-20 µL.

  • Procedure:

    • Prepare calibration standards of this compound at various concentrations.

    • Inject the standards to establish a calibration curve.

    • Inject the samples from the stability study (after appropriate dilution) and quantify the amount of this compound remaining and the relative peak areas of any degradation products.

Protocol 3: GC-MS Analysis for Degradation Product Identification

Objective: To identify the chemical structures of potential degradation products.

Methodology:

  • Instrumentation: Gas Chromatograph coupled with a Mass Spectrometer.

  • Column: A low-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate.

  • Inlet: Splitless injection at a high temperature (e.g., 280°C).

  • Oven Temperature Program: Start at a lower temperature (e.g., 80°C), hold for a few minutes, then ramp up to a high temperature (e.g., 300°C) to elute all components.

  • Mass Spectrometer: Operate in electron ionization (EI) mode, scanning a mass range of m/z 50-500.

  • Procedure:

    • Inject an aliquot of the stressed sample extract.

    • Analyze the resulting chromatogram to separate the components.

    • Examine the mass spectrum of each new peak corresponding to a potential degradation product.

    • Compare the obtained mass spectra with spectral libraries (e.g., NIST) to tentatively identify the structures.

Visualizations

Stability_Troubleshooting_Workflow start Experiment Yields Unexpected Results (e.g., low yield, extra peaks) check_storage Review Storage Conditions (Temp, Light, Air Exposure) start->check_storage check_purity Analyze Fresh Standard (from new/validated stock) check_storage->check_purity Conditions OK? compare Compare Sample and Standard Chromatograms check_purity->compare degradation_suspected Degradation Suspected compare->degradation_suspected Discrepancy Found no_degradation No Obvious Degradation compare->no_degradation No Discrepancy forced_degradation Perform Forced Degradation Study (see Protocol 1) degradation_suspected->forced_degradation troubleshoot_other Troubleshoot Other Experimental Parameters (e.g., reagents, instrument) no_degradation->troubleshoot_other identify_products Identify Degradation Products (GC-MS, LC-MS) forced_degradation->identify_products optimize_method Optimize Analytical Method to Separate Degradants identify_products->optimize_method reanalyze Re-analyze Original Sample optimize_method->reanalyze

Caption: Troubleshooting workflow for unexpected experimental results.

Potential_Degradation_Pathway THP This compound Peroxide Hydroperoxide Intermediate THP->Peroxide O2 / Light / Heat (Autoxidation) Alcohol 1,2,3,4-Tetrahydrophenanthren-1-ol Peroxide->Alcohol Reduction Ketone 1-Keto-1,2,3,4-tetrahydrophenanthrene Alcohol->Ketone Oxidation Other Further Oxidation/ Ring-Opening Products Ketone->Other Further Oxidation

Caption: Potential oxidative degradation pathway of this compound.

References

Validation & Comparative

Confirming the Structure of 1,2,3,4-Tetrahydrophenanthrene Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise structural elucidation of synthetic compounds is a cornerstone of chemical research and drug development. For derivatives of 1,2,3,4-tetrahydrophenanthrene, a partially saturated polycyclic aromatic hydrocarbon, a combination of modern analytical techniques is essential for unambiguous structure confirmation. This guide provides a comparative overview of key spectroscopic and crystallographic methods, supported by experimental data for the parent compound and two of its derivatives: 1-oxo-1,2,3,4-tetrahydrophenanthrene and 1-hydroxy-1,2,3,4-tetrahydrophenanthrene.

Spectroscopic and Crystallographic Data Comparison

The following tables summarize key data points obtained from Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and X-ray Crystallography for this compound and its 1-oxo and 1-hydroxy derivatives. This comparative data is crucial for identifying unknown derivatives and confirming successful synthetic transformations.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)

CompoundH-1H-2H-3H-4Aromatic Protons
This compound~2.8 (t)~1.8 (m)~1.8 (m)~2.9 (t)7.2-8.0 (m)
1-Oxo-1,2,3,4-tetrahydrophenanthrene-~2.2 (m)~2.6 (t)~3.1 (t)7.3-8.1 (m)
1-Hydroxy-1,2,3,4-tetrahydrophenanthrene~4.8 (t)~1.9 (m)~1.7 (m)~2.8 (m)7.2-7.9 (m)

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)

CompoundC-1C-2C-3C-4Aromatic CarbonsCarbonyl Carbon
This compound~29~23~23~29~125-135-
1-Oxo-1,2,3,4-tetrahydrophenanthrene~198~39~21~30~126-144Yes
1-Hydroxy-1,2,3,4-tetrahydrophenanthrene~68~32~19~29~125-140-
Mass Spectrometry (MS) Data

Table 3: Key Mass Spectrometry Fragmentation Data (m/z)

CompoundMolecular Ion (M+)Key Fragment Ions
This compound182167, 154, 153, 152
1-Oxo-1,2,3,4-tetrahydrophenanthrene196168, 167, 139
1-Hydroxy-1,2,3,4-tetrahydrophenanthrene198180, 165, 152
Infrared (IR) Spectroscopy Data

Table 4: Characteristic Infrared Absorption Bands (cm⁻¹)

CompoundC-H Stretching (Aromatic)C-H Stretching (Aliphatic)C=O StretchingO-H Stretching
This compound~3050~2930, 2850--
1-Oxo-1,2,3,4-tetrahydrophenanthrene~3060~2940, 2860~1680-
1-Hydroxy-1,2,3,4-tetrahydrophenanthrene~3050~2920, 2850-~3350 (broad)

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols serve as a guide for researchers to obtain high-quality data for the structural confirmation of this compound derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

  • Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

  • Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis or precise chemical shift referencing is required.

¹H NMR Acquisition:

  • Pulse Program: Standard single-pulse experiment.

  • Spectral Width: 0-12 ppm.

  • Number of Scans: 16-64, depending on the sample concentration.

  • Relaxation Delay: 1-2 seconds.

¹³C NMR Acquisition:

  • Pulse Program: Proton-decoupled pulse program (e.g., zgpg30).

  • Spectral Width: 0-220 ppm.

  • Number of Scans: 1024 or more, as the ¹³C nucleus is less sensitive.

  • Relaxation Delay: 2-5 seconds.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

Sample Preparation:

  • Prepare a dilute solution of the compound (approx. 1 mg/mL) in a volatile organic solvent (e.g., dichloromethane, hexane).

GC Conditions:

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

  • Injector Temperature: 280 °C.

  • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 300 °C at a rate of 10-15 °C/min, and hold for 5-10 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Mass Range: Scan from m/z 40 to 500.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: An FTIR spectrometer.

Sample Preparation:

  • Solid Samples (KBr Pellet): Mix a small amount of the solid sample (1-2 mg) with ~100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent disk using a hydraulic press.

  • Liquid Samples (Neat): Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).

  • ATR (Attenuated Total Reflectance): Place a small amount of the solid or liquid sample directly on the ATR crystal.

Data Acquisition:

  • Record a background spectrum of the empty sample holder (or clean ATR crystal).

  • Place the sample in the spectrometer and record the sample spectrum.

  • The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

X-ray Crystallography

Objective: To determine the precise three-dimensional arrangement of atoms in a crystalline solid.

Instrumentation: A single-crystal X-ray diffractometer.

Procedure:

  • Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling).

  • Crystal Mounting: Mount a suitable single crystal on a goniometer head.

  • Data Collection:

    • Place the mounted crystal in a stream of cold nitrogen (typically 100 K) to minimize thermal vibrations.

    • Expose the crystal to a monochromatic X-ray beam.

    • Rotate the crystal and collect diffraction data over a range of angles.

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain a set of structure factors.

    • Solve the phase problem to generate an initial electron density map.

    • Build a molecular model into the electron density map.

    • Refine the atomic positions and thermal parameters until the calculated diffraction pattern matches the observed data.

Visualization of Structure Confirmation Workflow and Potential Biological Interaction

The following diagrams illustrate the logical workflow for confirming the structure of a this compound derivative and a potential signaling pathway it might influence, based on the known weak hormonal activities of some derivatives.

Structure_Confirmation_Workflow Synthesis Synthesis of Derivative Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification Initial_Analysis Initial Analysis Purification->Initial_Analysis NMR NMR Spectroscopy (¹H, ¹³C, 2D) Initial_Analysis->NMR MS Mass Spectrometry (GC-MS or LC-MS) Initial_Analysis->MS IR FTIR Spectroscopy Initial_Analysis->IR Structure_Proposed Proposed Structure NMR->Structure_Proposed MS->Structure_Proposed IR->Structure_Proposed Xray X-ray Crystallography (for crystalline solids) Structure_Proposed->Xray Definitive Confirmation Final_Structure Confirmed Structure Structure_Proposed->Final_Structure High Confidence Xray->Final_Structure Steroid_Hormone_Signaling cluster_cell Target Cell Receptor Steroid Hormone Receptor (e.g., ER, AR) HSP Heat Shock Proteins Receptor->HSP Bound in inactive state Complex Activated Receptor-Ligand Complex Receptor->Complex Conformational Change HSP->Receptor Dissociates Dimer Receptor Dimer Complex->Dimer Dimerization Nucleus Nucleus Dimer->Nucleus HRE Hormone Response Element (on DNA) Dimer->HRE Binds to Transcription Gene Transcription HRE->Transcription Initiates mRNA mRNA Transcription->mRNA Protein New Protein Synthesis mRNA->Protein Translation Response Cellular Response Protein->Response Ligand This compound Derivative (Ligand) Ligand->Receptor Binds to

A Comparative Guide to the Biological Activity of 1,2,3,4-Tetrahydrophenanthrene and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activities of 1,2,3,4-tetrahydrophenanthrene and its derivatives. While data on the unsubstituted parent compound is limited, this document summarizes the known activities of key derivatives and related phenanthrene (B1679779) compounds, offering insights into their potential therapeutic applications. The information presented is supported by experimental data, detailed methodologies, and visualizations of relevant signaling pathways.

Introduction

Phenanthrene and its derivatives have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including anticancer, anti-inflammatory, and hormonal effects.[1][2] The partially saturated A-ring of this compound provides a unique structural scaffold that has been explored for various biological targets. This guide focuses on comparing the cytotoxic, hormonal, and pro-apoptotic activities of this compound derivatives and other structurally related phenanthrenes.

Hormonal Activity: A Case Study of 1-Keto-1,2,3,4-Tetrahydrophenanthrene

A key derivative, 1-keto-1,2,3,4-tetrahydrophenanthrene (THP-1), was initially investigated for its potential as a synthetic estrogen due to its structural similarity to estrone.[1][2] However, subsequent re-evaluation has clarified its hormonal activity profile.

Key Findings:

  • Estrogenic and Anti-estrogenic Activity: 1-Keto-1,2,3,4-tetrahydrophenanthrene binds weakly to estrogen receptors only at high concentrations and exhibits no functional estrogenic or anti-estrogenic activity in vitro or in vivo.[2][3]

  • Androgenic and Anti-androgenic Activity: This derivative displays weak androgenic and anti-androgenic properties in vitro.[2][3]

These findings highlight the nuanced structure-activity relationships within this class of compounds and underscore the importance of functional assays in determining biological activity.

Comparative Cytotoxicity of Phenanthrene Derivatives

Table 1: Cytotoxicity of Phenanthrenequinones and their Derivatives [4]

CompoundCell LineIC50 (µg/mL)
Methyl 8-methyl-9,10-phenanthrenequinone-3-carboxylate Hep-22.81
Caco-20.97
3,6-dibromo-9,10-phenanthrenequinone Hep-21.06
Caco-2>10
Dibenz[a,c]phenazine derivative of 3,6-dibromo-9,10-phenanthrenequinone Caco-23.93

Table 2: Cytotoxicity of Dihydrophenanthrene and Other Phenanthrene Derivatives [5]

CompoundCell LineIC50 (µM)
6-Methoxycoelonin UACC-62 (Melanoma)2.59 ± 0.11

Mechanism of Action: Induction of Apoptosis

Several phenanthrene derivatives exert their cytotoxic effects by inducing apoptosis, a form of programmed cell death. The intrinsic, or mitochondrial, pathway of apoptosis is a common mechanism.

Key Molecular Events:

  • Bcl-2 Family Proteins: Phenanthrene derivatives have been shown to modulate the expression of the Bcl-2 family of proteins. Specifically, they can downregulate the anti-apoptotic protein Bcl-2 and upregulate the pro-apoptotic protein Bax.[6] This shift in the Bcl-2/Bax ratio leads to mitochondrial outer membrane permeabilization.

  • Caspase Activation: The release of cytochrome c from the mitochondria initiates a caspase cascade. This involves the activation of initiator caspases, such as caspase-9, which in turn activate executioner caspases, like caspase-3.[7] Activated caspase-3 is responsible for cleaving various cellular substrates, leading to the characteristic morphological changes of apoptosis.

Below is a diagram illustrating the phenanthrene-induced intrinsic apoptosis pathway.

G Phenanthrene-Induced Intrinsic Apoptosis Pathway Phenanthrene Phenanthrene Derivative Bcl2 Bcl-2 (Anti-apoptotic) Phenanthrene->Bcl2 Bax Bax (Pro-apoptotic) Phenanthrene->Bax Mitochondrion Mitochondrion Bcl2->Mitochondrion Bax->Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC Release Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Pro-caspase-9 Apaf1->Caspase9 recruits ActivatedCaspase9 Activated Caspase-9 Caspase9->ActivatedCaspase9 activates Caspase3 Pro-caspase-3 ActivatedCaspase9->Caspase3 activates ActivatedCaspase3 Activated Caspase-3 Caspase3->ActivatedCaspase3 Apoptosis Apoptosis ActivatedCaspase3->Apoptosis

Caption: Phenanthrene derivatives can induce apoptosis by inhibiting Bcl-2 and promoting Bax, leading to caspase activation.

Experimental Protocols

MTT Cytotoxicity Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a suitable density and incubate overnight to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a positive control.

  • Incubation: Incubate the cells with the compounds for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for a few hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

G MTT Assay Workflow Start Start SeedCells Seed cells in 96-well plate Start->SeedCells TreatCells Treat with compounds SeedCells->TreatCells Incubate1 Incubate TreatCells->Incubate1 AddMTT Add MTT solution Incubate1->AddMTT Incubate2 Incubate AddMTT->Incubate2 AddSolubilizer Add solubilizing agent Incubate2->AddSolubilizer ReadAbsorbance Read absorbance AddSolubilizer->ReadAbsorbance AnalyzeData Analyze data (Calculate IC50) ReadAbsorbance->AnalyzeData End End AnalyzeData->End

Caption: A streamlined workflow of the MTT assay for determining cytotoxicity.

Androgen Receptor (AR) Competitive Binding Assay

This assay determines the ability of a test compound to bind to the androgen receptor by competing with a radiolabeled ligand.

Procedure:

  • Preparation: Prepare a rat prostate cytosol fraction containing the androgen receptor, a radiolabeled androgen (e.g., ³H-R1881), and serial dilutions of the test compound.

  • Incubation: Combine the cytosol, radioligand, and test compound in tubes and incubate overnight at low temperature to reach binding equilibrium.

  • Separation: Separate the receptor-bound radioligand from the unbound radioligand using a method like hydroxylapatite precipitation.

  • Quantification: Measure the radioactivity of the bound fraction using a scintillation counter.

  • Data Analysis: Calculate the specific binding and determine the concentration of the test compound that inhibits 50% of the specific binding (IC50).

Yeast Estrogen Screen (YES) Assay

The YES assay is a reporter gene assay used to assess the estrogenic or anti-estrogenic activity of compounds.

Procedure:

  • Yeast Strain: Use a genetically modified yeast strain (e.g., Saccharomyces cerevisiae) that contains the human estrogen receptor (hER) and a reporter gene (e.g., lacZ, encoding β-galactosidase) under the control of an estrogen-responsive element.

  • Treatment: Expose the yeast cells to various concentrations of the test compound.

  • Incubation: Incubate the yeast cultures for a set period to allow for receptor binding, reporter gene activation, and enzyme production.

  • Enzyme Assay: Measure the activity of the reporter enzyme (e.g., by adding a chromogenic substrate for β-galactosidase).

  • Data Analysis: Quantify the reporter gene expression to determine the estrogenic (agonistic) or anti-estrogenic (antagonistic) activity of the compound.

Conclusion

The available evidence suggests that while the parent this compound scaffold is a promising starting point for drug discovery, its biological activity is highly dependent on the nature and position of its substituents. The keto-derivative, THP-1, demonstrates weak androgenic and anti-androgenic effects but lacks estrogenic activity. Other phenanthrene derivatives have shown significant cytotoxic and pro-apoptotic potential against various cancer cell lines, often mediated through the intrinsic apoptosis pathway. Further research is warranted to systematically explore the structure-activity relationships of a wider range of this compound derivatives to unlock their full therapeutic potential. The lack of biological activity data for the unsubstituted this compound remains a key knowledge gap that future studies should aim to address.

References

computational studies on the aromaticity of 1,2,3,4-Tetrahydrophenanthrene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the aromaticity of 1,2,3,4-tetrahydrophenanthrene against its fully aromatic counterpart, phenanthrene (B1679779), and the simpler bicyclic aromatic compound, naphthalene. Understanding the degree of aromaticity is crucial as it influences a molecule's stability, reactivity, and potential applications in medicinal chemistry and materials science. This comparison is based on established computational methods for quantifying aromaticity.

Introduction to Aromaticity

Aromaticity is a fundamental concept in chemistry, referring to the increased stability of certain cyclic, planar molecules with a continuous system of delocalized π-electrons.[1][2] This property significantly impacts the chemical and physical characteristics of a compound. While fully aromatic systems like benzene (B151609) and phenanthrene are well-understood, the aromaticity of partially saturated polycyclic aromatic hydrocarbons (PAHs) such as this compound presents a more nuanced case. Computational chemistry offers powerful tools to quantify and compare the aromaticity of such molecules.[3][4]

Key Computational Descriptors of Aromaticity

Several computational indices are employed to evaluate the aromaticity of a molecule. This guide focuses on three widely used descriptors:

  • Nucleus-Independent Chemical Shift (NICS): This magnetic criterion measures the magnetic shielding at the center of a ring.[1][2] A more negative NICS value indicates a stronger diatropic ring current, which is a hallmark of aromaticity.

  • Harmonic Oscillator Model of Aromaticity (HOMA): This geometric descriptor evaluates the bond length alternation within a ring. A HOMA value closer to 1 signifies a more aromatic system with uniform bond lengths, whereas a value approaching 0 indicates a non-aromatic system with distinct single and double bonds.

  • Aromatic Stabilization Energy (ASE): This energetic criterion quantifies the extra stability of a cyclic conjugated system compared to a hypothetical acyclic analogue. A higher ASE value corresponds to greater aromatic stabilization.

Comparative Analysis of Aromaticity

The saturation of one of the rings in this compound is expected to reduce its overall aromatic character compared to the fully conjugated systems of phenanthrene and naphthalene. The delocalized π-electron system is disrupted in the saturated ring, leading to a localization of aromaticity in the remaining unsaturated rings.

CompoundRingNICS(0) (ppm)HOMAAromatic Stabilization Energy (ASE) (kcal/mol)
Naphthalene Ring A-9.90.9861
Ring B-9.90.98
Phenanthrene Ring A-10.50.9992[5]
Ring B-7.80.95
Ring C-10.50.99
This compound Ring A-1.20.15~45 (Estimated)
Ring B-8.50.96
Ring C-10.10.98

Note: The values for Naphthalene and Phenanthrene are representative values from computational studies. The values for this compound are estimated based on chemical principles, anticipating a non-aromatic character for the saturated ring (Ring A) and a slightly perturbed aromaticity in the adjacent rings (Rings B and C) compared to phenanthrene.

Experimental and Computational Protocols

The following outlines a typical computational methodology for determining the aromaticity indices presented above.

Computational Methodology:

  • Geometry Optimization: The molecular structures of naphthalene, phenanthrene, and this compound are optimized using density functional theory (DFT) with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311+G(d,p)).

  • Frequency Calculations: Vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structures correspond to true energy minima.

  • NICS Calculations: Nucleus-Independent Chemical Shift (NICS) values are calculated using the Gauge-Independent Atomic Orbital (GIAO) method. NICS(0) is calculated at the geometric center of each ring.

  • HOMA Calculations: The Harmonic Oscillator Model of Aromaticity (HOMA) index is calculated from the optimized bond lengths using the standard HOMA formula.

  • ASE Calculations: Aromatic Stabilization Energies (ASE) are determined using homodesmotic or isodesmic reactions, which involve comparing the energy of the aromatic compound to that of appropriate acyclic reference compounds.

Visualizing the Computational Workflow and Aromaticity Concepts

The following diagrams illustrate the logical flow of a computational study on aromaticity and the relationship between different aromaticity descriptors.

G cluster_input Input cluster_computation Computational Steps cluster_output Output & Analysis mol_structure Molecular Structure (e.g., this compound) geom_opt Geometry Optimization (DFT) mol_structure->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc homa_calc HOMA Calculation geom_opt->homa_calc ase_calc ASE Calculation geom_opt->ase_calc nics_calc NICS Calculation (GIAO) freq_calc->nics_calc aromaticity_indices Aromaticity Indices (NICS, HOMA, ASE) nics_calc->aromaticity_indices homa_calc->aromaticity_indices ase_calc->aromaticity_indices comparison Comparative Analysis aromaticity_indices->comparison

Caption: Computational workflow for determining the aromaticity of a molecule.

G cluster_criteria Criteria cluster_indices Indices aromaticity Aromaticity magnetic Magnetic (Ring Currents) aromaticity->magnetic geometric Geometric (Bond Lengths) aromaticity->geometric energetic Energetic (Stability) aromaticity->energetic nics NICS magnetic->nics homa HOMA geometric->homa ase ASE energetic->ase

References

Spectroscopic Comparison of 1,2,3,4-Tetrahydrophenanthrene and 9,10-dihydrophenanthrene: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a detailed spectroscopic comparison of 1,2,3,4-Tetrahydrophenanthrene and 9,10-dihydrophenanthrene (B48381) is presented. This guide provides a comprehensive analysis of their spectral properties, supported by experimental data and protocols, to aid in their identification, characterization, and application in various research fields.

The structural differences between this compound and 9,10-dihydrophenanthrene, two partially hydrogenated isomers of the polycyclic aromatic hydrocarbon (PAH) phenanthrene, give rise to distinct spectroscopic signatures. Understanding these differences is crucial for their unambiguous identification in complex mixtures and for elucidating their roles in chemical reactions and biological systems.

Summary of Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound and 9,10-dihydrophenanthrene obtained from various analytical techniques.

Spectroscopic Technique This compound 9,10-dihydrophenanthrene
Molecular Formula C₁₄H₁₄C₁₄H₁₂
Molecular Weight 182.26 g/mol [1]180.24 g/mol [2]
¹H NMR (CDCl₃, ppm) Aromatic protons and four sets of methylene (B1212753) protons are expected.Aromatic protons (~7.2-7.8 ppm) and a characteristic multiplet for the C9 and C10 protons (~2.8-2.9 ppm).[3]
¹³C NMR (CDCl₃, ppm) Specific chemical shifts for aliphatic and aromatic carbons.sp³ hybridized C9 and C10 carbons around 29 ppm, with aromatic carbons in the downfield region.[3]
IR (cm⁻¹) C-H stretching (aliphatic and aromatic), C=C stretching (aromatic).C-H stretching (aliphatic and aromatic), C=C stretching (aromatic).
UV-Vis (in CHCl₃, nm) Expected to show absorption bands characteristic of the tetralin-like moiety.Strong absorption bands at λmax = 244-276 nm (π-π* transition) and weak bands at λmax = 341-359 nm (n-π* transition).[4]
Mass Spectrometry (m/z) Molecular ion peak at m/z 182.Molecular ion peak at m/z 180.[2][5][6]

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These are generalized protocols for polycyclic aromatic hydrocarbons and can be adapted for the specific analysis of this compound and 9,10-dihydrophenanthrene.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[3] Ensure the sample is free of particulate matter.

  • Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.[3] Tune and shim the instrument to achieve a homogeneous magnetic field.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30-45° pulse angle, a spectral width of 12-16 ppm, and a relaxation delay of 1-2 seconds.[3]

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans and a longer relaxation delay may be required.[3]

  • Data Processing: Process the acquired free induction decay (FID) using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation: For solid samples, the KBr pellet method is commonly used. Mix a small amount of the sample with dry potassium bromide (KBr) powder and press it into a thin, transparent disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent and allowing it to evaporate on a suitable IR-transparent window (e.g., NaCl or KBr plates).

  • Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer. Record a background spectrum of the empty sample compartment or the pure KBr pellet.

  • Data Acquisition: Place the sample in the spectrometer and acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.

  • Data Analysis: The obtained spectrum should be background-corrected. Identify characteristic absorption bands corresponding to different functional groups and vibrational modes.

UV-Visible (UV-Vis) Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the compound in a suitable UV-transparent solvent (e.g., chloroform, ethanol, or cyclohexane).[4] The concentration should be adjusted to obtain an absorbance reading within the linear range of the instrument (typically 0.1-1.0).

  • Instrument Setup: Use a dual-beam UV-Vis spectrophotometer. Fill a cuvette with the pure solvent to be used as a reference.

  • Data Acquisition: Record the absorption spectrum over a specific wavelength range (e.g., 200-800 nm).

  • Data Analysis: Identify the wavelengths of maximum absorbance (λmax) and the corresponding molar absorptivity values.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For volatile compounds, gas chromatography-mass spectrometry (GC-MS) is a common technique. Direct infusion or solids probes can also be used.

  • Ionization: Ionize the sample molecules using an appropriate method, such as electron ionization (EI) or electrospray ionization (ESI).

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection and Data Analysis: Detect the ions and generate a mass spectrum. Identify the molecular ion peak and analyze the fragmentation pattern to gain structural information.

Visualizing the Relationship: Hydrogenation of Phenanthrene

The formation of this compound and 9,10-dihydrophenanthrene can be understood within the context of the catalytic hydrogenation of phenanthrene. The following diagram illustrates this reaction network.

Hydrogenation_Pathway Phenanthrene Phenanthrene THP This compound Phenanthrene->THP + H₂ DHP 9,10-dihydrophenanthrene Phenanthrene->DHP + H₂ Octahydrophenanthrene Octahydrophenanthrene THP->Octahydrophenanthrene + H₂ DHP->Octahydrophenanthrene + H₂ Perhydrophenanthrene Perhydrophenanthrene Octahydrophenanthrene->Perhydrophenanthrene + H₂

Hydrogenation pathway of phenanthrene.

This guide provides a foundational spectroscopic comparison of this compound and 9,10-dihydrophenanthrene. The distinct spectral features outlined, in conjunction with the provided experimental protocols, will facilitate the accurate identification and characterization of these compounds in various scientific endeavors.

References

Partially Saturated vs. Fully Aromatic PAHs: A Comparative Guide to the Biological Activity of 1,2,3,4-Tetrahydrophenanthrene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activity of 1,2,3,4-tetrahydrophenanthrene, a partially saturated polycyclic aromatic hydrocarbon (PAH), and its fully aromatic counterparts. Understanding the differences in their toxicological and pharmacological profiles is crucial for risk assessment and the development of new therapeutic agents. While comprehensive, direct comparative data for this compound is limited in publicly available literature, this guide synthesizes the existing experimental data for the parent compound, its derivatives, and related fully aromatic PAHs to offer a valuable comparative perspective.

Executive Summary

Fully aromatic PAHs are well-documented as carcinogenic and mutagenic compounds, primarily due to their metabolic activation into reactive diol epoxides that form DNA adducts. In contrast, the biological activity of partially saturated PAHs like this compound is less characterized. Available evidence suggests that while hydrogenation of one aromatic ring can alter the toxicological profile, the potential for adverse biological effects is not entirely eliminated. The metabolic fate of these compounds remains a critical determinant of their activity.

Data Presentation: A Comparative Overview

The following tables summarize the available quantitative data on the cytotoxicity, genotoxicity, and receptor binding affinities of this compound and representative fully aromatic PAHs. It is important to note that direct comparative data for this compound is scarce, and much of the information is inferred from studies on its derivatives or the parent phenanthrene (B1679779) molecule.

Table 1: Comparative Cytotoxicity Data

CompoundCell LineIC50 (µM)Reference
This compound Data not availableData not available-
PhenanthreneH460 (Human large-cell lung carcinoma)>100[1]
6-Methoxycoelonin (a dihydrophenanthrene)UACC-62 (Melanoma)2.59 ± 0.11[2]
Benzo[a]pyrene (BaP)Data varies significantly depending on cell line and assay conditions.-[3]
Phenanthrene-based Alkaloid (Compound 5a)H460 (Human large-cell lung carcinoma)11.6[4]

Note: The cytotoxicity of PAHs can vary significantly based on the cell line, exposure duration, and the specific assay used.

Table 2: Comparative Genotoxicity Data (Ames Test)

CompoundSalmonella typhimurium StrainMetabolic Activation (S9)ResultReference
This compound Data not availableData not availableData not available-
PhenanthreneTA98, TA100+/-Negative[5][6]
1-MethylphenanthreneTA98, TA100+Positive[5]
9-MethylphenanthreneTA98, TA100+Positive[5]
Benzo[a]pyrene (BaP)TA98, TA100+Positive[7]

The Ames test is a widely used assay to assess the mutagenic potential of chemicals. A positive result indicates that the compound can cause mutations in the DNA of the test organism.[8]

Table 3: Comparative Receptor Binding Affinity

CompoundReceptorRelative Binding Affinity (RBA) vs. EstradiolCommentsReference
1-Keto-1,2,3,4-tetrahydrophenanthrene Estrogen Receptor (ER)WeakLacked functional estrogenic or anti-estrogenic activity in a yeast hER assay.[9]
1-Keto-1,2,3,4-tetrahydrophenanthrene Androgen Receptor (AR)WeakShowed weak androgenic and anti-androgenic activity in a yeast hAR assay.[9]
PhenanthreneEstrogen Receptor (ER)Agonistic activity observedExhibited estrogenic activity in MVLN-luc bioassay.[10]
PhenanthreneAryl Hydrocarbon Receptor (AHR)Weak activatorMethylated phenanthrenes were found to be more potent AHR activators.[11]
Benzo[a]pyrene (BaP)Aryl Hydrocarbon Receptor (AHR)Potent activatorA well-established AHR agonist.[12]

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the replication and validation of findings.

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Plate cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound or a fully aromatic PAH) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Bacterial Reverse Mutation Assay (Ames Test)

This assay is used to evaluate the mutagenic potential of a chemical.[13]

  • Strain Selection: Utilize histidine-dependent strains of Salmonella typhimurium (e.g., TA98 for frameshift mutations and TA100 for base-pair substitutions).[14][15]

  • Metabolic Activation: Perform the assay with and without a metabolic activation system (S9 mix), which contains liver enzymes to mimic mammalian metabolism.[5]

  • Exposure: Expose the bacterial strains to various concentrations of the test compound in a top agar (B569324) overlay.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies (colonies that have regained the ability to synthesize histidine).

  • Data Analysis: A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.

Estrogen Receptor (ER) Competitive Binding Assay

This assay determines the ability of a chemical to bind to the estrogen receptor.

  • Receptor Preparation: Prepare a cytosolic fraction containing estrogen receptors from a suitable source, such as rat uteri.

  • Competitive Binding: Incubate a fixed concentration of a radiolabeled estrogen (e.g., [³H]17β-estradiol) with the receptor preparation in the presence of increasing concentrations of the test compound.

  • Separation: Separate the receptor-bound radiolabel from the free radiolabel using a method like hydroxylapatite precipitation.

  • Radioactivity Measurement: Quantify the amount of bound radioactivity using liquid scintillation counting.

  • Data Analysis: Plot the percentage of bound radiolabel against the concentration of the test compound to determine the IC50 value. The relative binding affinity (RBA) can then be calculated by comparing the IC50 of the test compound to that of a reference estrogen.[16][17][18]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved can aid in understanding the mechanisms of action.

Metabolic Activation of PAHs

Both partially saturated and fully aromatic PAHs can undergo metabolic activation, a key step in their potential toxicity. This process is primarily mediated by cytochrome P450 enzymes.

Metabolic_Activation PAH Parent PAH (e.g., Phenanthrene, this compound) Epoxide Arene Oxide / Epoxide PAH->Epoxide CYP450 Dihydrodiol Dihydrodiol Epoxide->Dihydrodiol Epoxide Hydrolase Diol_Epoxide Diol Epoxide (Reactive Intermediate) Dihydrodiol->Diol_Epoxide CYP450 DNA_Adduct DNA Adducts Diol_Epoxide->DNA_Adduct Mutation Mutations DNA_Adduct->Mutation Cancer Carcinogenesis Mutation->Cancer

Metabolic activation pathway of PAHs.
Aryl Hydrocarbon Receptor (AHR) Signaling Pathway

Many fully aromatic PAHs are potent activators of the Aryl Hydrocarbon Receptor (AHR), a ligand-activated transcription factor that plays a crucial role in the metabolism of xenobiotics.[19]

AHR_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AHR_complex AHR-Hsp90-XAP2 (Inactive Complex) AHR_ARNT AHR-ARNT Heterodimer AHR_complex->AHR_ARNT Translocation & Dimerization Ligand PAH Ligand (e.g., Benzo[a]pyrene) Ligand->AHR_complex Binding XRE Xenobiotic Response Element (XRE) AHR_ARNT->XRE Binding CYP1A1 CYP1A1 Gene Transcription XRE->CYP1A1 Metabolism Metabolism of Xenobiotics CYP1A1->Metabolism

Aryl Hydrocarbon Receptor (AHR) signaling pathway.
Experimental Workflow for Comparative Analysis

A logical workflow is essential for a systematic comparison of the biological activities of these compounds.

Experimental_Workflow Compound_Selection Compound Selection (this compound vs. Fully Aromatic PAHs) Cytotoxicity Cytotoxicity Assays (e.g., MTT) Compound_Selection->Cytotoxicity Genotoxicity Genotoxicity Assays (e.g., Ames Test) Compound_Selection->Genotoxicity Receptor_Binding Receptor Binding Assays (e.g., ER, AHR) Compound_Selection->Receptor_Binding Data_Analysis Data Analysis & Comparison (IC50, Mutagenicity, RBA) Cytotoxicity->Data_Analysis Genotoxicity->Data_Analysis Receptor_Binding->Data_Analysis Conclusion Conclusion & Risk Assessment Data_Analysis->Conclusion

Workflow for comparative biological activity assessment.

Conclusion

The partial saturation of a PAH, as seen in this compound, appears to modulate its biological activity compared to its fully aromatic counterparts. While the carcinogenic and mutagenic potential may be reduced, other biological effects, such as endocrine disruption, can still be present. The metabolic fate of these compounds is a critical factor, as the formation of reactive metabolites can lead to toxicity. Further direct comparative studies with quantitative data are necessary to fully elucidate the structure-activity relationships and to accurately assess the risks associated with exposure to partially hydrogenated PAHs. This guide serves as a foundational resource for researchers in this important area of toxicology and drug development.

References

comparative analysis of different catalysts for phenanthrene hydrogenation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The hydrogenation of phenanthrene (B1679779), a polycyclic aromatic hydrocarbon (PAH), is a critical reaction in various industrial processes, from heavy oil upgrading to the synthesis of fine chemicals and pharmaceutical intermediates. The efficiency and selectivity of this process are highly dependent on the catalyst employed. This guide provides a comparative analysis of different catalysts for phenanthrene hydrogenation, supported by experimental data, to aid researchers in selecting the optimal catalytic system for their specific needs.

Performance Comparison of Hydrogenation Catalysts

The choice of catalyst, including the active metal and support material, profoundly influences the conversion of phenanthrene and the distribution of its hydrogenated products. These products range from partially hydrogenated species like dihydrophenanthrene (DiHP) and tetrahydrophenanthrene (THP) to more saturated forms such as octahydrophenanthrene (OHP) and the fully saturated perhydrophenanthrene (PHP). The following tables summarize the performance of various catalytic systems under different experimental conditions.

CatalystSupportTemperature (°C)Pressure (MPa)Phenanthrene Conversion (%)Selectivity to Perhydrophenanthrene (PHP) (%)Reference
0.5% Pt/Ni/NiAlOₓNiAlOₓ3005.09667[1]
Ni/NiAl Spinel (with Pd and B)NiAl Spinel3005.099.599.2[1]
Ni/NiAlOₓ-650NiAlOₓ3005.0>95~98 (initial)[2][3]
Ni/Al₂O₃Al₂O₃--97.920.8[2][3]
Chrysotile/NiTi (reduced)Chrysotile4204.034.62- (Yield of Tetrahydronaphthalene: 10.36%)[4][5]
Coal Shale (reduced)-4204.020.88- (Yield of Tetrahydronaphthalene: 5.94%)[4][5]
Ni-MoHY Zeolite--High- (Focus on reaction network)[6]
Co-MoAl₂O₃3506.81 (H₂)-Partial hydrogenation, mainly DiHP[1]

Table 1: Performance of Various Catalysts in Phenanthrene Hydrogenation. This table highlights the superior performance of nickel-based catalysts, particularly when modified with noble metals like Platinum or Palladium, in achieving high conversion and selectivity towards the fully hydrogenated product, perhydrophenanthrene. Non-precious metal catalysts, such as those based on chrysotile and coal shale, also show activity, though with lower conversion rates under the specified conditions.

Reaction Pathways and Experimental Workflow

The hydrogenation of phenanthrene proceeds through a complex network of consecutive and parallel reactions. A simplified, generalized reaction pathway is illustrated below, showcasing the sequential saturation of the aromatic rings.

PhenanthreneHydrogenation PHE Phenanthrene DiHP 9,10-Dihydrophenanthrene PHE->DiHP +H₂ THP 1,2,3,4-Tetrahydrophenanthrene DiHP->THP +H₂ (Isomerization) symOHP sym-Octahydrophenanthrene THP->symOHP +H₂ asymOHP asym-Octahydrophenanthrene THP->asymOHP +H₂ PHP Perhydrophenanthrene symOHP->PHP +H₂ asymOHP->PHP +H₂

Caption: Generalized reaction pathway for phenanthrene hydrogenation.

The experimental workflow for evaluating catalyst performance in phenanthrene hydrogenation typically involves several key stages, from catalyst preparation to product analysis.

ExperimentalWorkflow cluster_prep Catalyst Preparation cluster_reaction Hydrogenation Reaction cluster_analysis Product Analysis cat_synthesis Catalyst Synthesis (e.g., impregnation) calcination Calcination cat_synthesis->calcination reduction Pre-reduction calcination->reduction reactor_loading Reactor Loading (Phenanthrene + Catalyst) reduction->reactor_loading reaction_conditions Set Reaction Conditions (Temp, Pressure, Time) reactor_loading->reaction_conditions reaction Hydrogenation reaction_conditions->reaction product_collection Product Collection reaction->product_collection gc_ms GC-MS Analysis product_collection->gc_ms data_analysis Data Analysis (Conversion, Selectivity) gc_ms->data_analysis

Caption: A typical experimental workflow for catalyst evaluation.

Experimental Protocols

Detailed and consistent experimental protocols are crucial for the accurate comparison of catalyst performance. Below is a generalized methodology based on common practices reported in the literature.

1. Catalyst Preparation:

  • Synthesis: A common method for preparing supported catalysts is incipient wetness impregnation. For example, to prepare a Ni/Al₂O₃ catalyst, a solution of a nickel salt (e.g., nickel nitrate) is added to the alumina (B75360) support until the pores are filled.

  • Calcination: The impregnated support is then dried and calcined in air at elevated temperatures (e.g., 550-750°C) to decompose the metal salt and form the metal oxide.

  • Pre-reduction: Before the reaction, the calcined catalyst is often pre-reduced in a stream of hydrogen at a specific temperature (e.g., 400°C) to convert the metal oxide to its active metallic state.[4][5]

2. Hydrogenation Reaction:

  • Reactor Setup: The hydrogenation reactions are typically carried out in a high-pressure batch or fixed-bed reactor made of stainless steel.[4][5]

  • Loading: A precise amount of phenanthrene and the catalyst (e.g., 1 wt% of the reactant) are loaded into the reactor.[4][5]

  • Reaction Conditions: The reactor is sealed, purged with hydrogen, and then pressurized to the desired initial hydrogen pressure (e.g., 4.0-5.0 MPa). The reactor is then heated to the target reaction temperature (e.g., 300-420°C) and maintained for a specific duration (e.g., 60 minutes).[1][2][4][5]

3. Product Analysis:

  • Sample Collection: After the reaction, the reactor is cooled, and the liquid and solid products are collected.

  • Analysis Technique: The composition of the reaction products is typically analyzed by gas chromatography-mass spectrometry (GC-MS) to identify and quantify the unreacted phenanthrene and the various hydrogenated products.

  • Performance Metrics: The catalyst's performance is evaluated based on the phenanthrene conversion and the selectivity for each product, calculated from the GC-MS data.

Concluding Remarks

The selection of a catalyst for phenanthrene hydrogenation is a multi-faceted decision that depends on the desired product distribution, process conditions, and economic considerations. Noble metal-containing catalysts, particularly those with platinum and palladium, generally exhibit high activity and selectivity for complete saturation to perhydrophenanthrene.[1] However, nickel-based catalysts, especially those with modified supports like NiAlOₓ, offer a cost-effective alternative with excellent performance.[2][3] For applications where partial hydrogenation is desired, catalysts like CoMo/Al₂O₃ may be more suitable.[1] The use of unconventional supports like chrysotile and coal shale also presents an interesting avenue for research, potentially offering economic and environmental benefits.[4][5] Further research into bimetallic catalysts and novel support materials will continue to advance the field, enabling more efficient and selective hydrogenation processes.

References

A Comparative Guide to the Validation of an HPLC Method for 1,2,3,4-Tetrahydrophenanthrene Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a proposed High-Performance Liquid Chromatography (HPLC) method for the quantification of 1,2,3,4-Tetrahydrophenanthrene with an alternative Gas Chromatography-Mass Spectrometry (GC-MS) method. The information presented is based on established analytical methodologies for structurally similar Polycyclic Aromatic Hydrocarbons (PAHs) and their derivatives, offering a robust framework for method validation and selection.

Methodology Comparison: HPLC vs. GC-MS

The accurate quantification of this compound is crucial in various research and development settings. While HPLC is a versatile and widely used technique, GC-MS offers high sensitivity and specificity, making it a viable alternative. The choice between these methods often depends on sample matrix, required sensitivity, and available instrumentation.

Table 1: Comparison of Proposed HPLC and Alternative GC-MS Method Parameters for this compound Quantification

ParameterProposed HPLC MethodAlternative GC-MS Method
Principle Separation based on polarity using a reversed-phase column.Separation based on volatility and mass-to-charge ratio.
Column C18 Reversed-Phase (e.g., 250 mm x 4.6 mm, 5 µm)Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm)
Mobile Phase/Carrier Gas Acetonitrile/Water gradientHelium or Hydrogen
Detection UV-DAD or FluorescenceMass Spectrometry (MS)
Derivatization Not typically required.Not required for this analyte.
Sample Throughput Moderate to HighModerate
Selectivity Good, can be optimized with mobile phase composition.Excellent, based on mass fragmentation patterns.
Primary Advantages Robustness, ease of use, lower instrument cost.High sensitivity and specificity, structural information.
Primary Limitations Potentially lower sensitivity than GC-MS for some analytes.Higher instrument and maintenance costs.

Experimental Protocols

Proposed HPLC Method Protocol

This protocol is a starting point for the validation of an HPLC method for this compound quantification.

1. Instrumentation and Materials:

  • HPLC system with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD) or Fluorescence Detector (FLD).

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Acetonitrile (HPLC grade).

  • Ultrapure water.

  • This compound reference standard.

2. Chromatographic Conditions:

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient Program: Start with a suitable ratio of A:B (e.g., 50:50), and linearly increase the proportion of B over a set time to achieve optimal separation.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection Wavelength: UV detection at a wavelength determined by the UV spectrum of this compound (e.g., 254 nm). For fluorescence detection, excitation and emission wavelengths would need to be optimized.

3. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve the this compound reference standard in a suitable solvent (e.g., acetonitrile) to prepare a stock solution of known concentration.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.

  • Sample Preparation: The sample preparation will be matrix-dependent and may involve extraction (e.g., liquid-liquid or solid-phase extraction) and filtration through a 0.45 µm filter before injection.

Alternative GC-MS Method Protocol

This protocol outlines a general approach for the quantification of this compound using GC-MS.

1. Instrumentation and Materials:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Capillary column suitable for PAH analysis (e.g., HP-5MS).

  • Helium or Hydrogen (carrier gas).

  • This compound reference standard.

2. GC-MS Conditions:

  • Injector Temperature: 280 °C

  • Oven Temperature Program: Start at a lower temperature (e.g., 80 °C), hold for a short period, then ramp up to a final temperature (e.g., 300 °C) at a controlled rate.

  • Carrier Gas Flow: Constant flow mode (e.g., 1.2 mL/min).

  • Ion Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions of this compound.

3. Standard and Sample Preparation:

  • Similar to the HPLC method, prepare a stock solution and a series of calibration standards.

  • Sample preparation will involve extraction and may require a clean-up step to remove matrix interferences. The final extract is then concentrated and injected into the GC-MS.

Validation Parameters: A Comparative Overview

The validation of any analytical method is crucial to ensure its reliability for its intended purpose. The following table summarizes typical performance data expected from a validated HPLC method compared to a GC-MS method for PAH analysis.[1]

Table 2: Typical Performance Characteristics of HPLC and GC-MS Methods for PAH Quantification

Validation ParameterHPLC with UV/FLD DetectionGC-MS
Linearity (R²) ≥ 0.999≥ 0.999
Limit of Detection (LOD) ng/mL to low µg/mL rangepg/mL to ng/mL range[2]
Limit of Quantification (LOQ) ng/mL to low µg/mL rangepg/mL to ng/mL range[2]
Accuracy (% Recovery) 95 - 105%90 - 110%
Precision (% RSD) < 2%< 15%

Note: The actual values for LOD, LOQ, accuracy, and precision will be dependent on the specific instrumentation, method parameters, and sample matrix.

Visualizing the Workflow and Method Comparison

The following diagrams illustrate the experimental workflow for the HPLC method validation and a logical comparison between the HPLC and GC-MS methods.

HPLC_Validation_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_validation Validation Parameters prep_std Prepare Standard Solutions hplc_analysis HPLC Analysis prep_std->hplc_analysis prep_sample Prepare Sample Solutions prep_sample->hplc_analysis linearity Linearity & Range hplc_analysis->linearity accuracy Accuracy hplc_analysis->accuracy precision Precision hplc_analysis->precision specificity Specificity hplc_analysis->specificity lod_loq LOD & LOQ hplc_analysis->lod_loq robustness Robustness hplc_analysis->robustness

Caption: Workflow for HPLC Method Validation.

Method_Comparison cluster_analyte Analyte cluster_hplc HPLC Method cluster_gcms GC-MS Method analyte This compound hplc HPLC analyte->hplc gcms GC-MS analyte->gcms hplc_adv Advantages: - Robust - Lower Cost - High Throughput hplc->hplc_adv hplc_disadv Limitations: - Lower Sensitivity hplc->hplc_disadv gcms_adv Advantages: - High Sensitivity - High Specificity - Structural Info gcms->gcms_adv gcms_disadv Limitations: - Higher Cost - More Complex gcms->gcms_disadv

Caption: Comparison of HPLC and GC-MS Methods.

References

Comparative Cytotoxicity Analysis: 1,2,3,4-Tetrahydrophenanthrene and its Putative Oxidized Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of existing literature reveals a significant data gap in the direct comparative cytotoxicity of 1,2,3,4-Tetrahydrophenanthrene and its specific oxidized metabolites. While extensive research is available on the bioactivity of phenanthrene (B1679779) and its derivatives, no studies to date have published quantitative data (e.g., IC50 values) directly comparing the cytotoxic effects of the parent compound this compound with its hydroxylated or keto-metabolites.

This guide, therefore, aims to provide a contextual overview based on available data for structurally related compounds, outlines standard experimental protocols relevant to such an investigation, and details potential signaling pathways that may be involved. This information is intended to serve as a foundational resource for researchers seeking to address this knowledge gap.

Contextual Cytotoxicity Data: Phenanthrene and Dihydrophenanthrene Derivatives

To provide a framework for understanding potential structure-activity relationships, the following table summarizes the cytotoxic activities of various phenanthrene and dihydrophenanthrene derivatives against several human cancer cell lines. It is important to note that these compounds are not direct metabolites of this compound but offer insights into how hydroxylation and other modifications on a similar polycyclic aromatic hydrocarbon (PAH) core can influence cytotoxicity.

CompoundCell LineIC50 (µM)Reference
6-Methoxycoelonin (a dihydrophenanthrene)UACC-62 (melanoma)2.59 ± 0.11[1]
9,10-dihydro-2,5-dimethoxyphenanthrene-1,7-diolMCF-7 (breast)> 100 (approx. 91% inhibition at 1000 µg/ml)[2]
9,10-dihydro-2,5-dimethoxyphenanthrene-1,7-diolMDA-MB-231 (breast)> 100 (approx. 85% inhibition at 1000 µg/ml)[2]
Cymensifin A (a dihydrophenanthrene derivative)MCF7 (breast)93.04 ± 0.86[3]
Cymensifin A (a dihydrophenanthrene derivative)CaCo2 (colon)55.14 ± 3.08[3]
Cymensifin A (a dihydrophenanthrene derivative)H460 (lung)66.71 ± 6.62[3]
5-hydroxy-2,3-dimethoxy-1,4-phenanthrenequinoneHL-60 (leukemia)4.7[4]

Note: The presented data is for structurally related compounds and should be interpreted with caution as the cytotoxic effects of this compound and its specific metabolites may differ.

Experimental Protocols

A standard method for assessing the cytotoxicity of PAH compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells as an indicator of their viability.

MTT Cytotoxicity Assay Protocol
  • Cell Seeding:

    • Plate cells in a 96-well microplate at a density of 1 x 10⁴ to 1 x 10⁵ cells per well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the test compounds (this compound and its oxidized metabolites) in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO).

    • Create a series of dilutions of the stock solution in culture medium to achieve the desired final concentrations.

    • Remove the medium from the wells and replace it with 100 µL of the medium containing the various concentrations of the test compounds. Include a vehicle control (medium with DMSO) and an untreated control.

    • Incubate the cells with the compounds for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.[5][6]

  • MTT Addition and Incubation:

    • Following the treatment period, add 10 µL of MTT labeling reagent (5 mg/mL in phosphate-buffered saline) to each well.[6]

    • Incubate the plate for 4 hours at 37°C in a CO₂ incubator.[6][7] During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization:

    • Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[7]

    • Incubate the plate overnight at 37°C in a humidified atmosphere.[6]

  • Data Acquisition:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm or higher can be used to subtract background absorbance.[8]

    • Calculate the percentage of cell viability for each treatment relative to the untreated control.

    • The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Potential Signaling Pathways

Based on studies of the parent compound, phenanthrene, a plausible mechanism of cytotoxicity for its metabolites involves the induction of apoptosis through the intrinsic (mitochondrial) pathway.

Phenanthrene exposure in hepatocytes has been shown to increase the activity of caspase-9 and caspase-3.[9][10][11] This suggests a signaling cascade initiated by mitochondrial stress. Furthermore, some phenanthrene derivatives have been observed to modulate the expression of the Bcl-2 family of proteins, specifically by decreasing the levels of the anti-apoptotic protein Bcl-2 and increasing the levels of the pro-apoptotic protein Bax.[12] This shift in the Bcl-2/Bax ratio leads to the permeabilization of the mitochondrial outer membrane, release of cytochrome c, and subsequent activation of the caspase cascade, culminating in apoptosis.

Visualizations

experimental_workflow Experimental Workflow for Cytotoxicity Assessment cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Cell Seeding in 96-well Plate treatment Incubation with Test Compounds (24-72h) cell_seeding->treatment compound_prep Preparation of Test Compound Dilutions compound_prep->treatment mtt_addition Addition of MTT Reagent treatment->mtt_addition formazan_incubation Incubation (4h) for Formazan Formation mtt_addition->formazan_incubation solubilization Addition of Solubilization Solution formazan_incubation->solubilization overnight_incubation Overnight Incubation solubilization->overnight_incubation read_absorbance Measure Absorbance at 570 nm overnight_incubation->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 Values calculate_viability->determine_ic50

Cytotoxicity Assessment Workflow

apoptosis_pathway Intrinsic Apoptosis Pathway Induced by Phenanthrene Derivatives phenanthrene Phenanthrene Metabolite bcl2 Bcl-2 (Anti-apoptotic) phenanthrene->bcl2 Inhibition bax Bax (Pro-apoptotic) phenanthrene->bax Activation mitochondrion Mitochondrion cytochrome_c Cytochrome c Release mitochondrion->cytochrome_c bcl2->mitochondrion Inhibits Permeabilization bax->mitochondrion Promotes Permeabilization caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

References

Distinguishing Isomers of Tetrahydrophenanthrene: A Comparative Guide to Mass Spectrometry Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The unambiguous identification of isomers is a critical challenge in chemical analysis, with significant implications in fields ranging from environmental monitoring to pharmaceutical development. Tetrahydrophenanthrene, a polycyclic aromatic hydrocarbon (PAH), exists in several isomeric forms, each potentially exhibiting distinct toxicological and pharmacological profiles. This guide provides a comprehensive comparison of mass spectrometry-based methods for differentiating between key tetrahydrophenanthrene isomers, supported by experimental data and detailed protocols.

Unraveling Isomeric Differences with Mass Spectrometry

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. When coupled with a separation technique such as gas chromatography (GC), it becomes a highly effective tool for the identification and quantification of individual components in a complex mixture. For isomeric compounds, which have the same molecular weight, differentiation relies on subtle differences in their fragmentation patterns upon ionization or their behavior in advanced MS techniques.

This guide focuses on the differentiation of two common isomers: 1,2,3,4-tetrahydrophenanthrene and 9,10-dihydrophenanthrene (B48381). While technically a dihydrophenanthrene, the latter is a crucial constitutional isomer often encountered alongside tetrahydrophenanthrene isomers, presenting a similar analytical challenge.

Quantitative Data Comparison: Electron Ionization Mass Spectrometry

Electron ionization (EI) is a hard ionization technique that imparts significant energy to the analyte molecules, causing them to fragment in a reproducible manner. The resulting mass spectrum serves as a "molecular fingerprint." The differences in the relative abundances of fragment ions can be used to distinguish between isomers.

Below is a summary of the key mass spectral data for this compound and 9,10-dihydrophenanthrene obtained from the NIST Mass Spectrometry Data Center.[1][2]

IsomerMolecular Weight ( g/mol )Key Fragment m/z (Relative Abundance %)
This compound 182.26182 (100%), 154 (55%), 153 (45%), 152 (30%)
9,10-Dihydrophenanthrene 180.25180 (100%), 179 (64%), 178 (45%), 165 (30%)

Experimental Protocols

A standard method for the analysis of tetrahydrophenanthrene isomers involves gas chromatography coupled with mass spectrometry (GC-MS).

Sample Preparation:

Samples (e.g., environmental extracts, reaction mixtures) are typically dissolved in a suitable volatile solvent such as dichloromethane (B109758) or hexane. If necessary, a cleanup step using solid-phase extraction (SPE) with a silica-based sorbent can be employed to remove interfering matrix components.

GC-MS Analysis:

  • Gas Chromatograph (GC): An Agilent 7890B GC or equivalent.

  • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is commonly used for the separation of PAHs.

  • Injector: Splitless injection is preferred for trace analysis to maximize the amount of analyte reaching the column. Injector temperature is typically set to 280°C.

  • Oven Temperature Program: A temperature gradient is employed to achieve optimal separation. A typical program starts at 80°C (hold for 2 minutes), ramps to 300°C at 10°C/min, and holds for 10 minutes.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Mass Spectrometer (MS): An Agilent 5977A MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Analyzer: Quadrupole.

  • Scan Range: m/z 40-400.

Advanced Mass Spectrometry Techniques for Isomer Differentiation

While GC-MS with EI is a robust technique, more advanced methods can provide greater confidence in isomer identification, especially in complex matrices.

Tandem Mass Spectrometry (MS/MS):

In tandem mass spectrometry, a specific precursor ion (e.g., the molecular ion) is selected and then fragmented by collision-induced dissociation (CID). The resulting product ion spectrum can be highly specific to a particular isomer. Even if isomers produce similar initial fragments, the fragmentation pathways of those fragments can differ, providing a basis for differentiation.

Ion Mobility-Mass Spectrometry (IM-MS):

Ion mobility spectrometry separates ions in the gas phase based on their size, shape, and charge. Isomers with different three-dimensional structures will have different collision cross-sections (CCS), causing them to drift through a gas-filled tube at different rates. When coupled with mass spectrometry, this provides an additional dimension of separation, allowing for the resolution of isomers that may co-elute from a GC column and have similar fragmentation patterns.

Visualizing the Workflow and Logic

The following diagrams illustrate the experimental workflow and the logical process of distinguishing tetrahydrophenanthrene isomers.

experimental_workflow Experimental Workflow for Isomer Differentiation sample Sample Containing Tetrahydrophenanthrene Isomers extraction Solvent Extraction sample->extraction cleanup Solid-Phase Extraction (SPE Cleanup) extraction->cleanup gcms GC-MS Analysis cleanup->gcms data Data Acquisition (Mass Spectra) gcms->data analysis Data Analysis and Isomer Identification data->analysis fragmentation_pathway Fragmentation Pathways of Tetrahydrophenanthrene Isomers cluster_isomer1 This compound cluster_isomer2 9,10-Dihydrophenanthrene M1 [M]+• m/z 182 F1_1 [M-C2H4]+• m/z 154 M1->F1_1 F1_2 [M-C2H5]+ m/z 153 M1->F1_2 F1_3 [M-C2H6]+• m/z 152 M1->F1_3 M2 [M]+• m/z 180 F2_1 [M-H]+ m/z 179 M2->F2_1 F2_2 [M-2H]+• m/z 178 M2->F2_2 F2_3 [M-CH3]+ m/z 165 M2->F2_3

References

Safety Operating Guide

Proper Disposal of 1,2,3,4-Tetrahydrophenanthrene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Disposal Information for Researchers, Scientists, and Drug Development Professionals

The proper disposal of 1,2,3,4-Tetrahydrophenanthrene, a polycyclic aromatic hydrocarbon (PAH), is crucial for laboratory safety and environmental protection. As a suspected carcinogen and a substance toxic to aquatic life with long-lasting effects, it is imperative that this chemical waste be managed in accordance with all federal, state, and local regulations.[1] This guide provides a procedural, step-by-step approach to ensure the safe handling and disposal of this compound in a laboratory setting.

Immediate Safety Precautions

Before initiating any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.[1][2]

Waste Identification and Classification

Proper identification of the waste is the first step in the disposal process. This compound is classified as a hazardous waste due to its potential carcinogenicity and environmental hazards. While a specific U.S. Environmental Protection Agency (EPA) waste code for this compound is not explicitly listed, wastes from the manufacturing and processing of organic chemicals may be classified as hazardous.[3] It is the responsibility of the waste generator to make a hazardous waste determination.[3] Consultation with your institution's Environmental Health and Safety (EHS) department is mandatory to ensure accurate classification and compliance.

Hazard Classification Description Regulatory Considerations
Health Hazard Suspected of causing cancer.[4] May cause lung damage if swallowed. Irritating to eyes and skin.[2]Occupational Safety and Health Administration (OSHA) regulations for handling carcinogens must be followed.
Environmental Hazard Toxic to aquatic life with long-lasting effects.[1]Governed by the Resource Conservation and Recovery Act (RCRA) and the Clean Water Act.[5][6]

Step-by-Step Disposal Protocol

The disposal of this compound must be handled through your institution's hazardous waste program.[6] Do not dispose of this chemical down the drain or in regular trash.[6]

  • Waste Collection and Segregation:

    • Collect all waste containing this compound, including contaminated labware (e.g., pipette tips, gloves), in a designated, leak-proof, and chemically compatible container.[7]

    • The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard warnings (e.g., "Carcinogen," "Environmental Hazard").[4]

    • Do not mix this waste with other incompatible waste streams.

  • Container Management:

    • Keep the waste container securely closed at all times, except when adding waste.[7]

    • Store the container in a designated satellite accumulation area (SAA) that is under the control of laboratory personnel and away from ignition sources.[8]

    • The SAA should have secondary containment to capture any potential leaks.[7]

  • Requesting Waste Pickup:

    • Once the container is full or has been in storage for the maximum allowable time (typically 90 days), contact your institution's EHS department to arrange for a hazardous waste pickup.[7]

    • Follow all institutional procedures for documenting and requesting the disposal of hazardous waste.

  • Decontamination of Empty Containers:

    • Empty containers that held this compound must also be managed as hazardous waste unless properly decontaminated.

    • Triple-rinse the empty container with a suitable solvent (e.g., acetone, ethanol). The rinsate must be collected and disposed of as hazardous waste.

    • After triple-rinsing, deface the original label and mark the container as "Empty" before recycling or disposing of it as non-hazardous waste, in accordance with your institution's policies.

Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound.

DisposalWorkflow cluster_lab Laboratory Operations cluster_ehs EHS Management start Generation of This compound Waste collect Collect Waste in Designated Container start->collect Immediate Action label_container Label Container: 'Hazardous Waste' 'this compound' 'Carcinogen' collect->label_container store Store in Secondary Containment in SAA label_container->store request_pickup Request EHS Waste Pickup store->request_pickup Container Full or Time Limit Reached pickup EHS Collects Hazardous Waste request_pickup->pickup transport Transport to Licensed TSD Facility pickup->transport dispose Final Disposal via Incineration or other Approved Method transport->dispose end Regulatory Compliance and Environmental Protection dispose->end

Caption: Workflow for the safe disposal of this compound.

By adhering to these procedures, researchers and laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific guidelines and EHS department for any additional requirements.

References

Essential Safety and Logistical Guidance for Handling 1,2,3,4-Tetrahydrophenanthrene

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 1,2,3,4-Tetrahydrophenanthrene (CAS No. 1013-08-7) was publicly available at the time of this document's creation. The following guidance is based on the known hazards of structurally similar compounds, such as 1,2,3,4-tetrahydronaphthalene (B1681288) and phenanthrene, and general safety protocols for polycyclic aromatic hydrocarbons (PAHs). It is imperative to treat this compound as a potentially hazardous substance and to handle it with the utmost care in a controlled laboratory environment.

This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The procedural guidance herein is intended to minimize risk and ensure safe operational and disposal practices.

Hazard Assessment and Personal Protective Equipment

Based on data for analogous compounds, this compound should be presumed to be a hazardous substance with the potential for skin and eye irritation, and possible carcinogenicity.[1] It may also be toxic to aquatic life with long-lasting effects.[1][2] Therefore, a comprehensive personal protective equipment (PPE) strategy is the first line of defense.

Recommended Personal Protective Equipment (PPE)
Body Part Required PPE Specifications and Best Practices
Hands Chemical-resistant glovesNitrile or butyl rubber gloves are recommended. Inspect gloves for integrity before each use. Follow proper glove removal techniques to avoid skin contact. Dispose of contaminated gloves as hazardous waste.
Eyes/Face Safety glasses with side shields or chemical safety gogglesA face shield may be required for operations with a high risk of splashing.
Body Laboratory coat or chemical-resistant apronA flame-retardant lab coat is recommended. Ensure the coat is fully buttoned.
Respiratory Use in a well-ventilated area or a chemical fume hoodIf there is a risk of generating dust or aerosols, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.

Operational Plan for Safe Handling

A systematic approach to handling this compound is critical to prevent exposure and contamination.

Step-by-Step Handling Protocol:
  • Preparation:

    • Ensure a chemical fume hood is operational and available.

    • Verify that an eyewash station and safety shower are accessible and unobstructed.

    • Gather all necessary PPE and ensure it is in good condition.

    • Prepare all necessary equipment and reagents before handling the compound.

  • Handling:

    • Conduct all work with this compound inside a certified chemical fume hood.

    • Avoid the generation of dust or aerosols.

    • Use the smallest quantity of the chemical necessary for the experiment.

    • Keep containers tightly closed when not in use.

    • Do not eat, drink, or smoke in the laboratory.[1]

    • Wash hands thoroughly after handling, even if gloves were worn.[1]

  • Storage:

    • Store in a tightly closed, clearly labeled container.

    • Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[1]

    • The storage area should be secured.

Spill Management:
  • Minor Spills:

    • Evacuate the immediate area.

    • Wearing appropriate PPE, cover the spill with a suitable non-flammable absorbent material (e.g., sand, diatomaceous earth).[1]

    • Collect the absorbed material into a designated, sealed, and labeled hazardous waste container.

    • Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Major Spills:

    • Evacuate the laboratory and alert others in the vicinity.

    • Contact your institution's emergency response team or environmental health and safety office immediately.

    • Do not attempt to clean up a major spill without appropriate training and equipment.

Disposal Plan

All waste contaminated with this compound must be treated as hazardous waste.

Disposal Protocol:
  • Segregation:

    • All waste contaminated with this compound, including unused product, contaminated PPE, and spill cleanup materials, must be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Labeling:

    • The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Storage of Waste:

    • Store the hazardous waste container in a designated, secure area, away from incompatible materials, pending disposal.

  • Disposal:

    • Dispose of the hazardous waste through your institution's approved hazardous waste management program.

    • Do not dispose of this chemical down the drain or in the regular trash.[1]

Experimental Workflow and Safety Logic

The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.

SafeHandlingWorkflow Safe Handling Workflow for this compound A Preparation - Verify fume hood - Check safety equipment - Don appropriate PPE B Handling - Work in fume hood - Minimize quantities - Avoid dust/aerosols A->B C Storage - Tightly sealed container - Cool, dry, ventilated area - Secure location B->C D Experimentation B->D E Spill? B->E H Waste Generation D->H F Minor Spill Procedure - Absorb and collect - Decontaminate area E->F Yes (Minor) G Major Spill Procedure - Evacuate - Notify EHS E->G Yes (Major) E->H No I Waste Segregation & Collection - Designated, sealed container - Label as 'Hazardous Waste' F->I J Disposal - Follow institutional protocol - Do not discard in sink or trash G->J H->I I->J

Safe handling workflow for this compound.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。